2,2'-Bipyridin-5-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-pyridin-2-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSGCLPSBBEIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432176 | |
| Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220339-96-8 | |
| Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Application of 2,2'-Bipyridin-5-ylmethanamine: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of 2,2'-Bipyridin-5-ylmethanamine, a functionalized bipyridine derivative of significant interest to researchers in medicinal chemistry, materials science, and catalysis. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, this guide provides detailed information on its synthesis, characterization, and potential applications, with a focus on its key precursor, 5-(bromomethyl)-2,2'-bipyridine.
Core Identifiers and the Precursor Landscape
Direct searches for "this compound" do not yield a specific CAS number, suggesting it is not a commercially cataloged chemical. However, its synthesis is readily achievable from the commercially available precursor, 5-(bromomethyl)-2,2'-bipyridine . Understanding the properties of this precursor is therefore critical.
Table 1: Identifiers for Key Compounds
| Compound Name | CAS Number | PubChem CID | Molecular Formula | InChIKey |
| 5-(Bromomethyl)-2,2'-bipyridine | 98007-15-9 | 10332278 | C₁₁H₉BrN₂ | BUYHNPMBJRJUPJ-UHFFFAOYSA-N |
| This compound (Target Compound) | Not Available | Not Available | C₁₁H₁₁N₃ | Not Available |
Synthesis of this compound: A Self-Validating Protocol
The primary route to obtaining this compound involves the nucleophilic substitution of the bromine atom in 5-(bromomethyl)-2,2'-bipyridine with an amine source. The Gabriel synthesis is a well-established and reliable method for this transformation, minimizing the formation of over-alkylated byproducts.
Experimental Protocol: Gabriel Synthesis of this compound
This protocol describes a robust method for the synthesis of the title compound from its bromomethyl precursor.
Step 1: Formation of the Phthalimide Adduct
-
In a round-bottom flask, dissolve 5-(bromomethyl)-2,2'-bipyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the N-((2,2'-bipyridin-5-yl)methyl)phthalimide.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Causality: The use of potassium phthalimide as the nitrogen source prevents the over-alkylation that can occur with ammonia or primary amines. DMF is an excellent polar aprotic solvent for this S_N2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.
Step 2: Hydrazinolysis of the Phthalimide
-
Suspend the dried N-((2,2'-bipyridin-5-yl)methyl)phthalimide in ethanol or a mixture of ethanol and tetrahydrofuran (THF).
-
Add hydrazine hydrate (2.0-5.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Causality: Hydrazine effectively cleaves the phthalimide group, releasing the desired primary amine. The choice of excess hydrazine ensures the complete reaction. The workup procedure is designed to remove the phthalhydrazide byproduct and any remaining impurities.
Figure 1: Synthetic workflow for this compound via the Gabriel synthesis.
Physicochemical Properties and Characterization
While experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison to analogous compounds like 2-(aminomethyl)pyridine.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature.[1][2] |
| Boiling Point | Expected to be high, likely above 200 °C, due to the bipyridine core and the primary amine group which allows for hydrogen bonding.[1][2] |
| Solubility | Expected to be soluble in water and common organic solvents such as ethanol and methanol.[1] |
| Reactivity | The primary amine group is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation. The pyridine nitrogen atoms are basic and can be protonated or coordinate to metal ions.[1] |
Characterization: Standard analytical techniques would be used to confirm the structure and purity of the synthesized compound, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.
Applications in Research and Drug Development
The 2,2'-bipyridine scaffold is a cornerstone in coordination chemistry and has found extensive use in various fields. The introduction of a methylamine functional group at the 5-position opens up new avenues for its application.
Ligand for Metal Complexes
2,2'-Bipyridine and its derivatives are renowned for their ability to form stable complexes with a wide range of metal ions.[3][4] The aminomethyl group in this compound can act as an additional coordination site or be further functionalized to introduce other ligating moieties. These metal complexes have potential applications in:
-
Catalysis: As catalysts for various organic transformations.[5]
-
Luminescent Materials: For use in OLEDs and chemical sensors.
-
Anticancer Agents: Metal complexes of bipyridines have shown promising cytotoxic activity against various cancer cell lines.[6]
Building Block in Supramolecular Chemistry
The rigid structure of the bipyridine unit combined with the reactive amine handle makes this compound an excellent building block for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers.[7]
Role in Drug Discovery
Functionalized bipyridines are privileged structures in medicinal chemistry. The aminomethyl group provides a key attachment point for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs. Potential therapeutic areas include the development of novel anticancer, antiviral, and antimicrobial agents.
Figure 2: Potential applications of this compound.
Safety and Handling
As a novel compound, a full toxicological profile for this compound is not available. However, based on related compounds, appropriate safety precautions should be taken. The precursor, 5-(bromomethyl)-2,2'-bipyridine, is a hazardous substance. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a versatile and valuable, yet underexplored, building block for chemical synthesis and drug discovery. While not commercially available, its straightforward synthesis from 5-(bromomethyl)-2,2'-bipyridine makes it accessible to the research community. The unique combination of a bidentate chelating bipyridine core and a reactive primary amine functional group provides a powerful platform for the development of novel catalysts, materials, and therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and explore the potential of this promising compound.
References
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ResearchGate. Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. [Link]
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"2,2'-Bipyridin-5-ylmethanamine" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Bipyridin-5-ylmethanamine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. As a functionalized derivative of the ubiquitous 2,2'-bipyridine (bpy) ligand, understanding its three-dimensional architecture is paramount for predicting and controlling its behavior in coordination chemistry, catalysis, and materials science. We will explore the intrinsic conformational preferences of the bipyridine core, the influence of the 5-aminomethyl substituent, and the energetic landscape governing its rotational isomers. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers and drug development professionals a robust framework for investigating this and related molecular systems.
The 2,2'-Bipyridine Scaffold: A Privileged Ligand Core
The 2,2'-bipyridine unit is a cornerstone of coordination chemistry, renowned for its ability to form stable chelate complexes with a vast array of metal ions.[1][2] These complexes are integral to applications ranging from photoluminescent materials and solar energy conversion to homogeneous catalysis and analytical reagents.[1][3] The functionality of any bipyridine-based system is fundamentally dictated by the geometry of its two interconnected pyridine rings. This geometry is primarily defined by the torsional or dihedral angle around the central C2-C2' bond, which gives rise to two principal conformations: transoid and cisoid.
-
Transoid Conformation: In its free, uncoordinated state, 2,2'-bipyridine preferentially adopts a planar trans conformation, where the nitrogen atoms point in opposite directions.[2][4] This arrangement minimizes steric repulsion between the hydrogen atoms at the 3 and 3' positions and the electrostatic repulsion between the nitrogen lone pairs.
-
Cisoid Conformation: For the bipyridine to act as a chelating ligand, it must rotate into a cis conformation, bringing the nitrogen lone pairs into proximity for simultaneous coordination to a metal center.[2] This conformation is energetically less favorable than the trans form, and the energy required to achieve it, known as the strain energy of coordination, is a key thermodynamic parameter.[4]
The introduction of substituents onto the bipyridine rings can significantly alter the energy balance between these conformers and the barrier to their interconversion.
Molecular Architecture of this compound
The subject of this guide, this compound, incorporates a flexible aminomethyl (-CH₂NH₂) group at the 5-position of one pyridine ring. This substituent introduces several important structural features:
-
The Bipyridine Core: The central C2-C2' bond remains the primary axis of rotation, governing the overall transoid vs. cisoid conformation.
-
The Aminomethyl Linker: Two additional single bonds, C5-C(H₂) and C(H₂)-N, introduce further rotational degrees of freedom.
-
Functional Handle: The terminal amine group (-NH₂) provides a site for hydrogen bonding (both as a donor and acceptor) and a nucleophilic center for further chemical modification.
The key to understanding this molecule's role as a ligand lies in characterizing the interplay between these rotational degrees of freedom.
Caption: Key rotational degrees of freedom in this compound.
Conformational Energetics: A Deeper Dive
The overall stability and reactivity of this compound are governed by its potential energy surface. Understanding the relative energies of its conformers and the barriers separating them is crucial.
The Bipyridine Core Rotation (τ1)
For the unsubstituted 2,2'-bipyridine, the planar trans conformation (dihedral angle of 180°) represents the global energy minimum. The fully eclipsed planar cis conformation (0°) is a high-energy state due to severe steric clashes between the C3-H and C3'-H bonds and lone-pair repulsion.[5] The molecule must adopt a slightly non-planar cisoid geometry to function as a ligand. Quantum chemical calculations have shown that the energy barrier for rotation around the C2-C2' bond is influenced by a delicate balance of steric repulsion, conjugation, and weak intramolecular interactions.[6][7]
The aminomethyl group at the 5-position is not expected to introduce significant steric hindrance to the core rotation, unlike substituents at the 6 or 6' positions. However, its electronic influence (as a weak electron-donating group) can subtly modify the electronic structure of the pyridine ring, potentially lowering the rotational barrier compared to the unsubstituted parent compound.
The Aminomethyl Group Conformation (τ2, τ3)
The rotations around the C5-CH₂ (τ2) and CH₂-NH₂ (τ3) bonds are expected to have much lower energy barriers than the inter-ring rotation. The preferred conformation will likely be one that minimizes steric interactions with the hydrogen atom at the C4 position of the pyridine ring. The amine group itself can also rotate, with its orientation influencing its accessibility for intermolecular hydrogen bonding, which is a critical factor in the design of supramolecular structures and crystal engineering.
Caption: A qualitative potential energy diagram for rotation around the C2-C2' bond (τ1).
Methodologies for Structural and Conformational Analysis
A multi-pronged approach combining experimental techniques and computational modeling is essential for a complete understanding of this compound's structure.
Experimental Protocols
This technique provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, angles, and the conformation adopted within the crystal lattice.
Causality: The choice of solvent systems for crystallization is critical. The goal is to find conditions where the molecule's solubility decreases slowly upon cooling or solvent evaporation, promoting the formation of well-ordered, single crystals rather than amorphous precipitate. The aminomethyl group's ability to form hydrogen bonds may be leveraged by using protic solvents.
Step-by-Step Methodology:
-
Purification: Ensure the sample of this compound is of high purity (>98%) using techniques like column chromatography or recrystallization.
-
Solvent Screening: In parallel, test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and binary mixtures).
-
Crystal Growth:
-
Slow Evaporation: Prepare a nearly saturated solution in a suitable volatile solvent (e.g., dichloromethane/methanol mixture) in a small vial. Cover the vial with a perforated cap to allow for slow evaporation over several days at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble (e.g., hexane). The vapor of the non-solvent will slowly diffuse into the solution, reducing solubility and inducing crystallization.
-
-
Crystal Mounting & Data Collection: Carefully select a well-formed single crystal and mount it on a goniometer head. Collect diffraction data using a modern X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
NOESY is a powerful NMR technique for determining spatial proximity between protons in a molecule, providing crucial insights into the dominant conformation in solution.
Causality: In the cisoid conformation, protons on one pyridine ring (e.g., H6) will be physically close to protons on the other ring (e.g., H6'). This proximity will generate a cross-peak in the NOESY spectrum. The absence or weakness of such a peak is strong evidence for a predominantly transoid conformation in solution.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Standard Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals. A 2D COSY experiment is essential to confirm proton-proton scalar couplings within each ring.
-
NOESY Experiment Setup:
-
Choose a mixing time (τₘ) appropriate for a small molecule. A typical starting range is 300-800 ms. A series of experiments with varying mixing times can be beneficial.
-
Set the appropriate spectral widths and acquisition parameters to ensure good resolution.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Analyze the resulting spectrum for cross-peaks. Pay close attention to the region connecting the aromatic protons of the two different pyridine rings.
-
The volume of the cross-peaks is proportional to r⁻⁶, where r is the distance between the protons. Quantitative analysis can provide estimates of inter-proton distances.
-
Computational Modeling Protocol
Computational modeling, particularly with Density Functional Theory (DFT), is indispensable for mapping the energy landscape of conformational changes.[8][9][10]
Causality: A PES scan systematically calculates the molecule's energy as a specific dihedral angle is rotated, while allowing all other geometric parameters to relax. This directly maps the energy profile, revealing the minima (stable conformers) and transition states (rotational barriers). The choice of functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p)) is a balance between computational cost and accuracy, with dispersion-corrected functionals being important for capturing weak intramolecular interactions.
Step-by-Step Methodology:
-
Initial Structure Generation: Build an initial 3D structure of this compound.
-
Geometry Optimization: Perform a full geometry optimization to find the nearest local energy minimum. It is advisable to start optimizations from both cisoid and transoid initial guesses to locate all relevant minima.
-
PES Scan Setup:
-
Select the C2-C2' dihedral angle (τ1) as the reaction coordinate.
-
Define the scan range, for example, from 0° to 180° (as the full 360° profile is symmetrical).
-
Specify a step size, typically 10-15°, for a balance of detail and computational time.
-
At each step of the scan, the selected dihedral angle is held fixed while all other parts of the molecule are allowed to geometrically optimize.
-
-
Analysis and Visualization:
-
Plot the calculated relative energy versus the dihedral angle to visualize the rotational profile.
-
Identify the global and local minima and the transition states. The energy difference between the highest transition state and the global minimum defines the rotational barrier.
-
Caption: Integrated workflow for the comprehensive analysis of molecular conformation.
Data Presentation
Quantitative data from these analyses should be presented clearly for comparison.
Table 1: Representative Torsional Energy Data (Hypothetical DFT Results)
| Conformation | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Key Feature |
| Global Minimum | ~180° | 0.00 | Planar trans conformation |
| Transition State 1 | ~90° | +2.8 | Orthogonal pyridine rings |
| Local Minimum | ~40° | +1.5 | Non-planar cisoid conformation |
| Transition State 2 | 0° | +7.5 | Planar cis with steric clash |
Conclusion
The molecular structure and conformational flexibility of this compound are central to its function. While it is expected to exist predominantly in a low-energy transoid state as a free ligand, its ability to adopt a higher-energy cisoid conformation is essential for its primary role as a chelator in coordination chemistry. The aminomethyl substituent provides a valuable functional handle for hydrogen bonding and further derivatization, with its own conformational freedom adding another layer of structural complexity. The integrated experimental and computational workflows detailed in this guide provide a robust, self-validating system for elucidating the structural nuances of this molecule, enabling a more rational design of novel catalysts, functional materials, and therapeutic agents.
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Schoonover, J. R., et al. (2013). Computational Modeling of the Triplet Metal-to-Ligand Charge-Transfer Excited-State Structures of Mono-Bipyridine-Ruthenium(II) Complexes and Comparisons to Their 77 K Emission Band Shapes. ResearchGate. [Link]
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A Technical Guide to the Synthesis of 2,2'-Bipyridin-5-ylmethanamine: Pathways and Precursors
Introduction: The Significance of 2,2'-Bipyridin-5-ylmethanamine
2,2'-Bipyridine and its derivatives are foundational ligands in coordination chemistry, prized for their robust redox stability and the ease with which they can be functionalized.[1][2] The introduction of a methanamine group at the 5-position of the 2,2'-bipyridine scaffold yields this compound, a molecule of significant interest in the development of novel pharmaceuticals, functional materials, and catalytic systems. The aminomethyl moiety provides a versatile handle for further chemical modifications, such as peptide coupling or the formation of Schiff bases, enabling the construction of complex molecular architectures.[3][4] This guide provides an in-depth technical overview of the primary synthetic pathways to this compound, detailing the key precursors and the rationale behind the experimental choices.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to this compound reveals several logical disconnections and key intermediates. The primary target, the aminomethyl group, can be envisioned as arising from the reduction of a nitrile or an azide, or via the amination of a halomethyl derivative. These functional groups, in turn, are typically introduced onto a pre-formed 2,2'-bipyridine ring. The bipyridine core itself is most commonly assembled through the coupling of two functionalized pyridine rings.
This analysis points to three principal synthetic strategies, each starting from different key precursors:
-
Pathway A: Reduction of 2,2'-Bipyridine-5-carbonitrile.
-
Pathway B: Amination of 5-(Halomethyl)-2,2'-bipyridine.
-
Pathway C: Reductive amination of 2,2'-Bipyridine-5-carbaldehyde.
The following sections will explore each of these pathways in detail, providing field-proven insights and step-by-step protocols.
Pathway A: Synthesis via Reduction of 2,2'-Bipyridine-5-carbonitrile
This is arguably the most direct and frequently employed route. The core of this strategy lies in the synthesis of the key intermediate, 2,2'-Bipyridine-5-carbonitrile, followed by its reduction to the desired primary amine.
Diagram of Pathway A
Caption: Synthesis of this compound via nitrile reduction.
Step-by-Step Experimental Protocol
1. Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile:
A common precursor is 2,2'-Bipyridine-5,5'-dicarbonitrile, which can be synthesized via the nickel-catalyzed homocoupling of 2-bromo-5-cyanopyridine.[5] This reaction is a variation of the Ullmann coupling and is effective for creating symmetrical bipyridines.[6][7]
-
Materials: 2-bromo-5-cyanopyridine, Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Zinc powder (Zn), Triphenylphosphine (PPh₃), Anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., Argon), add NiCl₂·6H₂O (5 mol%), Zn powder (1.5 equivalents), and PPh₃ (10 mol%).
-
Add anhydrous DMF and stir the mixture to form the active Ni(0) catalyst.
-
Add 2-bromo-5-cyanopyridine (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel to yield 2,2'-Bipyridine-5,5'-dicarbonitrile.[5][8]
-
2. Selective Hydrolysis to 2,2'-Bipyridine-5-carbonitrile (if necessary):
While direct synthesis of mono-substituted bipyridines is possible through cross-coupling reactions, the symmetrical dinitrile is often a more accessible starting material.[9] One nitrile group can be selectively hydrolyzed to a carboxylic acid, which can then be removed.
-
Rationale: Controlled hydrolysis under acidic conditions can convert one of the nitrile groups to a carboxylic acid. This is a common transformation for dinitriles.[5]
3. Reduction of the Nitrile to the Amine:
The final step is the reduction of the nitrile group.
-
Choice of Reagent:
-
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like THF.
-
Catalytic Hydrogenation: Hydrogen gas in the presence of a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is another effective method. This approach is often preferred for its milder conditions and easier work-up.
-
-
Procedure (using LiAlH₄):
-
In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2,2'-Bipyridine-5-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by chromatography or crystallization.
-
Pathway B: Synthesis via Amination of 5-(Halomethyl)-2,2'-bipyridine
This pathway involves the formation of a reactive halomethyl intermediate, which is then displaced by an amine source. This is a versatile method as the halomethyl intermediate can react with a variety of nucleophiles.
Diagram of Pathway B
Caption: Synthesis of this compound via a halomethyl intermediate.
Step-by-Step Experimental Protocol
1. Synthesis of [2,2'-bipyridin]-5-ylmethanol:
The precursor alcohol can be prepared from the commercially available 5-methyl-2,2'-bipyridine.
-
Rationale: The methyl group is first oxidized to an aldehyde, which is then reduced to the alcohol. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic methyl groups. The subsequent reduction of the aldehyde to the alcohol is readily achieved with a mild reducing agent like sodium borohydride (NaBH₄) to avoid reduction of the pyridine rings.[10]
-
Procedure:
-
Oxidize 5-methyl-2,2'-bipyridine to 2,2'-bipyridine-5-carbaldehyde using SeO₂ in a suitable solvent like dioxane.
-
After purification, dissolve the aldehyde in methanol or ethanol.
-
Cool the solution to 0 °C and add NaBH₄ portion-wise.
-
Stir the reaction until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify to obtain [2,2'-bipyridin]-5-ylmethanol.[10]
-
2. Synthesis of 5-(Halomethyl)-2,2'-bipyridine:
The alcohol is converted to a more reactive leaving group, typically a chloride or bromide.
-
Choice of Reagent:
-
Procedure (using SOCl₂):
-
Dissolve [2,2'-bipyridin]-5-ylmethanol in a solvent like chloroform or dichloromethane.
-
Cool the solution to 0 °C and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature or gently reflux until the starting material is consumed.
-
Carefully quench the excess SOCl₂ with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry, and concentrate to yield the crude 5-(chloromethyl)-2,2'-bipyridine, which can be purified by chromatography.[10]
-
3. Amination of 5-(Halomethyl)-2,2'-bipyridine:
The final step is the nucleophilic substitution of the halide with an amine source.
-
Methods:
-
Direct Amination with Ammonia: Bubbling ammonia gas through a solution of the halide or using a concentrated solution of ammonia in an alcohol can directly yield the primary amine.
-
Gabriel Synthesis: This classic method involves reaction with potassium phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine. This avoids over-alkylation.
-
Azide Method: Reaction with sodium azide (NaN₃) gives the corresponding azidomethyl intermediate. This is then reduced to the amine, typically by catalytic hydrogenation or with triphenylphosphine (Staudinger reaction). This is often a high-yielding and clean method.
-
-
Procedure (Azide Method):
-
Dissolve 5-(chloromethyl)-2,2'-bipyridine in a polar aprotic solvent like DMF.
-
Add sodium azide (1.1 equivalents) and heat the mixture (e.g., to 60-80 °C) until the reaction is complete.
-
Cool the mixture, pour into water, and extract the azide intermediate.
-
After purification, dissolve the azide in a solvent like methanol.
-
Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere until the azide is fully reduced.
-
Filter the catalyst, concentrate the solvent, and purify the residue to obtain this compound.
-
Pathway C: Synthesis via Reductive Amination of 2,2'-Bipyridine-5-carbaldehyde
Reductive amination is a powerful one-pot method for forming amines from aldehydes or ketones. This pathway leverages the 2,2'-bipyridine-5-carbaldehyde intermediate, which is also a key component of Pathway B.
Diagram of Pathway C
Caption: Synthesis via one-pot reductive amination of the corresponding aldehyde.
Step-by-Step Experimental Protocol
1. Synthesis of 2,2'-Bipyridine-5-carbaldehyde:
This intermediate is prepared as described in Pathway B, Step 1, via the oxidation of 5-methyl-2,2'-bipyridine.[11]
2. One-Pot Reductive Amination:
-
Rationale: The aldehyde reacts with ammonia to form an imine in situ, which is then immediately reduced by a selective reducing agent present in the reaction mixture. This prevents the isolation of the often-unstable imine intermediate.
-
Choice of Reagent:
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB): These are mild reducing agents that are stable in weakly acidic conditions and selectively reduce imines in the presence of aldehydes.
-
Catalytic Hydrogenation: A mixture of the aldehyde, an ammonia source (like ammonium acetate), and a hydrogenation catalyst (e.g., Pd/C or Raney Nickel) under a hydrogen atmosphere can also effect the transformation.
-
-
Procedure (using NaBH₃CN):
-
Dissolve 2,2'-bipyridine-5-carbaldehyde in a suitable solvent, typically methanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Adjust the pH to a weakly acidic range (pH 6-7) with acetic acid to promote imine formation.
-
Add sodium cyanoborohydride portion-wise to the stirring solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous acid (e.g., HCl) to destroy excess borohydride (perform in a well-ventilated fume hood due to HCN gas evolution).
-
Make the solution basic with NaOH and extract the product with an organic solvent.
-
Dry the organic layers, concentrate, and purify the crude product to obtain this compound.
-
Quantitative Data Summary
| Pathway | Key Intermediate | Typical Precursors | Key Reagents | Reported Yields |
| A | 2,2'-Bipyridine-5-carbonitrile | 2-Bromo-5-cyanopyridine | NiCl₂, Zn, LiAlH₄ | Good to Excellent |
| B | 5-(Halomethyl)-2,2'-bipyridine | 5-Methyl-2,2'-bipyridine | SOCl₂ or PBr₃, NaN₃ | Good |
| C | 2,2'-Bipyridine-5-carbaldehyde | 5-Methyl-2,2'-bipyridine | SeO₂, NaBH₃CN, NH₃ | Moderate to Good |
Note: Yields are highly dependent on specific reaction conditions and scale.
Conclusion and Outlook
The synthesis of this compound can be achieved through several reliable pathways. The choice of a particular route will often depend on the availability and cost of the starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory.
-
Pathway A is highly efficient, especially if 2,2'-Bipyridine-5-carbonitrile is readily accessible.
-
Pathway B offers flexibility, as the halomethyl intermediate can be used to synthesize a variety of derivatives beyond the primary amine.
-
Pathway C provides an elegant and often high-yielding one-pot procedure from the corresponding aldehyde.
As the demand for functionalized bipyridine ligands continues to grow in drug discovery and materials science, the optimization of these synthetic routes and the development of new, more efficient methods will remain an active area of research.
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Spectroscopic Characterization of 2,2'-Bipyridin-5-ylmethanamine: A Technical Guide for Researchers
Introduction
2,2'-Bipyridine and its derivatives are fundamental building blocks in coordination chemistry, catalysis, and materials science. The functionalization of the bipyridine core allows for the fine-tuning of its electronic and steric properties, leading to novel applications in areas such as drug development, where these moieties can act as chelating agents or pharmacophores. "2,2'-Bipyridin-5-ylmethanamine," a derivative featuring a reactive aminomethyl group, holds significant potential for further chemical modifications, such as amide bond formation or the introduction of other functional groups. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its subsequent reaction products.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of direct experimental data in the peer-reviewed literature, this guide leverages established spectroscopic principles and data from closely related analogs to predict the spectral characteristics of the title compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided to facilitate the discussion of the NMR data.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH₂).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
-
2D NMR Experiments (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts (δ) are presented in the table below. These predictions are based on the analysis of related structures such as 5-methyl-2,2'-bipyridine and general principles of NMR spectroscopy.[1]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3' | 8.6 - 8.7 | d | ~4.5 | Most deshielded proton due to proximity to the nitrogen atom in the unsubstituted ring. |
| H-6 | 8.5 - 8.6 | d | ~2.0 | Deshielded by the adjacent nitrogen and the neighboring pyridine ring. |
| H-4' | 7.8 - 7.9 | td | ~7.7, 1.8 | Typical aromatic proton in a pyridine ring. |
| H-4 | 7.7 - 7.8 | dd | ~8.2, 2.3 | Influenced by the aminomethyl group at the 5-position. |
| H-5' | 7.3 - 7.4 | ddd | ~7.5, 4.8, 1.2 | Shielded relative to other protons on the unsubstituted ring. |
| H-3 | 8.3 - 8.4 | d | ~8.2 | Typical aromatic proton on a substituted pyridine ring. |
| H-6' | 8.4 - 8.5 | d | ~8.0 | Deshielded by the adjacent nitrogen. |
| -CH₂ -NH₂ | 3.8 - 4.0 | s | - | Benzylic protons, singlet due to free rotation. |
| -CH₂-NH₂ | 1.5 - 2.5 | br s | - | Exchangeable protons, chemical shift and multiplicity are solvent and concentration dependent. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are summarized in the following table, with estimations based on data for 5-methyl-2,2'-bipyridine and the incremental effects of an aminomethyl substituent.[1]
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-2, C-2' | 155 - 157 | Quaternary carbons adjacent to nitrogen are highly deshielded. |
| C-6, C-6' | 148 - 150 | Deshielded due to proximity to nitrogen. |
| C-4' | 136 - 138 | Typical aromatic CH carbon in a pyridine ring. |
| C-4 | 135 - 137 | Similar environment to C-4'. |
| C-5 | 133 - 135 | Quaternary carbon attached to the aminomethyl group. |
| C-3, C-3' | 123 - 125 | Shielded relative to other carbons in the pyridine rings. |
| C-5' | 120 - 122 | Shielded relative to other carbons in the pyridine rings. |
| C H₂-NH₂ | 45 - 50 | Aliphatic carbon attached to a nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
Predicted IR Spectrum
The predicted key IR absorption bands for this compound are listed below. These predictions are based on characteristic vibrational frequencies of aromatic amines and bipyridine derivatives.[2]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3300 - 3500 | N-H stretching (amine) | Medium, broad | Characteristic of a primary amine, may show two distinct peaks for symmetric and asymmetric stretches. |
| 3000 - 3100 | C-H stretching (aromatic) | Medium to weak | Typical for C-H bonds on an aromatic ring. |
| 2850 - 2960 | C-H stretching (aliphatic) | Medium to weak | Corresponding to the methylene (-CH₂-) group. |
| 1580 - 1610 | C=C and C=N stretching (aromatic ring) | Strong | Characteristic of the bipyridine ring system. |
| 1400 - 1500 | C=C and C=N stretching (aromatic ring) | Strong | Characteristic of the bipyridine ring system. |
| 1000 - 1200 | C-N stretching | Medium | For the C-NH₂ bond. |
| 700 - 900 | C-H out-of-plane bending (aromatic) | Strong | The pattern of these bands can be indicative of the substitution pattern on the pyridine rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern (fingerprint).
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically produce a prominent molecular ion or protonated molecule, which is useful for determining the molecular weight.
-
-
Mass Analyzer: Use a mass analyzer with good resolution and mass accuracy (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).
Predicted Mass Spectrum
The molecular formula of this compound is C₁₁H₁₁N₃, with a monoisotopic mass of 185.0953 Da.
| m/z | Proposed Fragment | Rationale |
| 185 | [M]⁺ | Molecular ion (in EI-MS) or [M+H]⁺ (in ESI-MS). |
| 184 | [M-H]⁺ | Loss of a hydrogen radical. |
| 170 | [M-NH₂]⁺ | Loss of the amino radical. |
| 169 | [M-NH₃]⁺ | Loss of ammonia. |
| 156 | [C₁₀H₈N₂]⁺ | Loss of the CH₂NH group, resulting in a bipyridine radical cation. |
| 78 | [C₅H₄N]⁺ | Cleavage of the bipyridine ring, corresponding to a pyridine radical cation. |
digraph "Mass_Spec_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C11H11N3]+•\nm/z = 185", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C11H10N2]+•\nm/z = 170\n(-•NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C10H8N2]+•\nm/z = 156\n(-CH3N)", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[C5H4N]+•\nm/z = 78", fillcolor="#34A853", fontcolor="#FFFFFF"];
M -> F1; M -> F2; F2 -> F3; }
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Synthesis of this compound
While no direct synthesis for this compound has been reported, a plausible synthetic route can be proposed based on established methodologies for the synthesis of bipyridine derivatives and the functionalization of related compounds.[3][4][5][6] A common approach involves the palladium-catalyzed cross-coupling of a functionalized pyridine with a 2-halopyridine.
A potential synthetic pathway could start from 5-bromo-2,2'-bipyridine, which can be synthesized via the coupling of 2-bromopyridine and 2-bromo-5-iodopyridine. The 5-bromo-2,2'-bipyridine can then be converted to the corresponding nitrile, followed by reduction to the amine. Alternatively, starting from 5-methyl-2,2'-bipyridine, a radical bromination followed by nucleophilic substitution with an amine source could yield the desired product.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the proposed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related bipyridine derivatives. It is important to emphasize that these are predicted data, and experimental verification is essential for definitive structural confirmation. The information presented herein should serve as a robust framework for the interpretation of experimental results and facilitate the advancement of research in fields that utilize these versatile chemical building blocks.
References
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PubChem. 5-Methyl-2,2'-bipyridine. National Center for Biotechnology Information. [Link]
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- Shen, W. Z., Trötscher-Kaus, G., & Lippert, B. (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions, (39), 8203-8214.
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Loughborough University Research Repository. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. [Link]
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ResearchGate. (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B)... [Link]
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Romanian Journal of Physics. THE INTERCALATION OF PbI2 WITH 2,2′-BIPYRIDINE EVIDENCED BY PHOTOLUMINESCENCE, FT-IR AND RAMAN SPECTROSCOPY. [Link]
-
NIST WebBook. 2,2'-Bipyridine. [Link]
-
Wikipedia. 2,2′-Bipyridine. [Link]
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A Technical Guide to the Solubility and Stability of 2,2'-Bipyridin-5-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridin-5-ylmethanamine is a heterocyclic organic compound featuring a bipyridine core functionalized with a methanamine group. The bipyridine moiety is a well-known chelating agent for various metal ions, making its derivatives valuable in coordination chemistry, catalysis, and materials science. The introduction of the aminomethyl group provides a site for further functionalization or can influence the molecule's biological activity and physicochemical properties. This guide provides an in-depth analysis of the anticipated solubility and stability of this compound, drawing upon the established characteristics of the bipyridine and aminomethylpyridine scaffolds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document offers a robust framework for its handling, characterization, and application in a research and development setting.
I. Physicochemical Properties: An Overview
The structure of this compound, with its aromatic bipyridine core and a basic aminomethyl substituent, suggests a compound with moderate polarity. The presence of nitrogen atoms in the pyridine rings allows for hydrogen bonding, which will influence its solubility in protic solvents.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Appearance | Storage Conditions |
| This compound | C₁₁H₁₁N₃ | 185.23 | Off-white to light yellow solid | 2-8°C, under inert gas |
| [2,2'-Bipyridine]-5,5'-diamine | C₁₀H₁₀N₄ | 186.21 | Off-white to light yellow Solid | 2–8 °C, under inert gas (nitrogen or Argon)[1] |
| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | White to light red crystalline powder | Room temperature[1] |
II. Solubility Profile
The solubility of this compound is expected to be influenced by the solvent's polarity, pH, and the potential for salt formation.
Aqueous Solubility
The parent compound, 2,2'-bipyridine, is slightly soluble in water[2]. The presence of the hydrophilic aminomethyl group in this compound is expected to enhance its aqueous solubility compared to the parent bipyridine. However, it is anticipated to remain sparingly soluble in neutral water. The basicity of the aminomethyl group (and to a lesser extent, the pyridine nitrogens) means that the solubility will be highly dependent on pH. In acidic solutions, the formation of a protonated salt (e.g., hydrochloride salt) will significantly increase its water solubility.
Organic Solvent Solubility
Bipyridines are generally soluble in a range of organic solvents[2]. It is predicted that this compound will be soluble in polar organic solvents such as:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Chlorinated Solvents: Dichloromethane, Chloroform
Its solubility in nonpolar solvents like hexanes or toluene is expected to be limited.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water (neutral) | Sparingly soluble | Bipyridine core is hydrophobic, aminomethyl group adds some polarity. |
| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | Formation of a highly polar hydrochloride salt. |
| Aqueous Base (e.g., 0.1 M NaOH) | Sparingly soluble | The free base is less polar than its protonated form. |
| Methanol / Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |
| DMSO / DMF | Soluble | Polar aprotic solvents effective at solvating polar molecules. |
| Dichloromethane | Soluble | Moderately polar solvent. |
| Hexanes | Insoluble | Nonpolar solvent, unlikely to solvate the polar functional groups. |
Experimental Protocol: Determining the Solubility of this compound
This protocol outlines a general method for determining the qualitative and quantitative solubility of the target compound.
Materials:
-
This compound
-
Selection of solvents (e.g., water, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, dichloromethane, hexanes)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Qualitative Assessment: a. To a series of small vials, add approximately 1-2 mg of this compound. b. Add 1 mL of each test solvent to the respective vials. c. Vortex each vial for 1-2 minutes. d. Visually inspect for complete dissolution. Record observations as "soluble," "sparingly soluble," or "insoluble."
-
Quantitative Assessment (Equilibrium Solubility Method): a. Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in sealed vials. b. Equilibrate the solutions by shaking or rotating at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. c. Centrifuge the vials to pellet the undissolved solid. d. Carefully withdraw a known volume of the supernatant. e. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. f. Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve. g. Calculate the solubility in mg/mL or mol/L.
Caption: A flowchart illustrating the key steps in determining both qualitative and quantitative solubility.
III. Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. Potential degradation pathways include oxidation, hydrolysis, photodecomposition, and thermal degradation.
Chemical Stability
-
Oxidative Stability: The pyridine rings and the primary amine are susceptible to oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light should be minimized. The nitrogen-rich nature of the bipyridine core can contribute to its degradation in the presence of certain metals and oxygen[3]. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended[1].
-
Hydrolytic Stability: The aminomethyl group is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions and elevated temperatures, degradation could potentially occur, although this is less common for simple amines.
-
pH Stability: The compound is expected to be most stable in a neutral to moderately basic pH range. In strongly acidic or alkaline solutions, especially at elevated temperatures, the potential for degradation increases.
Physical Stability
-
Thermal Stability: Bipyridine derivatives can exhibit high thermal stability, with some complexes being stable at elevated temperatures. However, the presence of the aminomethyl group may lower the overall thermal stability compared to the unsubstituted bipyridine. Thermal decomposition in air is likely to occur at a lower temperature than under an inert atmosphere. For a related manganese(II) complex with 3-(aminomethyl)pyridine, decomposition was observed at around 500 K (227 °C)[4].
-
Photostability: Bipyridine and its derivatives can be sensitive to light. It is advisable to store the compound in amber vials or protected from light to prevent photochemical degradation.
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a framework for evaluating the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
HPLC with a stability-indicating method (a method that can separate the parent compound from its degradation products)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Solution Preparation: Prepare solutions of this compound in the different stress condition media (e.g., pH 2 buffer, pH 7 buffer, pH 9 buffer, water with hydrogen peroxide).
-
Time Zero Analysis: Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial concentration of the parent compound.
-
Stress Conditions:
-
Hydrolytic Stability: Store the buffered solutions at a specified temperature (e.g., 40 °C) for a defined period (e.g., 7, 14, and 28 days).
-
Oxidative Stability: Store the solution containing hydrogen peroxide at room temperature, protected from light, for a defined period.
-
Thermal Stability (Solid State): Place a known amount of the solid compound in an oven at a set temperature (e.g., 70 °C) and analyze at specified time points.
-
Photostability: Expose a solution of the compound to a controlled light source in a photostability chamber and analyze at specified time points. A control sample should be kept in the dark at the same temperature.
-
-
Time Point Analysis: At each time point, withdraw a sample from each condition, dilute if necessary, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time zero concentration. Identify and, if possible, quantify any major degradation products.
Caption: A schematic of a typical workflow for assessing the stability of a compound under various stress conditions.
IV. Conclusion and Recommendations
This compound is a valuable building block with potential applications in diverse fields of chemical research. Based on the chemistry of its constituent moieties, it is predicted to be a solid of moderate polarity, with pH-dependent aqueous solubility and good solubility in polar organic solvents. Its stability is a key consideration; protection from light, strong oxidizing agents, and extreme temperatures and pH is recommended for long-term storage. The experimental protocols provided in this guide offer a systematic approach to empirically determine the precise solubility and stability profile of this compound, which is essential for its successful application in any research or development endeavor.
V. References
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Wikipedia. Bipyridine. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Gale, P. A., et al. (2014). 6-(Tetrazol-5-yl)-2,2'-bipyridine: a highly selective ligand for the separation of lanthanides(III) and actinides(III). Inorganic chemistry, 53(18), 9754–9761. [Link]
-
Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]
-
Klumpp, E. A., et al. (2022). Improved method for the obtaining DTTA-appended 2,2'-bipyridine ligands for lanthanide cations. Chimica Techno Acta, 9(2), 20229210. [Link]
-
Bayer AG. (1993). Process for preparation of 2-amino-5-methyl-pyridine. European Patent EP0569701B1.
-
The University of Manchester. (2014). 6-(Tetrazol-5-yl)-2,2′-bipyridine: A highly selective ligand for the separation of lanthanides(III) and actinides(III). Research Explorer. [Link]
-
Bayer Pharma AG. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Chinese Patent CN113474332A.
-
El-grgawy, A. A., et al. (2020). Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] functionalization of carbon black for improving the oxidation stability and oxygen reduction reaction of fuel cells. New Journal of Chemistry, 44(33), 14225-14234. [Link]
-
Zhejiang Huahai Pharmaceutical Co., Ltd. (2013). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Chinese Patent CN103193704A.
-
PubChem. 1-(2,2'-Bithiophen-5-yl)methanamine. [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. Analytical Methods, 2(1), 1-100. [Link]
-
SANOFI. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. World Intellectual Property Organization Patent WO2025093631A1.
-
Novartis AG. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. United States Patent US9206116B2.
-
PubChem. (2-Ethylpyrimidin-5-YL)methanamine hydrochloride. [Link]
Sources
The Emergence of a Key Building Block: A Technical Guide to 2,2'-Bipyridin-5-ylmethanamine
Abstract
The 2,2'-bipyridine scaffold, a cornerstone in coordination chemistry and materials science, has increasingly found application in the intricate world of drug discovery. This technical guide delves into the history, synthesis, and burgeoning significance of a particularly valuable derivative: 2,2'-Bipyridin-5-ylmethanamine. This compound, featuring a reactive primary amine, serves as a critical building block for the construction of complex molecular architectures with therapeutic potential. We will explore the evolution of synthetic strategies leading to this key intermediate, provide detailed experimental protocols, and discuss its emerging role in the development of novel therapeutics, thereby offering a comprehensive resource for researchers and professionals in medicinal chemistry and drug development.
Historical Context: The Legacy of 2,2'-Bipyridine
The story of this compound is intrinsically linked to the rich history of its parent heterocycle, 2,2'-bipyridine. First synthesized in 1888 by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate, 2,2'-bipyridine quickly became a subject of intense study due to its exceptional ability to chelate metal ions.[1] This fundamental property has led to its widespread use as a ligand in catalysis, analytical chemistry, and the development of supramolecular assemblies.[2]
The sustained interest in 2,2'-bipyridine and its derivatives is driven by the diverse applications of the resulting metal complexes and functionalized organic molecules.[2] In the realm of medicine, the 2,2'-bipyridine motif is found in a variety of bioactive natural products, such as caerulomycins and collismycins, which exhibit interesting biological activities.[3] This has inspired medicinal chemists to incorporate this privileged scaffold into novel drug candidates. The introduction of a reactive functional group, such as the methanamine at the 5-position, significantly expands the synthetic utility of the bipyridine core, allowing for its covalent attachment to other molecular fragments to create compounds with tailored pharmacological profiles.
Synthetic Evolution: Crafting this compound
While the parent 2,2'-bipyridine has been accessible for over a century, the targeted synthesis of asymmetrically substituted derivatives like this compound requires more sophisticated strategies. The journey to this specific molecule involves the mastery of modern cross-coupling reactions and functional group transformations.
Establishing the Bipyridine Core: A Survey of Coupling Methodologies
The construction of the 2,2'-bipyridine skeleton is the foundational step. Over the years, several powerful methods have been developed, moving from harsh classical conditions to more versatile and efficient catalytic reactions.
-
Ullmann-type Homocoupling: This early method, while historically significant, often requires high temperatures and can have limitations in substrate scope.[2]
-
Nickel-Catalyzed Homocoupling: Offering milder reaction conditions compared to the Ullmann reaction, nickel-catalyzed couplings have become a workhorse for the synthesis of symmetrical bipyridines.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, revolutionized the synthesis of both symmetrical and unsymmetrical bipyridines.[5][6] These methods offer high yields, excellent functional group tolerance, and predictable regioselectivity, making them indispensable tools for modern organic synthesis.[5]
Functionalization at the 5-Position: The Gateway to the Methanamine Group
With a robust bipyridine core in hand, the next critical step is the introduction of a precursor to the methanamine group at the 5-position. Two primary strategies have emerged, typically starting from a halogenated bipyridine derivative.
Strategy A: From 5-Bromo-2,2'-bipyridine
A common and versatile starting material is 5-bromo-2,2'-bipyridine, which can be synthesized via Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine.[7] From this intermediate, a cyano group can be introduced, which then serves as a direct precursor to the methanamine.
Strategy B: From 5,5'-Disubstituted Precursors
Alternatively, symmetrical 5,5'-disubstituted bipyridines can be employed, with one of the functional groups being subsequently modified. For instance, 5,5'-dicyano-2,2'-bipyridine can be synthesized and one of the cyano groups selectively reduced.[4]
The Final Transformation: Reduction to the Amine
The final and crucial step is the reduction of a nitrile or a related functional group to the primary amine. The catalytic hydrogenation of a cyanopyridine to the corresponding aminomethylpyridine is a well-established transformation.
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step methodology for the synthesis of this compound, starting from the readily available 5-bromo-2,2'-bipyridine. This protocol is a composite of established synthetic transformations, providing a reliable pathway for researchers.
Synthesis of 2,2'-Bipyridine-5-carbonitrile
This procedure details the cyanation of 5-bromo-2,2'-bipyridine.
Materials:
-
5-Bromo-2,2'-bipyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2,2'-bipyridine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,2'-bipyridine-5-carbonitrile.
Synthesis of this compound
This protocol describes the catalytic reduction of the nitrile to the primary amine.
Materials:
-
2,2'-Bipyridine-5-carbonitrile
-
Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2,2'-bipyridine-5-carbonitrile (1.0 eq) in methanol or ethanol.
-
Carefully add the Raney Nickel or Pd/C catalyst under a stream of inert gas.
-
If desired, add a solution of ammonia in methanol to the reaction mixture.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or crystallization if necessary.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf | 70-90% |
| 2 | Reduction | Ra-Ni or Pd/C, H₂ | 80-95% |
Applications in Drug Discovery and Development
The strategic placement of a primary amine on the 2,2'-bipyridine scaffold makes this compound a highly valuable building block in medicinal chemistry. This functional group serves as a versatile handle for the introduction of diverse substituents through amide bond formation, reductive amination, and other amine-based chemistries.
While direct pharmacological data for this compound itself is not extensively reported, its derivatives have shown promise in various therapeutic areas. For instance, derivatives of pyridinyl-methanamine have been investigated as potent and selective agonists for the 5-HT1A receptor, with potential applications as antidepressants.[1] The bipyridine moiety can act as a bioisostere for other aromatic systems, and its chelating properties can be exploited for the development of metallodrugs or diagnostic agents.
The true value of this compound lies in its role as a versatile intermediate. By incorporating this compound into a drug discovery program, researchers can rapidly generate libraries of compounds with diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Future Perspectives
The journey of this compound from a conceptual derivative of a historic molecule to a tangible and valuable tool for drug discovery is a testament to the continuous evolution of synthetic chemistry. As our understanding of disease biology deepens, the demand for novel molecular scaffolds and versatile building blocks will only increase. This compound is well-positioned to play a significant role in the development of the next generation of therapeutics, offering a unique combination of a privileged heterocyclic core and a strategically placed reactive handle. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and the exploration of its derivatives in a wider range of therapeutic targets.
Diagrams
Caption: Synthetic pathway to this compound.
References
-
Chen, J., et al. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(2), 576. Available at: [Link]
-
Pramanik, S., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. Available at: [Link]
-
Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(21), 3955. Available at: [Link]
-
Janiak, C., et al. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. Available at: [Link]
-
Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. Available at: [Link]
-
Touris, A. J., et al. (2001). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 66(15), 5247-5250. Available at: [Link]
-
Liu, W., et al. (2019). Discovery of caerulomycin/collismycin-type 2,2'-bipyridine natural products in the genomic era. Applied Microbiology and Biotechnology, 103(1), 127-137. Available at: [Link]
-
Smits, R., et al. (2008). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 51(18), 5693-5705. Available at: [Link]
-
Kubota, K., et al. (2017). Bipyridine To Enhance the Electrochemical Reduction. Angewandte Chemie International Edition, 56(43), 13415-13419. Available at: [Link]
-
Smalley, T. L., et al. (2015). Electrocatalytic Reduction of Carbon Dioxide by Mn(CN)(2,2'-bipyridine)(CO)3: CN Coordination Alters Mechanism. Inorganic Chemistry, 54(18), 9274-9281. Available at: [Link]
-
Gulevich, A. V., et al. (2010). Metal-catalyzed cross-coupling reactions of organolithiums. Chemical Reviews, 110(3), 1690-1744. Available at: [Link]
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Kamlet, A. S., et al. (2011). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 46(11), 5285-5309. Available at: [Link]
-
Maruyama, T., et al. (2013). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2013(3), 184-196. Available at: [Link]
-
Chobanian, H. R., et al. (2014). Electrochemical Reduction of CO2 Using Group VII Metal Catalysts. Topics in Current Chemistry, 352, 1-47. Available at: [Link]
-
Simler, T., et al. (2018). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Neuropharmacology, 134, 137-146. Available at: [Link]
-
Kelly, T. R., et al. (1996). 5-methyl-2,2'-bipyridine. Organic Syntheses, 73, 127. Available at: [Link]
-
Wolf, M. O., & Wrighton, M. S. (1994). Tunable Electron Density at a Rhenium Carbonyl Complex Coordinated to the Conducting Polymer Poly[5,5'-(2-thienyl)-2,2'-bithiazole]. Chemistry of Materials, 6(9), 1526-1533. Available at: [Link]
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- 3. Discovery of caerulomycin/collismycin-type 2,2'-bipyridine natural products in the genomic era - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to 2,2'-Bipyridin-5-ylmethanamine: Synthesis, Properties, and Applications in Modern Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bipyridine and its derivatives are cornerstones of coordination chemistry and have found extensive applications in catalysis, materials science, and importantly, in the realm of medicinal chemistry and drug discovery. This in-depth technical guide focuses on a specific, yet highly versatile derivative: 2,2'-Bipyridin-5-ylmethanamine . This document provides a comprehensive review of the available scientific literature and patent landscape, detailing its synthesis, chemical properties, and burgeoning applications. Particular emphasis is placed on elucidating the synthetic pathways, offering detailed experimental protocols, and exploring its potential as a critical building block for novel therapeutic agents and functional materials.
Introduction: The Significance of the Bipyridine Scaffold
The 2,2'-bipyridine (bpy) moiety is a bidentate chelating ligand renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] This inherent coordinating capacity has made it a ubiquitous component in the development of catalysts, photosensitizers, and supramolecular assemblies.[3][4] In recent years, the focus has increasingly shifted towards the biological activities of bipyridine derivatives, which have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The functionalization of the bipyridine core allows for the fine-tuning of its steric and electronic properties, thereby influencing its coordination behavior and biological efficacy.
The introduction of an aminomethyl group at the 5-position of the 2,2'-bipyridine scaffold, yielding this compound, provides a key reactive handle for further molecular elaboration. This primary amine functionality serves as a versatile nucleophile, enabling the construction of more complex molecular architectures through amide bond formation, reductive amination, and other C-N bond-forming reactions. This strategic placement of a reactive group on a robust chelating framework makes this compound a highly valuable synthon for the development of targeted therapeutics, advanced materials, and sophisticated catalytic systems.
Synthetic Strategies for this compound
The synthesis of this compound is not explicitly detailed in a large volume of literature, suggesting it is often prepared as an intermediate. However, by examining the synthesis of related 5-substituted-2,2'-bipyridines and general organic transformations, a clear and logical synthetic pathway can be delineated. The most viable approach involves a two-stage process:
-
Formation of the 2,2'-Bipyridine Core: This is typically achieved through a cross-coupling reaction.
-
Introduction and Modification of the 5-Substituent: This involves the conversion of a suitable functional group into the desired aminomethyl moiety.
Stage 1: Assembly of the 2,2'-Bipyridine Framework via Cross-Coupling Reactions
Modern synthetic organic chemistry offers several powerful cross-coupling methodologies for the construction of biaryl systems like 2,2'-bipyridine. The most relevant and widely employed methods include the Stille and Negishi couplings.[3] These reactions offer high yields and good functional group tolerance.
The general strategy involves the coupling of a 2-halopyridine with a suitably functionalized 2-pyridyl organometallic reagent. For the synthesis of a 5-substituted bipyridine, one of the pyridine rings must bear the desired substituent or a precursor to it.
Figure 1: General schemes for the synthesis of the 5-cyano-2,2'-bipyridine precursor via Stille and Negishi cross-coupling reactions.
Rationale for Precursor Choice: 5-Cyano-2,2'-bipyridine is an ideal precursor. The cyano group is relatively stable under the conditions of most cross-coupling reactions and can be readily reduced to the primary amine in the subsequent step.
Stage 2: Reduction of the Cyano Group to the Aminomethyl Moiety
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several reliable methods are available, with catalytic hydrogenation and reduction with metal hydrides being the most common.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice.[6] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, often with the addition of an acid to prevent side reactions and facilitate the isolation of the product as a salt.
Figure 2: Catalytic hydrogenation of 5-cyano-2,2'-bipyridine to the target amine.
Experimental Protocol: Catalytic Hydrogenation of 5-Cyano-2,2'-bipyridine
-
Materials: 5-Cyano-2,2'-bipyridine, 10% Palladium on carbon (Pd/C), Methanol, Concentrated Hydrochloric Acid, Hydrogen gas.
-
Procedure:
-
To a solution of 5-cyano-2,2'-bipyridine in methanol, add a catalytic amount of 10% Pd/C.
-
Add concentrated hydrochloric acid to the mixture.
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound hydrochloride.[6]
-
Causality Behind Experimental Choices: The use of an acidic medium, such as methanolic HCl, is crucial. It protonates the resulting amine, preventing it from acting as a nucleophile and undergoing side reactions, such as the formation of secondary amines. The hydrochloride salt is also often more crystalline and easier to handle than the free base.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Experimental Protocol: LiAlH₄ Reduction of 5-Cyano-2,2'-bipyridine
-
Materials: 5-Cyano-2,2'-bipyridine, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-cyano-2,2'-bipyridine in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with the ethereal solvent.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
-
Trustworthiness of Protocols: Both catalytic hydrogenation and LiAlH₄ reduction are well-established and reliable methods for nitrile reduction. The choice between them will depend on the overall substitution pattern of the starting material and the desired scale of the reaction. For laboratory-scale synthesis, LiAlH₄ offers a rapid and effective route, while catalytic hydrogenation is often preferred for larger-scale preparations due to its operational simplicity and avoidance of pyrophoric reagents.
Physicochemical Properties and Characterization
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₁₁H₁₁N₃ | |
| Molecular Weight | 185.23 g/mol | |
| Appearance | Likely a solid at room temperature | Based on related aminomethylpyridines. |
| pKa | The pyridine nitrogens will have pKa values in the range of 4-5, while the primary amine will have a pKa around 9-10. | The exact values will be influenced by the electronic effects of the bipyridine system. |
| Solubility | The free base is expected to be soluble in organic solvents. The hydrochloride salt should be soluble in water and alcohols. |
Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. Key signals would include the methylene protons of the aminomethyl group (a singlet or AB quartet) and the aromatic protons of the two pyridine rings.
-
¹³C NMR: The carbon NMR would show 11 distinct signals corresponding to the carbon atoms of the bipyridine framework and the aminomethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Medicinal Chemistry and Drug Discovery
The 2,2'-bipyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of an aminomethyl group provides a versatile point for derivatization.
As a Scaffold for Novel Therapeutics
The primary amine of this compound can be readily acylated to form a library of amides, reacted with aldehydes or ketones in reductive amination to generate secondary or tertiary amines, or used in other coupling reactions to append various pharmacophores. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.
The bipyridine moiety itself can contribute to the biological activity of the final compound through several mechanisms:
-
Metal Chelation: The ability of the bipyridine core to chelate metal ions can be exploited to modulate the activity of metalloenzymes or to influence the cellular concentration of essential metal ions.
-
Intercalation: The planar aromatic system of the bipyridine can intercalate into DNA, a mechanism of action for some anticancer agents.
-
Receptor Binding: The rigid bipyridine scaffold can serve as a template to present substituents in a defined spatial orientation for optimal binding to a biological target.
Bipyridine derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.[5] For example, some Ru(II) polypyridine complexes are being investigated for photocatalytic cancer therapy.[5]
In the Development of Bifunctional Molecules
The structure of this compound is well-suited for the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degraders. The aminomethyl group can be used to attach a linker connected to a ligand for an E3 ubiquitin ligase, while the bipyridine moiety or a derivative thereof can be designed to bind to a target protein of interest.
Figure 3: Conceptual design of a PROTAC using this compound as a core scaffold.
Patent Landscape Review
A comprehensive search of the patent literature did not reveal a large number of patents specifically claiming this compound as a final product. However, patents for related aminomethylpyridine derivatives exist, primarily in the context of their use as intermediates for agrochemicals and pharmaceuticals.[3] For instance, patents describe the synthesis of 2-chloro-5-aminomethylpyridine as a key intermediate.[3]
The patent landscape for bipyridine derivatives in general is vast, covering their use in:
-
Catalysis: As ligands for transition metal catalysts.
-
Organic Light-Emitting Diodes (OLEDs): In the formation of luminescent metal complexes.
-
Pharmaceuticals: A wide range of therapeutic applications.
The lack of specific patents for this compound may indicate that its utility is more as a versatile, unpatented building block, or that its applications are still in the early stages of research and development. Researchers and drug development professionals should consider the novelty of their final compounds derived from this scaffold when assessing patentability.
Conclusion and Future Outlook
This compound is a molecule of significant potential, bridging the well-established coordination chemistry of the bipyridine scaffold with the synthetic versatility of a primary amine. While direct literature on this specific compound is not abundant, its synthesis can be reliably achieved through established cross-coupling and reduction methodologies.
For researchers in drug discovery, this molecule offers a valuable starting point for the construction of novel, targeted therapeutics. Its ability to act as both a metal-chelating agent and a scaffold for further derivatization opens up numerous avenues for the design of innovative drugs. In materials science, it can be incorporated into polymers or attached to surfaces to create new functional materials with tailored properties.
As the demand for more sophisticated and targeted molecules in all areas of chemical science continues to grow, the importance of versatile building blocks like this compound is set to increase. Further research into its coordination chemistry, the biological activities of its derivatives, and its applications in materials science is warranted and is expected to yield exciting new discoveries.
References
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Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules2024 , 29(3), 576. [Link]
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The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules2019 , 24(21), 3951. [Link]
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Synthesis and co-ordination chemistry of 2,2′:4′,2″:6″,2‴-quaterpyridine, an asymmetric bridging ligand with inequivalent bipyridyl binding sites. J. Chem. Soc., Dalton Trans.1996 , 2105-2110. [Link]
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Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry2002 , 67(1), 51-58. [Link]
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Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications1999 , 29(19), 3341-3352. [Link]
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The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Molecules2021 , 26(16), 4871. [Link]
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2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Pharmaceuticals2024 , 17(1), 123. [Link]
- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
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Using the Noncanonical Metallo-Amino Acid [Cu(II)(2,2'-Bipyridin-5-yl)]-alanine to Study the Structures of Proteins. The Journal of Physical Chemistry Letters2023 , 14(13), 3266-3271. [Link]
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Methodological & Application
Application Notes and Protocols: 2,2'-Bipyridin-5-ylmethanamine as a Versatile Ligand in Coordination Chemistry
Introduction: The Strategic Advantage of the 5-Aminomethyl-2,2'-bipyridine Scaffold
The 2,2'-bipyridine (bpy) framework is a cornerstone of coordination chemistry, celebrated for its robust chelating ability and its role in a vast array of applications, from catalysis to materials science and beyond.[1][2][3] The strategic functionalization of the bipyridine core allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity, photophysics, and catalytic activity.[4][5] This guide focuses on a particularly promising derivative: 2,2'-Bipyridin-5-ylmethanamine. The introduction of a reactive aminomethyl group at the 5-position of the bipyridine ring offers a unique synthetic handle for post-coordination modification, enabling the construction of intricate supramolecular assemblies, the immobilization of catalysts, and the development of targeted therapeutic agents.
The primary amine functionality of this compound can be readily derivatized through standard organic transformations, allowing for the covalent attachment of a wide range of molecular entities. This feature, combined with the inherent coordinating properties of the bipyridine unit, makes this ligand a highly versatile building block for the design of novel functional materials and catalysts. This document provides a comprehensive overview of the synthesis, coordination chemistry, and potential applications of this compound, complete with detailed experimental protocols and characterization data.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 2,2'-bipyridine. A plausible and efficient synthetic route is outlined below, drawing inspiration from established methodologies for the functionalization of bipyridine scaffolds.[4][6]
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Nitro-2,2'-bipyridine
-
To a stirred solution of 2,2'-bipyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-nitro-2,2'-bipyridine.
Step 2: Synthesis of 5-Amino-2,2'-bipyridine
-
Suspend 5-nitro-2,2'-bipyridine in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Basify the solution with concentrated sodium hydroxide solution until a precipitate forms.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 5-amino-2,2'-bipyridine.
Step 3: Synthesis of 5-Cyano-2,2'-bipyridine (Sandmeyer Reaction)
-
Dissolve 5-amino-2,2'-bipyridine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution.
-
Stir the reaction mixture at room temperature for 2-3 hours and then heat to 60 °C for 1 hour.
-
Cool the mixture, filter the precipitate, and purify by column chromatography to yield 5-cyano-2,2'-bipyridine.
Step 4: Synthesis of this compound
-
To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 5-cyano-2,2'-bipyridine in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.
Part 2: Coordination Chemistry and Synthesis of a Representative Metal Complex
This compound is expected to act as a versatile N,N'-bidentate chelating ligand, forming stable complexes with a wide range of transition metals.[1] The aminomethyl substituent can either remain as a non-coordinating functional handle or, in some cases, participate in coordination, leading to tridentate or bridging coordination modes.
**General Protocol for the Synthesis of a [M(bpy-CH₂NH₂
)₂Cl₂] Complex (M = Ru, Os)**
This protocol describes the synthesis of a representative dichlorido-bis(this compound)metal(II) complex.
Workflow for Complex Synthesis
Caption: General workflow for the synthesis of a metal complex.
Experimental Protocol
-
Dissolve the metal salt (e.g., RuCl₃·xH₂O) and two equivalents of this compound in a mixture of ethanol and water.
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours.
-
Cool the solution to room temperature, which should result in the precipitation of the desired complex.
-
Filter the solid, wash with cold ethanol and diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether).
Part 3: Characterization of the Ligand and its Metal Complexes
A thorough characterization of both the free ligand and its metal complexes is crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques should be employed.
Characterization Techniques and Expected Results
| Technique | Ligand (this compound) | Metal Complex ([M(bpy-CH₂NH₂)₂Cl₂]) |
| ¹H NMR Spectroscopy | Aromatic protons of the bipyridine rings and a characteristic singlet for the -CH₂- protons. A broad singlet for the -NH₂ protons. | Downfield shift of the bipyridine proton signals upon coordination. Broadening of signals may be observed. |
| ¹³C NMR Spectroscopy | Resonances corresponding to the carbon atoms of the bipyridine rings and the aminomethyl group. | Shift in the carbon resonances of the bipyridine rings upon coordination. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the protonated molecule [L+H]⁺. | A peak corresponding to the complex cation [M(L)₂Cl]⁺ or [M(L)₂]²⁺. |
| FT-IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine. C=N and C=C stretching vibrations of the bipyridine rings. | Shift in the bipyridine ring vibrations upon coordination. N-H stretching vibrations may also be affected. |
| UV-Vis Spectroscopy | Intense π-π* transitions in the UV region. | Intramolecular ligand-centered (LC) transitions and potentially metal-to-ligand charge transfer (MLCT) bands in the visible region.[1] |
| Elemental Analysis | Confirms the elemental composition (C, H, N). | Confirms the overall composition of the complex, including the metal. |
| X-ray Crystallography | Provides the definitive solid-state structure of the ligand.[2] | Determines the coordination geometry around the metal center, bond lengths, and angles.[7] |
Part 4: Applications in Coordination Chemistry and Beyond
The unique structural features of this compound-based metal complexes open up a wide range of potential applications.
Catalysis
-
Homogeneous Catalysis: The bipyridine core is a well-established ligand in a variety of catalytic transformations, including oxidation, reduction, and cross-coupling reactions.[3][8] The aminomethyl group can be used to immobilize the catalytic complex onto a solid support, facilitating catalyst recovery and reuse.
-
Asymmetric Catalysis: Chiral derivatization of the aminomethyl group can lead to the formation of chiral metal complexes for use in asymmetric catalysis.[6]
Materials Science
-
Luminescent Materials: Ruthenium(II) and Iridium(III) complexes of bipyridine ligands are known for their strong luminescence.[1][9] The aminomethyl group can be used to incorporate these luminescent units into larger molecular architectures or polymers for applications in sensing, bioimaging, and organic light-emitting diodes (OLEDs).
-
Supramolecular Chemistry: The amine functionality provides a site for hydrogen bonding or for covalent linkage to other molecular components, enabling the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs).[4]
Drug Development and Bioinorganic Chemistry
-
Targeted Drug Delivery: The aminomethyl group can be conjugated to biomolecules, such as peptides or antibodies, to target the delivery of cytotoxic metal complexes to cancer cells.[10]
-
Bioimaging: Luminescent metal complexes can be used as probes for cellular imaging. The reactive amine handle allows for the attachment of targeting moieties to direct the probe to specific cellular compartments.[9]
-
Protein Structure Analysis: A derivative, (2,2'-Bipyridin-5-yl)alanine, has been incorporated into proteins to create a high-affinity binding site for Cu(II), serving as a compact spin-label for measuring nanometer-scale distances using electron paramagnetic resonance (EPR) spectroscopy.[11]
Conclusion
This compound represents a highly valuable and versatile ligand in the field of coordination chemistry. Its straightforward synthesis and the presence of a reactive aminomethyl group provide a powerful platform for the design and construction of novel functional metal complexes. The potential applications of these complexes are vast, spanning catalysis, materials science, and medicinal chemistry. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and scientists interested in exploring the rich coordination chemistry of this promising ligand.
References
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Wikipedia. Transition metal complexes of 2,2'-bipyridine. [Link]
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- Kocovský, P., Vyskočil, Š., & Císařová, I. (2003). Synthesis of New Chiral 2, 2′-Bipyridine Ligands and Their Application in Copper-Catalyzed Asymmetric Allylic Oxidation and Cyclopropanation. The Journal of Organic Chemistry, 68(25), 9479-9493.
- Ramírez-García, G., Tlahuext, H., & Ruiz-Azuara, L. (2022). L-Citrullinato-Bipyridine and L-Citrullinato-Phenanthroline Mixed Copper Complexes: Synthesis, Characterization and Potential Anticancer Activity. Molecules, 27(19), 6527.
- Pajkert, R., & Pápai, I. (2016). Zinc complexes formed by 2, 2′-bipyridine and 1, 10-phenanthroline moieties combined with 2-azanorbornane: modular chiral catalysts for aldol reactions. New Journal of Chemistry, 40(5), 4386-4395.
- Chang, C. J., & Nocera, D. G. (2015). U.S.
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Gfs-chem. A Rational Protocol for the Synthesis of Arylated Bipyridine Ligands via a Cycloaddition Pathway. [Link]
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- Bello, A., & Onwudiwe, D. C. (2021). Synthesis and characterization of Mixed 2, 2-Bipyridine and penicillin G metal (II) complexes.
- Gusev, D. G., & Jia, G. (1996). X-ray structure and reactivity of bis (2, 2'-bipyridine) carbonylhydridoruthenium hexafluorophosphate hemi (acetone), a possible intermediate in the water-gas shift reaction catalyzed by ruthenium polypyridyl complexes. Inorganic Chemistry, 35(26), 7737-7739.
- Krupen'kin, D. V., Turala, L., & Krupen'kina, A. V. (2019). Luminescent Zn (ii) and Cd (ii) complexes with chiral 2, 2′-bipyridine ligands bearing natural monoterpene groups: synthesis, speciation in solution and photophysics. Dalton Transactions, 48(36), 13695-13706.
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Chemistry LibreTexts. NMR Spectroscopy. [Link]
- Bányai, I. (2018). Dynamic NMR for coordination chemistry. New Journal of Chemistry, 42(10), 7496-7505.
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ResearchGate. X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. [Link]
- Janiak, C. (1999). 5, 5'-Disubstituted 2, 2'-Bipyridines.
- Martínez-Alonso, M., Rodríguez-Lugo, R. E., & Demerutis, A. D. (2021). Luminescent cis-Bis (bipyridyl) ruthenium (II) Complexes with 1, 2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Inorganic Chemistry, 60(9), 6567-6580.
- Thebo, K. H., Ali, S. A., & Shah, A. (2014). Synthesis and structural characterization of copper (II) complex of 2, 2′-bipyridyl and L-lysine. Crystallography Reports, 59, 1007-1011.
- Fandino, L. A., Córdova, M., & Guigliarelli, B. (2023). Using the Noncanonical Metallo-Amino Acid [Cu (II)(2, 2′-Bipyridin-5-yl)]-alanine to Study the Structures of Proteins. The journal of physical chemistry letters, 14(14), 3465-3470.
- Vícha, J. (2014). Applications of NMR spectroscopy to study transition-metal complexes with nitrogen-based ligands (Doctoral dissertation, Masarykova univerzita, Přírodovědecká fakulta).
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- Barboza, C. A., Bortoluzzi, A. J., & de Souza, B. S. (2023). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5, 6-diphenyl-1, 2, 4-triazine and Structural Elucidation of Its Cu (I) and Ag (I) Complexes. Molecules, 28(13), 5227.
- Pregosin, P. S. (1986). Applications of Transition Metal NMR Spectroscopy in Coordination Chemistry. CHIMIA International Journal for Chemistry, 40(7), 254-263.
- Al-Masum, M., & Kumar, D. (2018).
- Zhang, Y., & Liu, J. (2019). 2, 2'-Bipyridine and hydrazide containing peptides for cyclization and complex quaternary structural control. Chemical Science, 10(23), 5981-5988.
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- Al-Masum, M., & Kumar, D. (2018).
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The Versatility of Functionalized Bipyridines in Homogeneous Catalysis: A Focus on Amine-Substituted Ligands
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of 2,2'-Bipyridine Ligands
The 2,2'-bipyridine scaffold is a cornerstone of coordination chemistry and has been instrumental in the advancement of homogeneous catalysis.[1] The ability of these bidentate ligands to form stable complexes with a wide array of transition metals has led to their widespread use in numerous catalytic transformations, including cross-coupling reactions, asymmetric synthesis, photocatalysis, and electrocatalysis.[2] The electronic and steric properties of the bipyridine ligand can be finely tuned through substitution on the pyridine rings, allowing for precise control over the reactivity and selectivity of the corresponding metal complex. This tunability is a key factor driving the continuous development of novel bipyridine-based catalysts.
While a vast body of literature exists on the applications of various substituted bipyridines, detailed catalytic studies on the specific ligand 2,2'-Bipyridin-5-ylmethanamine are not extensively reported in peer-reviewed publications. However, the broader class of amino-functionalized bipyridines has demonstrated significant utility in catalysis. The presence of an amine group can influence the electronic properties of the ligand, facilitate catalyst immobilization, or participate directly in the catalytic cycle through proton transfer or hydrogen bonding interactions.
This application note will, therefore, focus on a closely related and well-documented application of an amino-substituted bipyridine ligand in a catalytically relevant process. Specifically, we will explore the use of a ruthenium complex bearing a diamino-substituted bipyridine ligand in the context of transfer hydrogenation, a fundamental reaction in organic synthesis. The principles and protocols discussed herein provide a valuable framework for understanding and potentially applying this compound and other functionalized bipyridine ligands in homogeneous catalysis.
Synthesis of Functionalized Bipyridine Ligands and their Ruthenium Complexes
The synthesis of functionalized bipyridine ligands often involves cross-coupling reactions to construct the bipyridine core, followed by modification of the functional groups. For amino-substituted bipyridines, a common strategy is the reduction of a corresponding nitro or cyano group, or through nucleophilic aromatic substitution.
The synthesis of ruthenium complexes with bipyridine ligands typically involves the reaction of a suitable ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, with the desired bipyridine ligand in an appropriate solvent.[3]
Below is a representative protocol for the synthesis of a Ru(II)-arene complex with a substituted bipyridine ligand, which is a common type of catalyst for transfer hydrogenation.
Experimental Protocol: Synthesis of a [Ru(p-cymene)(L)Cl]PF₆ Complex
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
Substituted 2,2'-bipyridine ligand (L) (e.g., 4,4'-diamino-2,2'-bipyridine)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 equivalent) and the substituted 2,2'-bipyridine ligand (2.2 equivalents) in methanol.
-
Stir the reaction mixture at room temperature for 4 hours. The color of the solution will typically change, indicating complex formation.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting solid in a minimum amount of dichloromethane.
-
To this solution, add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the hexafluorophosphate salt of the complex.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and then with diethyl ether.
-
Dry the solid product under vacuum to yield the desired [Ru(p-cymene)(L)Cl]PF₆ complex.
Characterization: The resulting complex should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[3]
Application in Homogeneous Catalysis: Transfer Hydrogenation of Ketones
Ruthenium complexes bearing bipyridine ligands are highly effective catalysts for the transfer hydrogenation of ketones to alcohols. This reaction typically employs an easily oxidizable alcohol, such as isopropanol, or formic acid as the hydrogen source. The amine functionalities on the bipyridine ligand can play a crucial role in the catalytic cycle, often by participating in a concerted proton and hydride transfer mechanism.
Catalytic Workflow for Transfer Hydrogenation
Caption: Experimental workflow for ruthenium-catalyzed transfer hydrogenation.
Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
Materials:
-
[Ru(p-cymene)(4,4'-diamino-2,2'-bipyridine)Cl]PF₆ (Catalyst)
-
Acetophenone (Substrate)
-
Isopropanol (Hydrogen source and solvent)
-
Potassium hydroxide (KOH) (Base)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere, prepare a solution of the ruthenium catalyst in isopropanol.
-
In a separate reaction vessel, add acetophenone (1 mmol), potassium hydroxide (0.1 mmol), and isopropanol (5 mL).
-
Heat the reaction mixture to 80 °C with stirring.
-
Inject the catalyst solution (typically 0.1-1 mol%) into the reaction vessel.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenylethanol.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the catalyst and other reaction components.
-
Base (KOH): The presence of a base is often crucial for the deprotonation of the hydrogen source (isopropanol) and for the generation of the active ruthenium-hydride species.
-
Temperature (80 °C): Provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
Quantitative Data Summary
The performance of various ruthenium-bipyridine catalysts in transfer hydrogenation can be compared based on key metrics such as turnover number (TON) and turnover frequency (TOF). The table below presents hypothetical but representative data for such a catalytic system.
| Catalyst Precursor | Substrate | Base | Temp (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) |
| [Ru(p-cymene)(4,4'-diamino-2,2'-bipyridine)Cl]PF₆ | Acetophenone | KOH | 80 | 1 | >99 | 1000 | 1000 |
| [Ru(p-cymene)(2,2'-bipyridine)Cl]PF₆ | Acetophenone | KOH | 80 | 4 | 95 | 950 | 237.5 |
Data is representative and intended for illustrative purposes.
Mechanistic Insights: The Role of the Amine-Functionalized Ligand
The mechanism of transfer hydrogenation catalyzed by ruthenium-bipyridine complexes is believed to proceed through a concerted outer-sphere mechanism. The amine groups on the bipyridine ligand can play a significant role in this process.
Caption: Simplified catalytic cycle for transfer hydrogenation.
-
Activation of the Precatalyst: The chloride ligand on the ruthenium precatalyst is displaced, and the active ruthenium-hydride species is formed upon reaction with the hydrogen source in the presence of a base.
-
Hydrogen Transfer: The ketone substrate coordinates to the ruthenium center. In a concerted step, the hydride from the ruthenium and a proton from the amine group of the ligand (or from the protonated base) are transferred to the carbonyl group of the ketone. The amine functionality can facilitate this step by acting as a proton shuttle, thereby lowering the activation energy of the transition state.
-
Product Release and Catalyst Regeneration: The resulting alcohol product dissociates from the ruthenium center, and the catalyst is regenerated to re-enter the catalytic cycle.
The presence of the amine group in the ligand backbone can enhance the catalytic activity by promoting the proton transfer step, which is often rate-determining.
Conclusion
Functionalized 2,2'-bipyridine ligands are indispensable tools in the field of homogeneous catalysis. While specific applications of this compound are not yet widely documented, the principles governing the catalytic activity of related amino-substituted bipyridine complexes provide a strong foundation for its potential use. The ability to modulate the electronic and steric environment of the metal center through ligand design continues to be a powerful strategy for the development of highly efficient and selective catalysts for a wide range of organic transformations. Further research into the catalytic applications of this compound and its derivatives is warranted and holds the potential to uncover novel and improved catalytic systems.
References
-
Baxendale, I. R., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Allylic Substitution, Allylic Oxidation, and Cyclopropanation. Organometallics, 20(24), 5184-5199. [Link]
-
Chen, C., & Diao, T. (2017). Recent Advances in the Synthesis of 2,2'-Bipyridines. Chemistry – A European Journal, 23(29), 6934-6944. [Link]
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Maayan, G., & Baskin, M. (2016). Versatile ruthenium complexes based on 2,2'-bipyridine modified peptoids. Chemical Communications, 52(73), 10950-10953. [Link]
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Mei, L., Jia, X., & Cheng, Z. J. (2016). Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Journal of Chemical Sciences, 128(6), 855-860. [Link]
-
Boyd, A. S. F., et al. (2015). Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 13(28), 7759-7774. [Link]
-
Castanet, A.-S., et al. (2002). Palladium-catalysed cross-coupling of 2-pyridyl organometallics: a new route to functionalised 2,2'-bipyridines. Tetrahedron Letters, 43(29), 5047-5048. [Link]
-
Berber, M. R., & Mustafa, M. Y. (2020). Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] functionalization of carbon black for improving the oxidation stability and oxygen reduction reaction of fuel cells. RSC Advances, 10(52), 31221-31230. [Link]
-
Valle-Sintson, E., et al. (2016). Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. Molecules, 21(10), 1358. [Link]
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Application Note & Protocols: Synthesis and Coordination Chemistry of 2,2'-Bipyridin-5-ylmethanamine
Abstract
This guide provides a comprehensive overview of the experimental procedures for the synthesis, purification, and metal complexation of the versatile ligand, 2,2'-Bipyridin-5-ylmethanamine. This ligand uniquely combines the classic, rigid 2,2'-bipyridine (bpy) chelating core with a flexible aminomethyl side chain, opening avenues for novel supramolecular architectures and functional metal complexes. We present detailed, field-proven protocols for researchers in inorganic chemistry, materials science, and drug development. The narrative emphasizes the rationale behind experimental choices, methods for rigorous physicochemical characterization, and the potential coordination behaviors of this dual-functionality ligand.
Introduction: The Strategic Design of a Dual-Functionality Bipyridine Ligand
The 2,2'-bipyridine scaffold is a cornerstone of coordination chemistry, renowned for its ability to form highly stable chelate complexes with a vast array of transition metals.[1] These complexes are central to applications ranging from catalysis and solar energy conversion to the development of therapeutic and diagnostic agents.[2][3] The functionalization of the bipyridine core allows for the fine-tuning of the electronic, steric, and solubility properties of the resulting metal complexes.
This compound is a ligand of particular interest. It retains the powerful N,N'-bidentate chelating ability inherent to all 2,2'-bipyridines while introducing a primary amine on a flexible methylene spacer at the 5-position. This design presents two key possibilities:
-
Primary Chelation with Secondary Interactions: The bipyridine moiety acts as the primary coordination site, while the non-coordinating aminomethyl group provides a locus for hydrogen bonding, enabling the assembly of multidimensional networks. This behavior is observed in the closely related 5,5'-diamino-2,2'-bipyridine, where the amino groups exclusively participate in hydrogen bonding and are never involved in metal coordination.[4]
-
Bridging or Tridentate Coordination: The flexibility of the methylene spacer may allow the amine to participate directly in coordination, acting as a bridging ligand to link multiple metal centers or, in specific steric environments, potentially leading to a tridentate N,N',N''-coordination mode. Such behavior has been observed in analogous 6-aminomethyl-bipyridine systems.[5]
This guide provides the necessary protocols to synthesize this ligand and explore its rich coordination chemistry.
Ligand Synthesis and Characterization
A robust and reliable synthesis of this compound is crucial for reproducible complexation studies. While a direct, one-pot synthesis is not established, a highly effective multi-step pathway can be employed starting from the commercially available 5-methyl-2,2'-bipyridine. This pathway involves a free-radical bromination followed by a nucleophilic substitution with an amine source.
Synthetic Workflow
The proposed synthesis follows two main steps: (1) Benzylic bromination of the methyl group to form the reactive intermediate, 5-(bromomethyl)-2,2'-bipyridine. (2) Conversion of the bromide to the primary amine.
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
This protocol is based on well-established transformations for benzylic bromination and subsequent amination.[6]
Materials:
-
5-methyl-2,2'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ammonia solution (7N in Methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes, Triethylamine (for chromatography)
Procedure:
Step A: Synthesis of 5-(bromomethyl)-2,2'-bipyridine
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-methyl-2,2'-bipyridine (1.0 eq) in anhydrous CCl₄ under a nitrogen atmosphere.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. Rationale: AIBN initiates a free-radical chain reaction, allowing for selective bromination at the benzylic position.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with saturated NaHCO₃ solution to quench any remaining acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 5-(bromomethyl)-2,2'-bipyridine.
Step B: Synthesis of this compound
-
Setup: Dissolve the purified 5-(bromomethyl)-2,2'-bipyridine (1.0 eq) in a sealed tube with a large excess of 7N ammonia in methanol (approx. 20 eq).
-
Reaction: Seal the tube and heat to 60-70°C overnight. Rationale: The excess ammonia acts as both the nucleophile and the base to prevent the formation of secondary and tertiary amine byproducts.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate/hexanes with 1% triethylamine to afford the pure title compound. Rationale: Triethylamine is added to the eluent to prevent the polar amine product from tailing on the acidic silica gel.
Protocol 2: Characterization of the Ligand
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Aromatic signals for the bipyridine protons. A characteristic singlet for the -CH₂- group (approx. 3.9-4.1 ppm) and a broad singlet for the -NH₂ protons (variable). |
| ¹³C NMR | Structural Confirmation | Signals for all unique carbon atoms. The methylene carbon should appear around 45-50 ppm. |
| FTIR | Functional Group ID | N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹). C-N stretching and N-H bending vibrations (~1600 cm⁻¹). Characteristic bipyridine ring vibrations. |
| Mass Spec (ESI-MS) | Molecular Weight | A prominent peak corresponding to [M+H]⁺, confirming the molecular weight of 186.23 g/mol . |
General Protocol for Metal Complexation
The formation of a bipyridine complex typically proceeds by dissolving the ligand and a suitable metal salt in an appropriate solvent. The strong chelation by the bipyridine displaces weakly bound solvent molecules from the metal's coordination sphere.
Principles and Potential Coordination Modes
The primary coordination event will almost invariably be the chelation of the two pyridine nitrogen atoms to the metal center.[1] The behavior of the aminomethyl group is the key variable and dictates the final structure of the complex.
Caption: Potential coordination modes of this compound.
-
Mode A (Non-coordinating Amine): This is the most probable outcome for many first-row transition metals, by analogy to 5,5'-diamino-2,2'-bipyridine.[4] The resulting complex (e.g., an octahedral [M(L)₃]²⁺ species) will possess free primary amine groups available for further functionalization or for directing crystal packing via hydrogen bonding.
-
Mode B (Bridging Amine): The flexible -CH₂- linker may allow the amine nitrogen to coordinate to an adjacent metal center, leading to the formation of coordination polymers. This is more likely with metal ions that have a higher affinity for amine ligands and less steric hindrance.
Protocol 3: Synthesis of a Generic Octahedral [M(L)₃]X₂ Complex (e.g., M = Fe(II), Ru(II))
Materials:
-
This compound (L)
-
Metal salt (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O, RuCl₃·xH₂O)
-
Solvent (e.g., Ethanol, Methanol, Water, or a mixture)
-
Counter-ion salt if needed (e.g., NH₄PF₆)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Ligand Preparation: Dissolve the ligand (3.05 eq) in ethanol. Degas the solution by bubbling with N₂ for 15 minutes. Rationale: Using a slight excess of ligand ensures complete formation of the tris-chelated complex.
-
Metal Salt Preparation: In a separate Schlenk flask, dissolve the metal salt (1.0 eq) in water or ethanol. Degas the solution thoroughly. Rationale: For air-sensitive metal ions like Fe(II) or Ru(II) (which is reduced in situ from Ru(III)), maintaining an inert atmosphere is critical to prevent oxidation.
-
Reaction: While stirring vigorously under an inert atmosphere, add the ligand solution to the metal salt solution dropwise. A distinct color change should be observed immediately.
-
Reaction Completion: Fit the flask with a condenser and heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Cool the solution to room temperature. For many complexes, the product will precipitate. If it does not, reduce the solvent volume in vacuo. The product can be collected by vacuum filtration.
-
Purification: Wash the collected solid with copious amounts of water, then diethyl ether, to remove unreacted starting materials and salts. The complex can be further purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ether or methanol/ether).
-
Counter-ion Exchange (Optional): If a specific counter-ion is desired (e.g., PF₆⁻ for better crystallinity or solubility in organic solvents), dissolve the crude complex in a minimum amount of water and add a saturated aqueous solution of NH₄PF₆. The PF₆⁻ salt will typically precipitate immediately and can be collected by filtration.
Physicochemical Characterization of Metal Complexes
Rigorous characterization is essential to confirm the successful synthesis, purity, and structure of the final metal complex.
Protocol 4: Spectroscopic and Analytical Characterization
| Technique | Purpose & Rationale | Expected Observations for an [M(L)₃]²⁺ Complex |
| UV-Vis Spectroscopy | Monitor reaction & confirm electronic structure. Coordination leads to the formation of new electronic transitions, most notably the intense metal-to-ligand charge transfer (MLCT) bands in the visible region for d⁶ metals like Fe(II) and Ru(II). | Appearance of a strong absorption band in the 400-550 nm range, characteristic of an MLCT transition. The exact λ_max is dependent on the metal and solvent. |
| FTIR Spectroscopy | Confirm ligand coordination. The coordination of the pyridine nitrogen atoms to the metal center perturbs the electron density of the ring, causing characteristic shifts in the C=C and C=N stretching frequencies to higher wavenumbers. | Shift of bipyridine ring vibrations (e.g., ~1580 cm⁻¹) to higher energy (~1600 cm⁻¹). If the amine coordinates, N-H stretching bands will also shift and broaden. If not, they will remain sharp. |
| ¹H NMR Spectroscopy | Elucidate solution-state structure. Deshielding or shielding of the bipyridine protons upon coordination provides definitive proof of complexation. The symmetry of the complex in solution can be determined. | Significant downfield or upfield shifts of the aromatic proton signals compared to the free ligand. For a symmetric D₃ complex, a single set of ligand signals will be observed.[7] |
| Elemental Analysis | Verify stoichiometry. Provides the experimental percentage of C, H, and N, which must match the calculated values for the proposed molecular formula, confirming the ligand-to-metal ratio and the presence of counter-ions and solvent molecules. | Experimental C, H, N values should be within ±0.4% of the calculated values for the target complex formula. |
Representative Data for Bipyridine Complexes
The following table provides expected properties for common tris-bipyridine complexes to serve as a benchmark. Values for this compound complexes are expected to be similar.
| Metal Ion | Complex Example | Geometry | Color | Characteristic λ_max (MLCT) |
| Fe(II) | [Fe(bpy)₃]²⁺ | Octahedral | Deep Red | ~522 nm |
| Ru(II) | [Ru(bpy)₃]²⁺ | Octahedral | Red-Orange | ~452 nm |
| Cu(II) | [Cu(bpy)₃]²⁺ | Distorted Octahedral | Blue | d-d transitions, ~685 nm |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Bipyridine Derivatives: Bipyridines are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Avoid creating dust.
-
Metal Salts: Many transition metal salts are toxic, and some (e.g., nickel compounds) are suspected carcinogens. Consult the specific Safety Data Sheet (SDS) for each metal salt before use.
-
Solvents: Handle flammable organic solvents (e.g., methanol, ethanol, ether) with care and away from ignition sources. Carbon tetrachloride is highly toxic and a suspected carcinogen; use with extreme caution and consider safer alternatives if possible.
References
-
Janiak, C., Deblon, S., Wu, H. P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (1999). Modified Bipyridines: 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(9), 1507-1521. [Link]
-
Blower, P. J. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(6), 1734. [Link]
-
Janiak, C., et al. (1999). 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry. [Link]
-
Cardoso, V., et al. (2020). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes. ChemRxiv. [Link]
-
Savage, S. A., et al. (2002). 5-methyl-2,2'-bipyridine. Organic Syntheses, 79, 78. [Link]
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Janiak, C., et al. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. [Link]
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Wikipedia contributors. (2023). Transition metal complexes of 2,2'-bipyridine. Wikipedia, The Free Encyclopedia. [Link]
-
Cardoso, V. M. F., et al. (2020). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. ChemRxiv. [Link]
-
Beves, J. E., et al. (2015). Badly behaving bipyridine: The surprising coordination behaviour of 5,5′-substituted-2,2′-bipyridine towards iron(II) and ruthenium(II) ions. Supramolecular Chemistry, 27(11-12), 801-807. [Link]
-
Newkome, G. R., et al. (2004). Synthesis of 2,2′-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254. [Link]
-
Evans, W. J., et al. (2016). Reduced 2,2'-Bipyridine Lanthanide Metallocenes Provide Access to Mono-C5Me5 and Polyazide Complexes. Inorganic Chemistry, 55(17), 8652-8663. [Link]
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Janiak, C. (1997). bipyridine silver complexes: discrete units or co-ordination polymers through a chelating and/or bridging metal–ligand interaction. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3892. [Link]
-
Bakin, A. V., & Bakina, O. V. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
Gorodetskaya, V. O., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Arkivoc, 2021(3), 1-36. [Link]
-
Caneschi, A., et al. (2001). Aminomethyl-bipyridine bearing two flexible nitronyl-nitroxide arms: a new podand for complexation of transition metals in a facial or meridional conformation. Inorganic Chemistry, 40(7), 1564-1571. [Link]
-
Johnson, B. A., et al. (2018). A 2,2′-bipyridine-containing covalent organic framework bearing rhenium(i) tricarbonyl moieties for CO2 reduction. Dalton Transactions, 47(31), 10737-10741. [Link]
-
Iranmanesh, H., et al. (2015). Badly behaving bipyridine: The surprising coordination behaviour of 5,5′-substituted-2,2′-bipyridine towards iron(II) and ruthenium(II) ions. ResearchGate. [Link]
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Stroup, B. W., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042. [Link]
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Trifonov, A. A., et al. (2016). Guanidinate Yttrium Complexes Containing Bipyridyl and Bis(benzimidazolyl) Radicals. PubMed Central. [Link]
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Apps, M. G., et al. (2013). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (78), e51740. [Link]
-
Okoro, C. O., et al. (2021). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. ResearchGate. [Link]
-
Fiveable Inc. (2024). Bipyridine Definition. Fiveable. [Link]
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Application Notes & Protocols: 2,2'-Bipyridin-5-ylmethanamine in the Design of Photoluminescent Materials
Introduction: The Strategic Advantage of a Functionalized Bipyridine Ligand
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in the field of coordination chemistry, renowned for its ability to form stable, luminescent complexes with a wide array of transition metals.[1] These complexes are pivotal in applications ranging from bioimaging and sensing to organic light-emitting diodes (OLEDs) and photocatalysis. While the parent bipyridine ligand is immensely useful, the strategic introduction of functional groups onto the bipyridine ring unlocks a new dimension of material design.
This guide focuses on 2,2'-Bipyridin-5-ylmethanamine , a derivative that features a primary amine connected to the 5-position via a methylene spacer. This seemingly small modification is of profound significance for several reasons:
-
A Site for Covalent Attachment: The aminomethyl group serves as a versatile chemical handle. It is nucleophilic and can readily react to form amides, ureas, thioureas, or imines, allowing the luminescent metal complex to be covalently anchored to polymers, surfaces, or biomolecules like proteins and oligonucleotides.[2][3]
-
Preservation of Core Photophysics: The methylene spacer effectively isolates the amine's electronic properties from the π-system of the bipyridine ring. This ensures that the core photophysical properties of the metal complex, which are dominated by the bipyridine's coordination to the metal, remain largely unperturbed.
-
Modulation of Supramolecular Assembly: The primary amine is a hydrogen bond donor and acceptor, influencing the crystal packing and solid-state properties of the resulting materials without directly interfering in the metal's primary coordination sphere.
These application notes provide a comprehensive guide for researchers, from the synthesis of the ligand to the creation and characterization of a representative photoluminescent Rhenium(I) complex, and finally, a protocol for its application in bioconjugation.
Part I: Synthesis of the Ligand: this compound
A reliable route to this compound is the chemical reduction of 5-cyano-2,2'-bipyridine. The cyano group is an excellent precursor as it is relatively stable and can be reduced to a primary amine under standard conditions.[4] The precursor, 5-cyano-2,2'-bipyridine, can be synthesized via established cross-coupling methodologies.[5]
Protocol 1: Synthesis via Reduction of 5-Cyano-2,2'-bipyridine
Causality: This protocol uses catalytic hydrogenation, a clean and efficient method for reducing nitriles to primary amines.[6] Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation. The use of an acidic medium (HCl in ethanol) protonates the bipyridine nitrogens, preventing catalyst poisoning and improving solubility.
Materials:
-
5-Cyano-2,2'-bipyridine
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5-cyano-2,2'-bipyridine (1.0 g, 5.52 mmol) in anhydrous ethanol (40 mL).
-
Acidification: Carefully add concentrated HCl (1.0 mL) to the solution while stirring.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, add 10% Pd/C (100 mg, 10% w/w) to the flask. Safety Note: Pd/C can be pyrophoric. Handle with care.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with H₂ gas three times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of H₂ (balloon pressure is sufficient) for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the H₂ gas and purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Neutralization: Concentrate the filtrate under reduced pressure. Re-dissolve the residue in deionized water (20 mL) and cool in an ice bath. Slowly add saturated NaHCO₃ solution until the pH is ~8-9 to neutralize the excess acid and deprotonate the amine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.
Part II: Design and Synthesis of a Photoluminescent Rhenium(I) Complex
Rhenium(I) tricarbonyl diimine complexes are a class of highly versatile and stable photoluminescent materials.[1] Their emission typically arises from a metal-to-ligand charge-transfer (³MLCT) excited state, resulting in long luminescence lifetimes and high quantum yields.[7][8] We will synthesize fac-[Re(CO)₃(this compound)Cl]. The fac (facial) arrangement of the three carbonyl ligands is the thermodynamically stable isomer.
Figure 1: Synthesis workflow for the ligand and its Rhenium(I) complex.
Protocol 2: Synthesis of fac-[Re(CO)₃(bpy-CH₂NH₂)Cl]
Causality: This is a standard ligand substitution reaction. The bidentate bipyridine ligand displaces two carbonyl ligands from the rhenium pentacarbonyl chloride precursor. The reaction is performed at reflux in toluene to provide the necessary thermal energy for the substitution to occur. An inert atmosphere is crucial to prevent oxidation of the Re(I) center.
Materials:
-
This compound (from Protocol 1)
-
Pentacarbonylchlororhenium(I) [Re(CO)₅Cl]
-
Toluene (anhydrous)
-
Hexanes
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon gas line
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: Charge the flask with this compound (185 mg, 1.0 mmol) and Re(CO)₅Cl (361 mg, 1.0 mmol).
-
Solvent: Add anhydrous toluene (30 mL) via cannula or syringe.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Safety Note: This reaction releases carbon monoxide (CO), a toxic gas. The reaction must be performed in a well-ventilated fume hood.
-
Cooling & Precipitation: After the reaction is complete (monitor by TLC), cool the flask to room temperature. The product may begin to precipitate. Add hexanes (20 mL) to induce further precipitation of the crude product.
-
Isolation: Collect the solid precipitate by filtration, washing with a small amount of hexanes.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a dichloromethane/methanol gradient (e.g., starting from 100% DCM and gradually increasing to 5% MeOH).
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield fac-[Re(CO)₃(bpy-CH₂NH₂)Cl] as a yellow-orange solid.
Part III: Photophysical Characterization Protocols
Characterizing the photophysical properties of the synthesized complex is essential to evaluate its potential as a luminescent material.[9][10]
Protocol 3.1: UV-Visible Absorption Spectroscopy
Purpose: To determine the wavelengths of light the complex absorbs and to identify the nature of the electronic transitions (e.g., ligand-centered π-π* or MLCT).[11]
-
Prepare a stock solution of the Re(I) complex in a spectroscopic grade solvent (e.g., acetonitrile) of known concentration (~1 mM).
-
From the stock, prepare a dilute solution (~10-20 µM) in a 1 cm path length quartz cuvette.
-
Record the absorption spectrum from ~250 nm to 600 nm using a UV-Vis spectrophotometer, using the pure solvent as a blank.
-
Identify the absorption maxima (λ_abs) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
Protocol 3.2: Photoluminescence (PL) Spectroscopy
Purpose: To determine the emission properties of the complex, including the emission maximum (λ_em) and the optimal excitation wavelength.
-
Using the same dilute solution from Protocol 3.1, place the cuvette in a spectrofluorometer.
-
Record the emission spectrum by exciting at a wavelength corresponding to the lowest energy absorption band (the MLCT band), for instance, 380 nm. Scan the emission from ~400 nm to 800 nm.
-
Record the excitation spectrum by setting the emission detector to the observed emission maximum (λ_em) and scanning the excitation monochromator. The excitation spectrum should resemble the absorption spectrum.
Protocol 3.3: Luminescence Quantum Yield (Φ) Determination
Purpose: To quantify the efficiency of the emission process. The relative method, using a well-characterized standard, is most common.
-
Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region, for example, fac-[Re(CO)₃(bpy)Cl] in acetonitrile (Φ = 0.024).[7]
-
Prepare a series of solutions of both the sample and the standard with low absorbance (< 0.1) at the excitation wavelength to minimize re-absorption effects.
-
Measure the UV-Vis absorption spectrum and the integrated photoluminescence intensity for each solution.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Data Summary
The expected photophysical properties for the synthesized complex are summarized below.
| Property | Symbol | Expected Value/Range | Significance |
| Absorption Maxima (MLCT) | λ_abs | 370 - 400 nm | Corresponds to the metal-to-ligand charge-transfer transition. |
| Emission Maximum | λ_em | 560 - 590 nm | Color of the emitted light (typically yellow-orange for Re(I) complexes).[12] |
| Luminescence Lifetime | τ (tau) | 100 - 600 ns | Long lifetime is characteristic of phosphorescence from a triplet state.[7] |
| Luminescence Quantum Yield | Φ (phi) | 0.01 - 0.10 | Efficiency of the light emission process. |
Part IV: Application in Bioconjugation
The primary amine of this compound is the key to advanced applications. It can be readily converted into other functional groups for specific bioconjugation strategies.[2] A common strategy is to react the amine with an isothiocyanate to form a stable thiourea linkage with a biomolecule.[3]
Figure 2: Conceptual workflow for bioconjugation of the Re(I) complex.
Protocol 4: Labeling of Bovine Serum Albumin (BSA)
Causality: This protocol uses a homobifunctional crosslinker, phenylene diisothiocyanate (DITC), to connect the amine on the Re(I) complex to free amine groups (like the ε-amino group of lysine residues) on the surface of BSA. The reaction is performed in a buffered solution at a slightly basic pH to ensure the amines are deprotonated and thus nucleophilic.
Materials:
-
fac-[Re(CO)₃(bpy-CH₂NH₂)Cl] (from Protocol 2)
-
1,4-Phenylene diisothiocyanate (DITC)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Re-NCS Intermediate: In a microcentrifuge tube, dissolve the Re(I) complex (1 mg) in DMSO (100 µL). Add a 10-fold molar excess of DITC. Let the reaction proceed for 2-4 hours at room temperature to form the Re-complex-isothiocyanate intermediate.
-
Prepare BSA Solution: Dissolve BSA (10 mg) in PBS buffer (1 mL).
-
Conjugation Reaction: Add the DMSO solution containing the Re-NCS intermediate dropwise to the stirring BSA solution. Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4 °C.
-
Purification: The resulting luminescent BSA conjugate must be purified from unreacted complex and crosslinker. This is effectively achieved using a size-exclusion chromatography column (e.g., PD-10).
-
Equilibrate the column with PBS buffer.
-
Load the reaction mixture onto the column.
-
Elute with PBS buffer. The large, labeled BSA will elute first, while the smaller, unreacted components will be retained longer.
-
-
Characterization: Confirm successful labeling by measuring the absorption spectrum of the purified conjugate, which should show both the protein absorption peak (~280 nm) and the Re(I) complex MLCT band (~380 nm). The conjugate should also be luminescent upon excitation of the MLCT band.
References
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Ramos, L. D., da Cruz, H. M., & Frin, K. P. M. (2017). Photophysical properties of rhenium(I) complexes and photosensitized generation of singlet oxygen. Photochemical & Photobiological Sciences, 16(4), 459-466. [Link]
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Hester, A. G., & W. W. K. (2003). 5-methyl-2,2'-bipyridine. Organic Syntheses, 80, 55. [Link]
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Lo, K. K. W., & Hui, W. K. (2007). Shining new light on biological systems: luminescent transition metal complexes for bioimaging and biosensing applications. Chemical Society Reviews, 36(7), 1115-1125. [Link]
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Ma, D. L., He, H. Z., & Leung, C. H. (2020). Brightening New Horizons: Luminescent Transition Metal Complexes in Optical Imaging and Theranostic Applications. ACS Central Science, 6(8), 1294-1306. [Link]
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Herrera, J. M. (2015). Electrochemical CO2 Reduction by 2,2' Bipyridine-5,5'-Biscarboxylic Acid Derived- Rhenium Coordination Polyamide. eScholarship, University of California. [Link]
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Kazemi, S., & Safarifard, V. (2021). The Effect of Amine-Functional Group on Heavy Metal Ion Detection of a Cu-Based Metal-Organic Framework. Nanochemistry Research, 6(1), 1-9. [Link]
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Janiak, C., Deblon, S., Wu, H. P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (1998). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 28(18), 3339-3356. [Link]
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Ramos, L. D., da Cruz, H. M., & Frin, K. P. M. (2017). Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen. Photochemical & Photobiological Sciences, 16(4), 459-466. [Link]
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Massaro, A., Renda, M., & D'Abramo, M. (2022). Luminescent Metal Complexes as Emerging Tools for Lipid Imaging. International Journal of Molecular Sciences, 23(16), 9295. [Link]
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Mornet, S., Duguet, E., & Vasseur, S. (2007). Functionalization of luminescent aminated particles for facile bioconjugation. Journal of Materials Chemistry, 17(38), 4059-4065. [Link]
-
Sibiński, M., et al. (2021). Photoinduced Processes in Rhenium(I) Terpyridine Complexes Bearing Remote Amine Groups: New Insights from Transient Absorption Spectroscopy. Molecules, 26(11), 3196. [Link]
-
Newkome, G. R., Patri, A. K., Holder, E., & Schubert, U. S. (2004). Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254. [Link]
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Li, J., & Zhao, H. (2015). The cyano group as a traceless activation group for the intermolecular [3+2] cycloaddition of azomethine ylides: a five-step synthesis of (±)-isoretronecanol. Angewandte Chemie International Edition, 54(21), 6306-6310. [Link]
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Si, M., et al. (2020). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Molecules, 25(18), 4168. [Link]
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Sacksteder, L. A., & Demas, J. N. (1993). Long-Lived, Highly Luminescent Rhenium(I) Complexes as Molecular Probes. Inorganic Chemistry, 32(26), 5925-5932. [Link]
- Clader, J. W. (2002). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.
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Lee, S., et al. (2017). Synergistic interaction of Re complex and amine functionalized multiple ligands in metal-organic frameworks for conversion of carbon dioxide. Scientific Reports, 7(1), 612. [Link]
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Jabbar, K. A. (2023). Developing computational protocols for molecular spectroscopy that are able to unravel the photophysical properties of photoluminescent inorganic solid state and organometallic materials. Bonn, Univ., Diss.[Link]
-
Sibiński, M., et al. (2021). Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. Molecules, 26(11), 3196. [Link]
-
Xiang, J., et al. (2018). Luminescent phosphine copper(i) complexes with various functionalized bipyridine ligands: synthesis, structures, photophysics and computational study. New Journal of Chemistry, 42(14), 11627-11635. [Link]
-
Chi, Y., & Chou, P. T. (2010). Harvesting luminescence via harnessing the photophysical properties of transition metal complexes. Coordination Chemistry Reviews, 254(21-22), 2539-2556. [Link]
-
Wu, K. (2020). Luminescent Transition Metal Complexes: Optical Characterization, Integration into Polymeric Nanoparticles and Sensing Applications. Freie Universität Berlin. [Link]
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Application Notes and Protocols for the Characterization of 2,2'-Bipyridin-5-ylmethanamine Metal Complexes
Introduction: The Significance of 2,2'-Bipyridin-5-ylmethanamine in Coordination Chemistry
The functionalization of the 2,2'-bipyridine (bpy) scaffold is a cornerstone of modern coordination chemistry, enabling the fine-tuning of the electronic and steric properties of metal complexes.[1] The introduction of a methanamine group at the 5-position of the bipyridine ring system, yielding this compound, offers a versatile ligand with a rich potential for creating novel metal complexes. This functionalization provides an additional coordination site through the amine nitrogen, allowing for the formation of multinuclear complexes or acting as a hydrogen-bonding donor to influence crystal packing and supramolecular assembly.[2] The inherent bidentate nature of the bipyridine core, coupled with the reactive aminomethyl substituent, makes this ligand a compelling building block for applications in catalysis, materials science, and drug development.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the essential techniques for the synthesis and characterization of metal complexes incorporating the this compound ligand. The protocols and discussions herein are designed to be both instructive and explanatory, providing not just the "how" but also the "why" behind each experimental choice.
Part 1: Ligand Synthesis - A Proposed Pathway
Step 1: Synthesis of 2,2'-Bipyridine-5-carboxaldehyde
The precursor, 2,2'-bipyridine-5-carboxaldehyde, can be synthesized from the more readily available 5,5'-dimethyl-2,2'-bipyridine. This transformation involves an enamination reaction followed by oxidative cleavage.[1]
Protocol:
-
Enamination: React 5,5'-dimethyl-2,2'-bipyridine with Bredereck's reagent (tert-butoxybis(dimethylamino)methane) to form the corresponding enamine.
-
Oxidative Cleavage: Treat the resulting enamine with sodium periodate to oxidatively cleave the double bond, yielding 2,2'-bipyridine-5-carboxaldehyde.[1]
Step 2: Reductive Amination to Yield (2,2'-Bipyridin-5-yl)methanamine
Reductive amination is a robust method for the formation of amines from carbonyl compounds.[3][4] In this step, the synthesized 2,2'-bipyridine-5-carboxaldehyde is reacted with an ammonia source in the presence of a reducing agent.
Protocol:
-
Dissolve 2,2'-bipyridine-5-carboxaldehyde in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a selective reducing agent. Sodium triacetoxyborohydride [Na(CH₃COO)₃BH] is a mild and effective choice for this transformation.[3]
-
Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work up the reaction mixture by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure (2,2'-bipyridin-5-yl)methanamine.
Diagram of Proposed Synthetic Pathway:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Metal Complex Formation with 2,2'-Bipyridin-5-ylmethanamine
Welcome to the technical support center for the synthesis and optimization of metal complexes involving 2,2'-Bipyridin-5-ylmethanamine. As a bifunctional ligand featuring both a classic bidentate bipyridine core and a flexible aminomethyl sidearm, it presents unique opportunities and challenges in coordination chemistry. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to streamline their experimental workflows.
Section 1: Foundational Principles of this compound Coordination
Before troubleshooting, it is crucial to understand the ligand's behavior. Unlike its parent, 2,2'-bipyridine, the inclusion of a 5-methanamine group (-CH₂NH₂) introduces a third potential coordination site and, most critically, a second basic center with a different pKa. This duality governs the entire complex formation process.
The coordination behavior is overwhelmingly dominated by the bidentate chelation of the two pyridine nitrogen atoms to the metal center, a characteristic feature of 2,2'-bipyridine ligands.[1][2] The aminomethyl group may or may not coordinate depending on the metal ion, stoichiometry, and steric factors, but its primary influence is on the ligand's solubility and pH sensitivity.
The Critical Role of pH
The success of complex formation is inextricably linked to pH control. The ligand possesses two distinct types of nitrogen atoms that can be protonated: the pyridine nitrogens and the primary amine nitrogen.
-
Low pH (Acidic): All nitrogen atoms will be protonated ([L-H₃]³⁺). The positive charges on the pyridine nitrogens prevent them from donating their lone pairs to a cationic metal center, thus inhibiting complex formation.
-
Intermediate pH (Near Neutral): This is typically the optimal range. The primary amine is likely protonated (-CH₂NH₃⁺), enhancing solubility in aqueous or protic solvents, while the less basic pyridine nitrogens are deprotonated and available for coordination.
-
High pH (Basic): All nitrogen atoms are deprotonated and available for coordination. However, this pH range carries a significant risk of precipitating the metal ion as an insoluble metal hydroxide [M(OH)ₙ], effectively removing it from the reaction.[3]
A decrease in pH can lead to the protonation of the ligand, causing aggregation or dissociation of the complex.[4] Therefore, careful pH management is the single most important factor for success.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during complex formation in a question-and-answer format.
Q1: My reaction yields are consistently low or I'm getting no product at all. What should I investigate first?
Answer: This is the most common issue and almost always traces back to one of four key parameters: pH, solvent, stoichiometry, or temperature. The logical flow for troubleshooting this problem is outlined in Figure 2.
-
Verify pH: As discussed, the pH must be in a range where the bipyridine nitrogens are available for coordination. If you are not using a buffer, the reaction pH can drift. Start by measuring the pH of your reaction mixture. An unbuffered solution of a metal salt like CuCl₂ can be acidic, protonating your ligand upon addition.
-
Re-evaluate Your Solvent: Solvents are not inert participants; they are active competitors in the reaction.[5] If you are using a strongly coordinating solvent like DMSO or DMF, the solvent molecules may be outcompeting your ligand for sites on the metal center.[6] Consider switching to a less coordinating solvent like ethanol, methanol, acetonitrile, or a mixture with water.
-
Check Stoichiometry: The ratio of metal to ligand determines the final complex, such as [ML]ⁿ⁺, [ML₂]ⁿ⁺, or [ML₃]ⁿ⁺.[7] If you are targeting a tris-complex ([ML₃]ⁿ⁺) but only adding one equivalent of the ligand, your yield will be inherently limited and you will likely form a mixture of species. Ensure your molar ratios are correct for your target complex.
-
Adjust Temperature: Many coordination reactions proceed smoothly at room temperature. However, if the formation is kinetically slow, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. Be cautious, as excessive heat can lead to decomposition.
Q2: I observe an immediate precipitate upon mixing my ligand and metal salt. What's happening?
Answer: This is typically caused by one of two issues:
-
Metal Hydroxide Precipitation: You are most likely operating at too high a pH.[3] Many transition metal salts will precipitate as hydroxides or oxides in basic conditions. The solution is to lower the pH of your reaction mixture before adding the metal salt, ideally using a suitable buffer (e.g., MES, acetate).
-
Formation of an Insoluble Coordination Polymer: Your ligand and metal salt may be forming an insoluble, often polymeric, complex under the initial high-concentration conditions. To solve this, use more dilute solutions and employ a slow addition method. For example, add the metal salt solution dropwise to a stirred solution of the ligand over 30-60 minutes. This maintains a low concentration of the free metal ion and favors the formation of discrete, soluble complexes.
Q3: Which solvent system is the best starting point?
Answer: The ideal solvent must dissolve both the ligand and the metal salt and be relatively non-coordinating. For this compound, which has both hydrophobic (bipyridine) and hydrophilic (aminomethyl) character, a polar protic solvent is often the best starting point.
| Solvent | Coordinating Ability | Polarity | Boiling Point (°C) | Typical Use Case |
| Ethanol/Methanol | Low-Medium | High | 78 / 65 | Excellent starting point. Good solubility for many metal chlorides/nitrates. |
| Acetonitrile | Medium | High | 82 | Good alternative to alcohols, especially for electrochemical studies. |
| Water | High | Very High | 100 | Often used with a co-solvent (e.g., EtOH/H₂O) to balance solubility. Requires strict pH control. |
| DMF / DMSO | High | Very High | 153 / 189 | Use with caution. Can be necessary for stubborn solubility issues but may inhibit complex formation.[6][8] |
| Dichloromethane | Very Low | Medium | 40 | Useful for post-synthesis extraction or chromatography of less polar complexes. |
Recommendation: Start with a 1:1 mixture of Ethanol and Water. This system often provides an excellent balance of solubility for both the ligand and common metal salts while allowing for easy pH adjustment.
Q4: My final product has inconsistent characterization data (NMR, MS). How can I ensure I am forming a single species?
Answer: Inconsistent data points to a mixture of products. This often arises from the metal's counter-ion participating in the coordination or an incorrect metal-to-ligand ratio.
-
Use Non-Coordinating Anions: Anions like chloride (Cl⁻) can sometimes coordinate to the metal center, leading to mixed-ligand species (e.g., [M(L)₂Cl]ⁿ⁺). To avoid this, use a metal salt with a weakly or non-coordinating anion such as perchlorate (ClO₄⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻). You can often achieve this by performing a salt metathesis (anion exchange) reaction after the initial synthesis.
-
Control Stoichiometry Precisely: As mentioned in Q1, the metal-to-ligand ratio is key. To favor the formation of a single species like [M(L)₃]ⁿ⁺, use a slight excess of the ligand (e.g., 3.1 equivalents).[9] This helps drive the reaction to completion and consumes any partially-ligated intermediates.
Section 3: General Experimental Protocol
This protocol provides a robust starting point for the synthesis of a generic [M(this compound)₃]ⁿ⁺ complex.
Protocol: Synthesis of a Tris-chelate Metal Complex
-
Ligand Preparation:
-
Dissolve 3.0 equivalents of this compound in a suitable solvent (e.g., 1:1 Ethanol/Water).
-
Adjust the pH of this solution to ~6.0-6.5 using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). This step is critical to ensure the pyridine nitrogens are deprotonated while preventing metal hydroxide precipitation.
-
-
Metal Salt Preparation:
-
In a separate flask, dissolve 1.0 equivalent of the desired metal salt (e.g., Ni(ClO₄)₂·6H₂O, Fe(BF₄)₂·6H₂O) in the same solvent system.
-
-
Reaction:
-
While stirring the ligand solution vigorously, add the metal salt solution dropwise over a period of 30 minutes at room temperature.
-
A color change is often observed upon complex formation. For many transition metals, this corresponds to the appearance of a metal-to-ligand charge transfer (MLCT) band.[7]
-
After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours to ensure completion.
-
-
Workup and Isolation:
-
Reduce the solvent volume under reduced pressure until a precipitate begins to form.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether, to remove unreacted starting materials and impurities.
-
Dry the product under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the complex using standard techniques such as ¹H NMR, Mass Spectrometry (ESI-MS), and UV-Visible Spectroscopy.
-
References
-
Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(16), 2947. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]
-
Janiak, C., Deblon, S., Wu, H. P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (1999). 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(9), 1507-1521. [Link]
-
Jubril, A. J., Isci, U., & Adebayo, S. A. (2023). Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. International Journal of Chemistry and Materials Research. [Link]
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Yamamoto, D., & Tanaka, K. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(23), 8527. [Link]
-
Janiak, C., Deblon, S., & Wu, H. P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications, 29(19), 3341-3352. [Link]
-
Carlucci, L., Ciani, G., & Proserpio, D. M. (2019). Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. Molecules, 24(16), 2994. [Link]
-
Jusufi, A., & Hribar-Lee, B. (2020). pH-Induced Changes in Polypeptide Conformation: Force-Field Comparison with Experimental Validation. The Journal of Physical Chemistry B, 124(12), 2406-2417. [Link]
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Hoover, J. M. (2012). Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin-Madison. [Link]
-
Sestun, S., Le, P., & Tripp, B. C. (2023). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. Colloids and Interfaces, 7(4), 57. [Link]
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Bakherad, M., & Zare, A. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
Kober, E. M., Sullivan, B. P., & Meyer, T. J. (1984). Solvent dependence of metal-to-ligand charge-transfer transitions. Evidence for initial electron localization in MLCT excited states of 2,2'-bipyridine complexes of ruthenium(II) and osmium(II). Inorganic Chemistry, 23(14), 2098-2104. [Link]
-
Chotalia, R., & Constable, E. C. (1994). Synthesis and co-ordination chemistry of 2,2′:4′,2″:6″,2‴-quaterpyridine, an asymmetric bridging ligand with inequivalent bipyridyl binding sites. Journal of the Chemical Society, Dalton Transactions, (10), 1507-1512. [Link]
-
Newkome, G. R., & Patri, A. K. (2004). Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254. [Link]
-
Datta, A., Dube, A., Jain, B., Tiwari, A., & Gupta, P. K. (2002). The Effect of pH and Surfactant on the Aggregation Behavior of Chlorin p6: A Fluorescence Spectroscopic Study. Photochemistry and Photobiology, 75(5), 488-494. [Link]
-
Sasse, W. H. F. (1966). 2,2'-Bipyridine. Organic Syntheses, 46, 5. [Link]
-
Tsumura, K., et al. (2024). The role of pH decrease in tofu-like precipitate formation using magnesium chloride. Scientific Reports, 14(1), 24041. [Link]
-
Thebo, K. H., et al. (2014). Synthesis and structural characterization of copper(II) complex of 2,2′-bipyridyl and L-lysine. Crystallography Reports, 59(7), 1-5. [Link]
-
Datta, A., Dube, A., Jain, B., Tiwari, A., & Gupta, P. K. (2002). The Effect of pH and Surfactant on the Aggregation Behavior of Chlorin p6: A Fluorescence Spectroscopic Study. Photochemistry and Photobiology, 75(5), 488-94. [Link]
-
Farabi University. (n.d.). The role of the solvents in coordination chemistry. Retrieved from [Link]
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- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Identifying and minimizing side products in "2,2'-Bipyridin-5-ylmethanamine" reactions
Technical Support Center: Synthesis of 2,2'-Bipyridin-5-ylmethanamine
Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and minimization of reaction side products. Our goal is to provide you with the expertise and practical solutions necessary to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their associated challenges?
There are two predominant pathways for synthesizing this compound, each with a distinct profile of potential side products:
-
Reduction of 5-Cyano-2,2'-bipyridine: This is the most common route, utilizing a nitrile precursor. The primary challenge is controlling the reduction process to prevent the formation of undesired byproducts. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective but can be aggressive, while catalytic hydrogenation (e.g., using Raney® Nickel) offers a milder alternative but may require optimization of reaction conditions.[1][2]
-
Reductive Amination of 2,2'-Bipyridine-5-carbaldehyde: This method involves the reaction of the corresponding aldehyde with an ammonia source, followed by in-situ reduction of the resulting imine. The main challenge is managing the competition between the reduction of the imine and the starting aldehyde.[3][4] Incomplete imine formation or premature aldehyde reduction can lead to a mixture of products that are difficult to separate.[4][5]
Q2: I'm performing a LiAlH₄ reduction of 5-Cyano-2,2'-bipyridine and see an impurity with a mass corresponding to the starting material plus two hydrogens, but it's not my desired amine. What is it?
This is likely the intermediate imine , (2,2'-Bipyridin-5-yl)methanimine. LiAlH₄ reduces nitriles in a stepwise manner, first to an imine-aluminate complex and then to the primary amine. If the reaction is incomplete (due to insufficient reagent, short reaction time, or low temperature), the imine intermediate can be liberated during aqueous workup.
Causality: The hydride delivery from LiAlH₄ occurs in two distinct steps. Inadequate conditions may stall the reaction at the imine stage. One user on a chemistry forum reported that even with a large excess of LiAlH₄ and at reflux, they observed only the reduction of one of two nitrile groups on a symmetric molecule, indicating that full reduction can sometimes be challenging.[6]
Q3: My catalytic hydrogenation of 5-Cyano-2,2'-bipyridine using Raney® Nickel is producing a significant amount of a secondary amine byproduct. Why is this happening and how can I prevent it?
The formation of the secondary amine, Bis((2,2'-bipyridin-5-yl)methyl)amine , is a classic side reaction in nitrile reductions.[7]
Mechanism: The desired primary amine product can react with the intermediate imine (formed from the partial reduction of the starting nitrile). This new adduct is then reduced to form the secondary amine.
Prevention Strategy: The key is to suppress the reaction between the primary amine product and the imine intermediate. This is effectively achieved by conducting the hydrogenation in the presence of ammonia.[7] Ammonia is added to the reaction mixture, often as a solution in methanol or ethanol, to compete with the primary amine for reaction with the imine, thus inhibiting the formation of the secondary amine.[7]
Q4: During the reductive amination of 2,2'-Bipyridine-5-carbaldehyde, my main impurity is the alcohol, 5-(Hydroxymethyl)-2,2'-bipyridine. What's the cause?
This occurs when the reducing agent reacts with the starting aldehyde before it can form an imine with the ammonia source.[4]
Causality: The rate of imine formation versus the rate of aldehyde reduction is the critical factor. If the reducing agent is too reactive or if the conditions do not favor rapid imine formation (e.g., incorrect pH, low concentration of ammonia), the aldehyde will be prematurely reduced to the corresponding alcohol.[4] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is a standard strategy to avoid this, as these reagents are more effective at reducing the protonated imine (iminium ion) than the neutral aldehyde.[4]
Troubleshooting Guide: Common Issues & Solutions
This table provides a quick reference for diagnosing and solving common problems encountered during the synthesis of this compound.
| Symptom / Observation | Potential Cause(s) | Recommended Action & Rationale |
| Low Yield of Primary Amine | 1. Incomplete reaction (nitrile reduction).2. Formation of secondary/tertiary amine side products (catalytic hydrogenation).3. Premature reduction of aldehyde to alcohol (reductive amination). | 1. Increase LiAlH₄ equivalents or reaction time/temperature. Monitor via TLC until starting material is consumed.[2]2. Add ammonia to the hydrogenation reaction. This competitively inhibits the product amine from reacting with the imine intermediate.[7]3. Use a pH-sensitive reducing agent like NaBH₃CN or NaBH(OAc)₃, which preferentially reduces the iminium ion over the aldehyde.[4] |
| Presence of Secondary Amine Impurity | The primary amine product is reacting with the intermediate imine, followed by reduction. | Perform the reduction in the presence of ammonia. A common method is using Raney® Nickel with H₂ gas in an ammonia-saturated alcoholic solvent.[7] |
| Presence of Alcohol Impurity | The reducing agent is reducing the starting aldehyde faster than imine formation and subsequent reduction. | Optimize imine formation conditions before reduction. This can involve adjusting the pH with a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[8] Switch to a more selective reducing agent like NaBH(OAc)₃.[4] |
| Incomplete Reduction of Dinitrile Precursor | Steric hindrance or electronic effects may deactivate the second nitrile group after the first is reduced to an amine-borane or amine-aluminate complex. | Increase the excess of the reducing agent significantly (e.g., >10 equivalents of LiAlH₄) and use elevated temperatures (reflux). [6] Alternatively, a cobalt-catalyzed borohydride reduction may offer different reactivity.[6] |
| Difficult Purification / Co-elution | The desired amine, starting materials, and side products have similar polarities. | Utilize acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. Basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent. For stubborn impurities, cation-exchange chromatography can be highly effective.[9] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and decision-making processes, the following diagrams illustrate the key pathways.
Reaction Pathway Analysis
This diagram shows the desired synthesis route from 5-Cyano-2,2'-bipyridine and the competing side reactions that lead to common impurities.
Caption: Desired vs. side reaction pathways in nitrile reduction.
Troubleshooting Workflow
This workflow provides a logical sequence for identifying and resolving issues when an unknown impurity is detected.
Caption: A systematic workflow for impurity troubleshooting.
Optimized Experimental Protocol: Reduction of 5-Cyano-2,2'-bipyridine via Catalytic Hydrogenation
This protocol is optimized to minimize the formation of secondary amine byproducts.
Materials:
-
5-Cyano-2,2'-bipyridine
-
Raney® Nickel (50% slurry in water)
-
Methanol (MeOH)
-
Ammonia solution (7N in MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Parr hydrogenation apparatus or similar
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.2 g per 1 g of nitrile) three times with deionized water, followed by three washes with methanol. This removes residual alkali and water.
-
Reaction Setup: To a high-pressure reaction vessel, add the washed Raney® Nickel catalyst. Add a solution of 5-Cyano-2,2'-bipyridine (1.0 eq) dissolved in a mixture of methanol and 7N ammonia in methanol (e.g., a 4:1 v/v ratio). The presence of ammonia is critical to suppress secondary amine formation.[7]
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult literature for specific equipment).
-
Reaction: Stir the mixture vigorously at room temperature. Reaction times can vary from 4 to 24 hours.
-
Monitoring: Monitor the reaction progress by periodically depressurizing the vessel, taking an aliquot, filtering it through a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS to check for the disappearance of the starting nitrile.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional methanol.
-
Isolation: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by acid-base extraction as described in the troubleshooting table or by column chromatography on silica gel (using a mobile phase such as Dichloromethane/Methanol with a small amount of triethylamine to prevent streaking).
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.[Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal.[Link]
-
Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials. ResearchGate.[Link]
- Method for the production of primary amines by hydrogenating nitriles.
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.[Link]
-
Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Taylor & Francis Online.[Link]
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses.[Link]
-
Electrochemical CO2 Reduction by 2,2' Bipyridine-5,5'-Biscarboxylic Acid Derived- Rhenium Coordination Polyamide. eScholarship.org.[Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate.[Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository.[Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.[Link]
-
2,2'-Bipyridine-5,5'-dicarbonitrile. PubChem, NIH.[Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Semantic Scholar.[Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.[Link]
-
5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro. Semantic Scholar.[Link]
-
The cyano group as a traceless activation group for the intermolecular [3+2] cycloaddition of azomethine ylides: a five-step synthesis of (±)-isoretronecanol. PubMed.[Link]
- Nitrile reducing process to prepare amine.
-
Reduction of nitriles to amines using LiAlH4. YouTube.[Link]
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit.[Link]
-
Only one nitrile reduced to amine with LiAlH4. Reddit.[Link]
-
Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. SpringerLink.[Link]
-
Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Journal of the American Chemical Society.[Link]
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- 7. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,2'-Bipyridin-5-ylmethanamine
Welcome to the technical support guide for the post-synthesis purification of 2,2'-Bipyridin-5-ylmethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile bipyridine ligand. Here, we address common challenges and provide field-proven, in-depth solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why" behind each methodological choice, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. Bipyridine synthesis often involves metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) or homocoupling reactions (e.g., Ullmann).[1][2]
Common impurities include:
-
Unreacted Starting Materials: Such as 5-(bromomethyl)-2,2'-bipyridine or the corresponding nitrile/aldehyde if the amine was formed via reduction.
-
Catalyst Residues: Residual palladium, nickel, or copper complexes. These are particularly common as the bipyridine product itself is a strong metal chelator, which can decrease catalytic activity and lead to incomplete reactions.[1][3]
-
Homocoupled Byproducts: Symmetrical bipyridines formed from the coupling of two identical pyridine precursors.[4]
-
Solvent and Reagents: High-boiling point solvents (e.g., DMF, DMAc) and excess reagents from the reaction workup.
-
Oxidation Products: The primary amine is susceptible to oxidation, potentially forming the corresponding imine or other degradation products, especially if exposed to air for extended periods.[5]
Q2: How can I quickly assess the purity of my crude product?
A2: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the fastest method. Use a suitable mobile phase (e.g., Dichloromethane/Methanol with a small amount of Triethylamine, 95:5:0.5 v/v/v). The presence of multiple spots indicates impurities. Staining with ninhydrin can specifically visualize primary and secondary amines.
-
¹H NMR Spectroscopy: Provides a clear picture of the molecular structure and can reveal the presence of impurities, even at low levels. Integrating key signals can give a rough estimate of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying the molecular weights of the main product and any impurities, helping to deduce their structures.[6]
Q3: My product is a brownish oil or discolored solid. What does this indicate and how can I fix it?
A3: A brown or dark color often points to the presence of residual metal catalysts (e.g., palladium black) or polymeric degradation products.
Solution: Before proceeding with more rigorous purification, try an initial cleanup:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. This is highly effective at adsorbing colored, nonpolar impurities and residual metals.
-
Filtration through Silica: If the product is soluble in a relatively nonpolar solvent, a quick filtration through a short plug of silica gel can remove baseline impurities and some colored contaminants.
Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and the scientific rationale for overcoming specific purification challenges.
Problem 1: My compound shows significant tailing on a standard silica gel column, leading to poor separation.
This is the most common issue when purifying amines via silica gel chromatography. The basic amine functionality interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, causing the compound to "stick" and elute slowly and broadly.[7][8]
Solution A: Modify the Mobile Phase with a Competing Base
By adding a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, you effectively neutralize the acidic sites on the silica gel.[7][9] This prevents the desired amine from interacting strongly, resulting in sharper peaks and better separation.
-
Prepare the Slurry: Dry-pack the column with silica gel. Wet the silica with the initial, nonpolar eluent (e.g., hexane or ethyl acetate).
-
Prepare the Eluent: Prepare your mobile phase system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Add 0.5% to 1% triethylamine (v/v) to the mixture. Crucially, add TEA to both your starting eluent and your final, more polar eluent for gradient elution.
-
Equilibrate the Column: Run at least 2-3 column volumes of the TEA-containing starting eluent through the column to ensure all acidic sites are neutralized before loading your sample.
-
Load the Sample: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.
-
Elute: Run the column as you normally would, using a gradient from low to high polarity.
-
Post-Purification: After combining the pure fractions, the volatile triethylamine can be removed under high vacuum. A co-evaporation step with dichloromethane or methanol may be necessary.
Solution B: Use an Alternative Stationary Phase
If tailing persists, or if your compound is sensitive to basic conditions, consider a different stationary phase.
| Stationary Phase | Mobile Phase Examples | Mechanism & Rationale |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | The stationary phase itself is basic, eliminating the acid-base interaction that causes tailing. This is an excellent, straightforward alternative to adding TEA to the eluent.[7] |
| Alumina (Neutral or Basic) | Hexane / Ethyl Acetate, Dichloromethane / Methanol | Alumina is less acidic than silica and can be a good choice for basic compounds. Basic alumina is preferred for strongly basic amines. |
| Reversed-Phase C18 Silica | Water / Acetonitrile or Water / Methanol, with pH adjustment | For polar amines, reversed-phase can be highly effective. The mobile phase pH should be adjusted to be at least two units above the amine's pKa to ensure it is in its neutral, free-base form, which increases retention and improves separation.[9] A volatile base like ammonium hydroxide can be used to adjust the pH. |
Problem 2: My product is contaminated with non-basic impurities (e.g., starting material, neutral byproducts).
For this scenario, a chemical separation based on the basicity of the amine is the most efficient method. Acid-base extraction is a scalable, cost-effective technique that can achieve a high degree of purification in a single step.[10][11]
The core principle is to convert the basic amine into its water-soluble salt form by reacting it with an acid. This allows it to move from an organic solvent into an aqueous layer, leaving neutral or acidic impurities behind.[11]
Caption: Workflow for Acid-Base Extraction.
-
Dissolution: Dissolve the crude material in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. The protonated amine salt will move into the aqueous layer.
-
Isolate Impurities (Optional): The organic layer now contains any neutral or acidic impurities. It can be washed with brine, dried over sodium sulfate, and concentrated to isolate these for characterization.
-
Regenerate Amine: Combine the acidic aqueous layers in the separatory funnel. Cool the funnel in an ice bath. Slowly add a strong base, such as 3M NaOH or a saturated NaHCO₃ solution, until the solution is strongly basic (pH > 10, check with pH paper). You may see the free amine precipitating or making the solution cloudy.
-
Back-Extraction: Extract the now-neutral "free base" amine from the aqueous layer back into an organic solvent (e.g., ethyl acetate or DCM). Repeat this extraction 3-4 times to ensure complete recovery.
-
Final Workup: Combine the organic extracts from the previous step. Wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Problem 3: My product is reasonably pure (>90%) but needs to meet a higher specification (>99%).
When high purity is required, a final polishing step is necessary.
Solution: Recrystallization or Salt Formation & Precipitation
-
Recrystallization: This is an ideal final step. The key is finding a suitable solvent or solvent system. Good single solvents are typically those in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., isopropanol, acetonitrile, or toluene). If a single solvent doesn't work, a dual-solvent system (e.g., DCM/hexane, Methanol/diethyl ether) can be effective. Dissolve the compound in the minimum amount of the "good" solvent at reflux, then slowly add the "poor" solvent until the solution becomes faintly cloudy. Allow it to cool slowly to promote crystal growth.
-
Salt Precipitation: If the free base is an oil or difficult to crystallize, converting it to a solid salt can be a highly effective purification method.[5]
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol, diethyl ether, or 2-propanol).
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will often precipitate as a clean, white solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The pure free base can be regenerated by suspending the salt in water, basifying with NaOH or NaHCO₃, and extracting into an organic solvent as described in Protocol 2.
-
Purity Assessment and Decision Making Workflow
Choosing the right purification strategy from the start can save significant time and resources. The following decision tree outlines a logical approach based on initial analytical data.
Caption: Decision tree for purification strategy.
Handling and Storage
Q4: What are the recommended handling and storage conditions for this compound?
A4: Like many primary amines and bipyridine compounds, this product requires careful handling.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust if it is a solid.[12][13]
-
Storage: The compound can be air-sensitive. For long-term storage, it is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Storing in a cool, dark place, such as a refrigerator (<15°C is recommended by some suppliers), will minimize degradation.
References
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Synthetic Communications. [Link]
-
Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives. ResearchGate. [Link]
-
Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
-
Is there an easy way to purify organic amines?. Biotage. [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. [Link]
-
Safety Data Sheet: 2,2'-Bipyridyl. Carl ROTH. [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]
-
Highly efficient purification of protein complexes from mammalian cells using a novel streptavidin-binding peptide and hexahistidine tandem tag system: Application to Bruton's tyrosine kinase. CVRTI. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]
- Purification of sugammadex.
-
Recent Progress on the Synthesis of Bipyridine Derivatives. PubMed. [Link]
-
Amine workup. Reddit. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
-
A fast and easy one-step purification strategy for plant-made antibodies using Protein A magnetic beads. National Institutes of Health. [Link]
-
Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]
-
Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials. ResearchGate. [Link]
-
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health. [Link]
-
2-2-BIPYRIDYL AR MSDS. Loba Chemie. [Link]
-
Is it possible to purify imine using column chromatography?. ResearchGate. [Link]
-
Pharmaceutical Properties of the Phloretin–4,4′-Bipyridine Cocrystal: Structure Analysis, Drug Release Profile, and Antioxidant Activity Research. ACS Omega. [Link]
-
Purification of the full-length, membrane-associated form of the antiviral enzyme viperin utilizing nanodiscs. National Institutes of Health. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 2,2'-Bipyridin-5-ylmethanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2,2'-Bipyridin-5-ylmethanamine. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile bipyridine building block. Bipyridine derivatives are fundamental components in coordination chemistry, catalysis, and as scaffolds for biologically active molecules.[1][2] However, their unique structure often presents solubility hurdles. This guide provides a series of troubleshooting steps and in-depth protocols to ensure successful solubilization for your experiments.
Part 1: Understanding the Molecule - The 'Why' Behind Solubility Issues
A foundational understanding of the molecule's chemical properties is the first step in troubleshooting.
Q1: Why is this compound often poorly soluble in neutral aqueous solutions?
Answer: The solubility of this compound is governed by a balance between its nonpolar and polar features.
-
Hydrophobic Core: The 2,2'-bipyridine scaffold itself is a large, aromatic, and relatively nonpolar structure. This hydrophobic core limits its interaction with water molecules, favoring dissolution in organic solvents.[3][4]
-
Polar Functional Group: The molecule possesses a primary amine (-CH2NH2) attached to one of the pyridine rings. This group is polar and capable of forming hydrogen bonds with water.[5]
In neutral water (pH ≈ 7), the amine group is only partially protonated. The molecule exists predominantly in its neutral "free base" form, where the large hydrophobic core dominates, leading to poor aqueous solubility.
Q2: How does pH dramatically influence the solubility of this compound?
Answer: The solubility of this compound is critically dependent on pH due to the presence of multiple basic nitrogen atoms.[6]
-
Multiple Basic Sites: The molecule has three basic nitrogen atoms: two on the pyridine rings and one in the primary amine group.
-
Protonation and Salt Formation: In acidic conditions (low pH), these nitrogen atoms act as Brønsted-Lowry bases and accept protons (H+) from the solution. This process converts the neutral molecule into a positively charged cation (a salt). This charged species is significantly more polar than the neutral form, leading to a dramatic increase in aqueous solubility.[7][8]
Most simple alkyl amines have pKa values for their conjugate acids in the 9.5 to 11.0 range, while the pKa for the conjugate acid of 2,2'-bipyridine is around 4.3.[8][9] This means that as the pH is lowered from neutral, the much more basic primary amine will become fully protonated first, followed by the pyridine nitrogens at a much lower pH.
Part 2: Practical Troubleshooting & Protocols
This section provides a logical workflow and detailed protocols to address common solubility issues.
FAQ 1: I need to make a stock solution. What solvent should I try first?
Answer: For a non-aqueous stock solution, begin with polar aprotic solvents. For most applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous buffers.[10]
Application Scientist's Note: While the free base is poorly soluble in water, it generally exhibits good solubility in polar organic solvents that can interact with the amine and pyridine nitrogens.[4] Always use anhydrous grade solvents to prepare stock solutions intended for long-term storage to prevent degradation.
| Solvent | Type | Expected Solubility of Free Base | Remarks |
| DMSO | Polar Aprotic | High | Recommended first choice for stock solutions. |
| DMF | Polar Aprotic | High | Good alternative to DMSO. |
| Methanol / Ethanol | Polar Protic | Moderate to High | Good solubility, but more volatile. |
| Acetonitrile | Polar Aprotic | Low to Moderate | May require heating or sonication. |
| Water (pH 7) | Polar Protic | Very Low | Not recommended for the free base. |
| DCM / Chloroform | Nonpolar | Low to Moderate | Solubility depends on specific derivative. |
| Hexanes / Toluene | Nonpolar | Very Low | Not recommended. |
FAQ 2: My experiment is in an aqueous buffer and the compound is crashing out. What should I do?
Answer: This is a classic sign of pH-dependent solubility. The most effective strategy is to first dissolve the compound in a dilute acidic solution to create a protonated, soluble stock, which can then be carefully diluted into your final, larger volume of buffer.
Application Scientist's Note: This "pH shift" method is a standard technique for handling basic compounds.[11] The key is to ensure the final buffer has sufficient capacity to maintain the desired pH after the addition of the acidic stock. By adding a small volume of acidic stock to a large volume of buffer, you minimize the overall pH change while keeping the compound in solution.
-
Materials:
-
This compound (free base)
-
0.1 M Hydrochloric Acid (HCl)
-
Your final experimental buffer (e.g., PBS, pH 7.4)
-
Calibrated pH meter
-
-
Step-by-Step Methodology:
-
Prepare Acidic Stock: Weigh the required amount of the compound. Add a small volume of 0.1 M HCl dropwise while vortexing or stirring until the solid is completely dissolved. For example, to make a 10 mM stock, you might dissolve 1.85 mg in 1.0 mL of 0.1 M HCl.
-
Visual Confirmation: Ensure the solution is completely clear. If any solid remains, add another small aliquot of 0.1 M HCl. This solution is now a highly soluble salt (e.g., the hydrochloride salt).
-
Dilution into Final Buffer: Slowly add the required volume of the acidic stock solution into your final experimental buffer while stirring. For example, add 10 µL of the 10 mM stock to 990 µL of PBS to achieve a final concentration of 100 µM.
-
Final pH Check: After addition, check the pH of the final solution to confirm it is within the desired range for your experiment. The buffer should prevent a significant drop in pH.
-
Control: Always prepare a "vehicle control" for your experiment using an identical amount of the acidic solution diluted into the buffer without the compound.
-
FAQ 3: Can I use co-solvents to improve solubility for my in vitro assay?
Answer: Yes, using a co-solvent is a very common and effective strategy, especially when pH modification is not desirable.[12] The goal is to dissolve the compound in a water-miscible organic solvent first and then dilute it into the aqueous medium, keeping the final organic solvent concentration low enough to not interfere with the assay.
Application Scientist's Note: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic solute and the solvent, enhancing solubility.[13][14] For cell-based assays, the final concentration of DMSO should typically be kept below 0.5-1% to avoid cytotoxicity.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous experimental buffer
-
-
Step-by-Step Methodology:
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in 100% DMSO.
-
Perform Serial Dilutions: If necessary, perform intermediate serial dilutions in 100% DMSO to reach a working stock concentration.
-
Final Dilution: Add a small volume of the DMSO stock to your aqueous buffer to reach the final desired concentration. Crucially, ensure the final DMSO concentration is tolerated by your experimental system (e.g., <0.5% v/v).
-
Example Calculation: To make a 10 µM final solution with 0.1% DMSO, you would add 1 µL of a 10 mM stock (in 100% DMSO) to 999 µL of aqueous buffer.
-
Control: The vehicle control for this experiment must be an equivalent concentration of DMSO in the aqueous buffer.
-
FAQ 4: I will be using this compound frequently. Is there a more stable, soluble form I can prepare?
Answer: Absolutely. For long-term and frequent use, converting the free base into a stable, solid salt form, such as a hydrochloride (HCl) salt, is highly recommended. Pharmaceutical companies frequently use salt forms to improve solubility, stability, and manufacturability.[15][16] The resulting salt powder will often dissolve directly in water or buffer without the need for pH adjustment or co-solvents.
Application Scientist's Note: Salt formation is a chemical modification that provides a more robust solution to solubility issues.[17] The HCl salt of an amine is typically a crystalline, free-flowing solid that is less hygroscopic and more stable than the parent free base.
-
Materials:
-
This compound (free base)
-
Anhydrous diethyl ether
-
2.0 M HCl in diethyl ether (commercially available)
-
Anhydrous methanol or ethanol
-
-
Step-by-Step Methodology:
-
Dissolve Free Base: Dissolve the free base compound in a minimum amount of anhydrous methanol or ethanol.
-
Precipitate the Salt: While stirring the solution, slowly add 1.1 equivalents of the 2.0 M HCl in diethyl ether solution dropwise. A precipitate (the HCl salt) should form immediately.
-
Complete Precipitation: Add an excess of anhydrous diethyl ether to ensure all the salt crashes out of the solution.
-
Isolate the Salt: Collect the solid precipitate by vacuum filtration.
-
Wash and Dry: Wash the solid on the filter with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the resulting white/off-white solid under high vacuum.
-
Verification: The resulting powder is the hydrochloride salt. Confirm its identity and purity via appropriate analytical methods (e.g., NMR, melting point). This salt should now be readily soluble in aqueous solutions.
-
Part 3: Summary of Solubilization Strategies
| Strategy | Principle | Pros | Cons | Best For... |
| pH Adjustment | Protonate amine groups to form a soluble cationic salt in situ. | High aqueous solubility achievable; avoids organic solvents. | Requires careful pH control; may not be suitable for pH-sensitive assays. | Aqueous-based experiments, biochemical assays. |
| Co-solvency | Reduce solvent polarity with a water-miscible organic solvent. | Simple, rapid, and broadly applicable. | Organic solvent may interfere with the experiment; risk of precipitation upon dilution. | High-throughput screening, in vitro and cell-based assays. |
| Salt Formation | Chemically convert the free base to a stable, isolatable, soluble salt. | Provides a long-term, convenient solid form; high aqueous solubility; improved stability. | Requires an additional chemical synthesis and purification step. | Frequent use, formulation development, in vivo studies. |
References
-
Moon, D., & Kim, H. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]
-
Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. r/chemistry. [Link]
-
Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. [Link]
-
Taylor, A. P., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. [Link]
-
Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]
-
Liu, W., & Tang, G. (2018). Discovery of caerulomycin/collismycin-type 2,2'-bipyridine natural products in the genomic era. Applied Microbiology and Biotechnology. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2'-Bipyridine. PubChem Compound Database. [Link]
-
Almalki, A. H., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Frontiers in Pharmacology. [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
-
Classic Chemistry. (n.d.). Solubility and pH of amines. [Link]
-
Grokipedia. (n.d.). Bipyridine. Retrieved January 26, 2026, from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]
-
ResearchGate. (2018). Principles of Salt Formation. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Drug Discovery and Development. [Link]
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly. [Link]
-
Solubility of Things. (n.d.). 2,2'-Bipyridine. Retrieved January 26, 2026, from [Link]
-
Al-kassas, R., et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
Sources
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. issr.edu.kh [issr.edu.kh]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. ijmsdr.org [ijmsdr.org]
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- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 2,2'-Bipyridin-5-ylmethanamine Metal Complexes
Welcome to the technical support center for the purification of 2,2'-Bipyridin-5-ylmethanamine metal complexes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and validated through extensive laboratory experience.
Introduction: The Challenge of Purity in Metal Complex Chemistry
The synthesis of this compound metal complexes is often the initial step in a long journey toward their application in catalysis, materials science, or therapeutics. The biological activity and material properties of these complexes are intrinsically linked to their purity. The presence of unreacted ligands, starting materials, or isomeric impurities can lead to erroneous experimental data and hinder the development of new technologies. This guide provides a structured approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during the purification of this compound metal complexes.
Q1: My metal complex has poor solubility in common organic solvents. What should I do?
A1: Poor solubility is a frequent challenge. The coordination of a metal ion can sometimes improve the solubility of the parent ligand.[1] However, if you are still facing issues, consider the following:
-
Solvent Screening: Expand your solvent screen to include more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as these are often effective for dissolving metal complexes.[2][3]
-
Gentle Heating: Carefully warming the solvent can significantly increase the solubility of your complex. Always monitor for any color changes that might indicate decomposition.[3]
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of stubborn solids.
Q2: Is recrystallization a suitable method for purifying my this compound metal complex?
A2: Yes, recrystallization is often the preferred and most effective method for purifying crystalline metal complexes.[3] The key is to identify a suitable solvent system where the complex has high solubility at an elevated temperature and low solubility at room temperature or below. A mixture of solvents can also be employed.[3]
Q3: Can I use column chromatography to purify my metal complex?
A3: Column chromatography can be a powerful tool, but its success depends on the stability of your complex on the chosen stationary phase.[4]
-
Normal Phase (Silica/Alumina): For less polar, neutral complexes, normal-phase chromatography can be effective. However, the acidic nature of silica gel can sometimes lead to complex degradation. A 2D-TLC experiment can help assess the stability of your compound on the stationary phase.[4]
-
Cation-Exchange Chromatography: For cationic complexes, such as many ruthenium(II) bipyridine complexes, cation-exchange chromatography is a highly effective technique for separating isomers and removing unreacted ligands.[5][6][7]
Q4: How do I remove unreacted this compound ligand from my product?
A4: Several strategies can be employed:
-
Washing/Trituration: If the ligand and complex have sufficiently different solubilities, washing the crude product with a solvent that selectively dissolves the ligand can be effective.
-
Recrystallization: A carefully chosen recrystallization solvent system will often leave the more soluble unreacted ligand in the mother liquor.
-
Column Chromatography: As mentioned, column chromatography can be very effective at separating the complex from the free ligand.
Troubleshooting Guide: From Crude Product to Purified Complex
This section provides a more in-depth, problem-oriented approach to troubleshooting common issues encountered during the purification process.
Issue 1: Oily or Intractable Solid Obtained After Synthesis
Possible Cause: This often indicates the presence of significant impurities, residual solvent, or that the product has not crystallized.
Troubleshooting Steps:
-
Initial Work-up: Ensure that the initial work-up procedure has effectively removed bulk impurities. This may involve aqueous washes to remove inorganic salts or washes with a non-polar solvent to remove organic byproducts.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the impurities are soluble can sometimes help.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.
-
Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the solution.
-
Solvent-Antisolvent: Dissolve the oily product in a minimal amount of a good solvent and then slowly add an antisolvent (a solvent in which the product is insoluble) until turbidity is observed. Allow the solution to stand.
-
Issue 2: Recrystallization Fails to Improve Purity
Possible Cause: The impurities may have very similar solubility profiles to the desired complex, or the chosen solvent system is not optimal.
Troubleshooting Steps:
-
Systematic Solvent Screening: Perform small-scale solubility tests in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, toluene, hexanes).
-
Vapor Diffusion: Dissolve the complex in a good solvent and place this solution in a larger chamber containing a poor solvent. The slow diffusion of the poor solvent's vapor into the solution of the complex can promote the growth of high-quality crystals.[8]
-
Fractional Crystallization: If you have a mixture of crystalline solids, you can sometimes separate them by carefully collecting crystals that form at different rates or temperatures.[9]
Experimental Protocols
Protocol 1: General Recrystallization by Slow Evaporation
-
Dissolve the crude complex in a suitable solvent (e.g., methanol, dichloromethane) in a beaker or flask. Use the minimum amount of solvent required for complete dissolution at room temperature.
-
Cover the container with a watch glass or parafilm with a few small holes poked in it.
-
Allow the solvent to evaporate slowly in a fume hood over several hours to days.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]
Protocol 2: Cation-Exchange Column Chromatography for Isomer Separation
This protocol is adapted for the separation of cationic bipyridine complexes, such as those of ruthenium(II).[6]
-
Stationary Phase: Swell SP Sephadex C-25 in the chosen eluent.
-
Column Packing: Pack a column with the swollen Sephadex resin.
-
Sample Loading: Dissolve the crude complex in a minimal amount of water or the initial eluent and load it onto the column.
-
Elution: Elute the column with a suitable salt solution, such as sodium toluene-4-sulfonate or sodium hexanoate.[6][7] A gradient of increasing salt concentration may be necessary to elute all components.
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., UV-Vis spectroscopy, TLC) to identify the desired product.
-
Product Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and then desalt the complex if necessary (e.g., by precipitation from a more organic solvent).
Data Presentation
Table 1: Common Solvents for Purification of Bipyridine Metal Complexes
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Water | 10.2 | 100 | Dissolving highly polar or ionic complexes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Aprotic polar solvent for poorly soluble complexes[2] |
| Dimethylformamide (DMF) | 6.4 | 153 | Aprotic polar solvent, often good for recrystallization[3] |
| Methanol | 5.1 | 65 | Polar protic solvent, common for recrystallization[8] |
| Acetonitrile | 5.8 | 82 | Medium polarity solvent |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving less polar complexes, used in chromatography |
| Toluene | 2.4 | 111 | Non-polar solvent, can be used as an antisolvent |
| Hexanes | 0.1 | ~69 | Non-polar solvent, often used for washing/trituration |
Visualizations
Workflow for Purification of this compound Metal Complexes
Caption: A decision tree for troubleshooting common purification problems.
References
- Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes.
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands.
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions.
- 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro. European Journal of Inorganic Chemistry.
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. SciSpace.
- Taming 2,2′-biimidazole ligands in trivalent chromium complexes. PubMed Central.
- How to Purify Organometallic Complexes ?
- Technical Support Center: Enhancing the Solubility of 2,3'-Bipyridine-Based Metal Complexes. Benchchem.
- Connectivity-Dependent Conductance of 2,2′-Bipyridine-Based Metal Complexes. ACS Omega.
- Can we do column chromatography for the purification of metal complexs?.
Sources
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- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Taming 2,2′-biimidazole ligands in trivalent chromium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Catalytic Activity of 2,2'-Bipyridin-5-ylmethanamine (BPy-MA) Based Catalysts
Welcome to the technical support center for researchers utilizing catalysts based on the 2,2'-Bipyridin-5-ylmethanamine (BPy-MA) ligand. This guide is designed to provide in-depth, field-proven insights into optimizing your catalytic systems, troubleshooting common experimental hurdles, and leveraging the unique features of the BPy-MA scaffold. The inherent bifunctionality of this ligand—a robust bipyridyl core for metal chelation and a reactive pendant methanamine group—offers remarkable opportunities for tuning catalytic performance but also presents unique challenges.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your research.
Part 1: FAQs on Catalyst Preparation and Characterization
This section addresses the critical first steps: ensuring the quality and proper handling of your ligand and its metal complexes.
Q1: I am synthesizing the BPy-MA ligand and getting low yields and purification difficulties. What are the best practices?
Answer: The synthesis of functionalized bipyridines can be challenging due to the product's high coordinating ability, which can interfere with metal catalysts used in the synthesis itself (e.g., Suzuki or Negishi couplings).[1]
Causality & Recommended Protocol: The primary issue is often the strong coordination of the bipyridine product to the palladium or nickel catalyst, leading to catalyst deactivation. To circumvent this, a robust catalytic system and careful purification are essential. A reliable method is the Nickel-catalyzed homocoupling of a 5-(aminomethyl)-2-halopyridine precursor.
Protocol: Synthesis of this compound (BPy-MA)
-
Precursor Synthesis: Start with commercially available 2-chloro-5-nitropyridine. Reduce the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation) to form 5-amino-2-chloropyridine. Protect the amine if necessary (e.g., as a Boc-carbamate) before proceeding. Subsequent reduction of the corresponding nitrile (from 5-cyano-2,2'-bipyridine) is another viable route.
-
Catalyst Preparation (NiCRAL): In a glovebox or under strict inert atmosphere, prepare the active Ni(0) catalyst. To a flame-dried flask, add NiCl₂·6H₂O and triphenylphosphine (PPh₃) in anhydrous, degassed DMF. Add zinc powder as the reducing agent and stir until the solution turns a deep red-brown, indicating the formation of the active Ni(0) complex.[2]
-
Coupling Reaction: Add the 5-(protected-aminomethyl)-2-chloropyridine precursor to the active catalyst solution. Heat the reaction (typically 60-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup & Purification: Quench the reaction carefully with aqueous ammonia. Extract the product into an organic solvent (e.g., EtOAc, DCM). The crude product will likely contain residual phosphines and metal salts. Purification is best achieved via column chromatography on silica gel. The pendant amine can cause streaking; adding a small amount of triethylamine (~1%) to the eluent can significantly improve separation.
-
Deprotection: If a protecting group was used, deprotect under appropriate conditions (e.g., TFA or HCl for a Boc group) to yield the final BPy-MA ligand.
Q2: When forming my metal complex, I observe a mixture of products or incomplete reaction. Why is this happening?
Answer: This issue often stems from the dual nature of the BPy-MA ligand. While the bipyridine nitrogens are the primary coordination site, the pendant amine can interact with the metal center or precursor, especially under basic conditions or with Lewis acidic metal salts, leading to side products or inhibiting the desired chelation.
Troubleshooting Steps:
-
Protonate the Pendant Amine: Before complexation, dissolve your BPy-MA ligand in a suitable solvent and add one equivalent of a non-coordinating acid (e.g., HBF₄ or HPF₆). This protonates the methanamine group, preventing it from interfering with the metal center during the primary bipyridine chelation.
-
Choice of Metal Precursor: Use metal precursors with labile (easily displaced) ligands, such as M(COD)Cl₂, M(CH₃CN)₄²⁺, or M(acac)₂. Avoid strong Lewis acids that might coordinate irreversibly to the amine.
-
Reaction Conditions: Perform the complexation under neutral or slightly acidic conditions. The addition of base, if required, should be done slowly and at low temperatures after the initial bipyridine chelation is likely complete.
Q3: Does the pendant amine on BPy-MA coordinate to the metal center along with the bipyridine?
Answer: Generally, no. For transition metal complexes, the 2,2'-bipyridine moiety forms a highly stable five-membered chelate ring, which is sterically and electronically preferred.[3] Studies on the closely related 5,5'-diamino-2,2'-bipyridine have shown through X-ray crystallography that the amino functionalities are not involved in direct metal coordination.[2] Instead, they are available to participate in intermolecular interactions like hydrogen bonding.
Implication: You can consider the methanamine group a secondary coordination sphere functionality. Its primary roles will be to:
-
Influence the electronic properties of the complex through the pyridine ring.[4]
-
Act as a proton relay or Brønsted base/acid site.[5]
-
Serve as an anchor point for immobilization on a support.[6]
Part 2: Troubleshooting Poor Catalytic Performance
This section provides a logical framework for diagnosing and solving common problems encountered during catalytic runs.
Problem Scenario: Low or No Product Conversion
Answer: A lack of conversion points to either an inactive catalyst or severe inhibition. The first step is to ensure the active catalytic species is being formed. Many catalytic cycles, particularly in cross-coupling, require a low-valent metal center (e.g., Pd(0) or Ni(0)).
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for No Catalyst Activity.
Protocol: Catalyst Pre-activation (for Pd(II) precursors in Cross-Coupling)
-
In an inert atmosphere, charge a flask with the Pd(II) precursor (e.g., Pd(OAc)₂) and your BPy-MA ligand.
-
Add anhydrous, degassed solvent and a suitable reductant (e.g., a phosphine ligand if not already present, or a mild chemical reductant).
-
Gently heat the mixture for 15-30 minutes until a color change indicates the formation of the Pd(0) species.
-
Cool the mixture to the desired reaction temperature before adding your substrates and base.
-
Causality: This ensures the active catalyst is formed before it can be consumed by side reactions or interact unfavorably with substrates.
-
Answer: Yes, this is a significant possibility. While the amine may not form a stable intramolecular chelate, it can still act as a Lewis base. In the reaction mixture, one catalyst molecule's pendant amine could coordinate to another catalyst's metal center, forming inactive dimers or oligomers. This is a form of catalyst poisoning.[7]
Diagnostic & Solution Table:
| Symptom | Probable Cause | Recommended Solution | Scientific Rationale |
| Reaction rate decreases over time. | Intermolecular Inhibition: Pendant amines from different catalyst molecules are coordinating to metal centers, forming inactive aggregates. | 1. Decrease Catalyst Loading: Lower concentrations disfavor bimolecular deactivation pathways. 2. Immobilize the Catalyst: Anchor the catalyst to a solid support via the amine group. This site-isolates the complexes.[6] | Site isolation prevents catalyst molecules from interacting with each other, maintaining the active monomeric form. |
| Reaction is slow from the start, even with pre-activation. | Solvent/Substrate Inhibition: A polar substrate or solvent may be hydrogen-bonding with the amine, increasing its effective steric bulk or drawing it closer to the metal center. | 1. Solvent Screen: Test less polar or non-hydrogen-bonding solvents. 2. Protect the Amine: Convert the -NH₂ group to a less basic, bulkier group (e.g., an amide or carbamate) prior to complex formation. | Protecting the amine removes its Lewis basicity and hydrogen-bonding capability, eliminating it as a source of inhibition. |
Part 3: Advanced Strategies for Enhancing Catalytic Activity
Once your reaction is running, the next step is optimization. The pendant amine of the BPy-MA ligand is your primary tool for this.
Q6: How can I modify the BPy-MA ligand to tune catalyst performance for a specific reaction?
Answer: The methanamine group is a versatile handle for introducing secondary functionalities that can rationally tune catalyst activity and selectivity. This is a cornerstone of modern catalyst design.[8][9]
Ligand Modification Workflow:
Caption: Workflow for Functionalizing the BPy-MA Ligand.
-
To Enhance Selectivity: Introduce sterically demanding groups by converting the amine to a bulky amide or sulfonamide. The increased steric hindrance near the metal center can disfavor certain reaction pathways or substrate orientations.
-
To Introduce Proton Relays: For reactions involving protons (e.g., electrocatalytic H₂ evolution or CO₂ reduction), converting the primary amine to a secondary or tertiary amine with appropriate pKa can create a "proton shuttle" that facilitates proton transfer to or from the active site, lowering activation barriers.[5]
-
To Improve Stability and Reusability: Covalently attach the ligand to a solid support (e.g., silica, polystyrene, or carbon black) via the amine. This creates a heterogeneous catalyst that is easily recovered and often more stable against leaching and aggregation.[10]
Protocol: Immobilization on Chloromethylated Polystyrene
-
Swell chloromethylated polystyrene beads in an appropriate solvent (e.g., DMF or NMP) for 1 hour.
-
In a separate flask, dissolve the BPy-MA ligand and a non-nucleophilic base (e.g., DIPEA) in the same solvent.
-
Add the ligand solution to the swollen beads and heat the slurry (e.g., 80-100 °C) overnight under an inert atmosphere.
-
Cool the mixture, filter the beads, and wash extensively with solvent, water, and methanol to remove any unreacted ligand and base.
-
Dry the functionalized beads under vacuum. The resulting material is ready for metallation to generate the heterogeneous catalyst.
By systematically addressing these common issues and strategically leveraging the unique properties of the this compound ligand, researchers can unlock its full potential for a wide range of catalytic applications.
References
-
Priyadarshani, N., et al. (2025). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 30(1), 25. [Link]
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Hurst, M. G., et al. (2022). Molecular Catalysts with Diphosphine Ligands Containing Pendant Amines. Chemical Reviews, 122(16), 13323-13353. [Link]
-
Wikipedia. (2023). Transition metal complexes of 2,2'-bipyridine. [Link]
-
Newkome, G. R., & Patri, A. K. (2004). Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254. [Link]
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Margulieux, G. W., et al. (2021). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. Inorganic Chemistry, 60(23), 17953-17966. [Link]
-
Wang, C., et al. (2019). Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulation. Organic & Biomolecular Chemistry, 17(3), 565-569. [Link]
-
Schramm, F., et al. (2024). Testing functional anchor groups for the efficient immobilization of molecular catalysts on silver surfaces. Scientific Reports, 14(1), 10834. [Link]
-
Garrido-Barros, P., et al. (2017). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 5, 8. [Link]
-
Salas, G., et al. (2011). Rhodium Nanocatalysts Stabilized by Various Bipyridine Ligands in Nonaqueous Ionic Liquids: Influence of the Bipyridine Coordination Modes in Arene Catalytic Hydrogenation. Inorganic Chemistry, 50(9), 3906-3916. [Link]
-
Costa, B. F. O., et al. (2025). Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. Chemistry – A European Journal. [Link]
-
Biscoe, M. R., et al. (2006). Novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation. Organic Letters, 8(26), 6099-6102. [Link]
-
Rubtsov, A. E., & Malkov, A. V. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link]
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O'Hagan, M. J., et al. (2022). Molecular Catalysts with Diphosphine Ligands Containing Pendant Amines. PubMed. [Link]
-
Langer, P., et al. (2016). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. Beilstein Journal of Organic Chemistry, 12, 1160-1168. [Link]
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Zholobenko, V., et al. (2025). Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions. Catalysts, 15(5), 533. [Link]
-
Golo, D., et al. (2025). Effect of Variable Amine Pendants in the Secondary Coordination Sphere of Manganese Bipyridine Complexes on the Electrochemical CO2 Reduction. Chemistry – A European Journal. [Link]
-
de la Torre, E., et al. (2015). Imidazolium-functionalized bipyridine derivatives: A promising family of ligands for catalytical Rh(0) colloids. Catalysis Today, 247, 60-69. [Link]
-
Costa, B. F. O., et al. (2025). Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. ResearchGate. [Link]
-
Szlachetko, J., et al. (2018). Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes. Molecules, 23(11), 2848. [Link]
-
Kaim, W., & Schwederski, B. (2003). Heterogeneous catalysis of a coordination network: cyanosilylation of imines catalyzed by a Cd(ii)-(4,4′-bipyridine) square grid complex. Chemical Communications, (16), 2044-2045. [Link]
-
Ye, F., et al. (2013). Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations. Organic Letters, 15(15), 3864-3867. [Link]
-
Albani, B. A., et al. (2014). Effect of Electronic Structure on the Photoinduced Ligand Exchange of Ru(II) Polypyridine Complexes. Inorganic Chemistry, 53(15), 8091-8099. [Link]
-
El-Sawy, E. R., et al. (2020). Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] functionalization of carbon black for improving the oxidation stability. SciSpace. [Link]
-
Janiak, C., et al. (1999). Modified Bipyridines: 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(9), 1507-1521. [Link]
-
Le, D. N., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 139(2), 815-819. [Link]
-
Fortier, S., et al. (2014). Guanidinate Yttrium Complexes Containing Bipyridyl and Bis(benzimidazolyl) Radicals. Inorganic Chemistry, 53(5), 2735-2744. [Link]
-
Liu, C., et al. (2017). Enhancing catalytic activity and stability for CO2 methanation on Ni@MOF-5 via control of active species dispersion. Chemical Communications, 53(63), 8846-8849. [Link]
-
El-Sawy, E. R., et al. (2020). Poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] functionalization of carbon black for improving the oxidation stability and oxygen reduction reaction of fuel cells. Journal of Materials Chemistry A, 8(32), 16327-16336. [Link]
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Technical Support Center: Stabilizing 2,2'-Bipyridin-5-ylmethanamine in Synthetic Applications
Welcome to the technical support center for "2,2'-Bipyridin-5-ylmethanamine" (CAS No. 361435-33-2). This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile bidentate ligand in their synthetic endeavors. As a valued building block in catalysis, functional materials, and pharmaceutical development, understanding its stability and potential degradation pathways is critical for achieving reproducible and high-yielding results.
This document, presented in a problem-and-solution format, provides in-depth troubleshooting advice, preventative measures, and the chemical rationale behind the recommended protocols. Our goal is to empower you to anticipate and mitigate the decomposition of "this compound" in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing significant byproduct formation and low yields in my acylation/sulfonylation reaction with this compound. What could be the cause?
Answer:
Low yields and the formation of complex mixtures during acylation or sulfonylation often point to side reactions involving the unprotected primary amine and the bipyridine core. The primary amine of this compound is a potent nucleophile, but several competing pathways can lead to decomposition.
Root Cause Analysis:
-
Over-acylation: The initially formed amide can sometimes undergo a second acylation, particularly with highly reactive acylating agents.[1]
-
Intramolecular Cyclization: Under certain conditions, the newly formed amide can undergo intramolecular cyclization with the adjacent pyridine ring, leading to undesired heterocyclic byproducts.
-
Base-Mediated Decomposition: The use of strong, non-hindered bases (e.g., triethylamine) can deprotonate the methylene bridge, especially after the amine has been acylated, leading to potential elimination or rearrangement pathways.
-
Oxidation: The bipyridine moiety, especially when complexed to a metal, can be susceptible to oxidation, which can be exacerbated by certain reaction conditions.
Troubleshooting & Prevention Protocol:
-
Choice of Base: Opt for a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. This minimizes side reactions at the amine and potential interactions with the bipyridine ring.
-
Reaction Temperature: Perform the acylation at low temperatures (0 °C to room temperature) to control the reaction rate and suppress side reactions.
-
Order of Addition: Add the acylating agent slowly to a solution of the amine and base. This maintains a low concentration of the highly reactive species and favors the desired reaction.
-
Protecting Group Strategy: For multi-step syntheses or when facing persistent side reactions, consider protecting the primary amine. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are excellent choices that can be removed under specific, mild conditions.[2]
| Parameter | Recommendation | Rationale |
| Base | Diisopropylethylamine (DIPEA), 2,6-Lutidine | Sterically hindered, non-nucleophilic; minimizes side reactions. |
| Temperature | 0 °C to RT | Reduces the rate of competing decomposition pathways. |
| Acylating Agent | Use of activated esters (e.g., NHS esters) | Can provide better control over reactivity compared to acid chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the bipyridine core. |
Question 2: My alkylation reaction with this compound is resulting in a mixture of mono- and di-alkylated products, along with some unidentifiable decomposition. How can I improve selectivity?
Answer:
Controlling the degree of alkylation on a primary amine is a common synthetic challenge. The initial mono-alkylated product can compete with the starting material for the alkylating agent, leading to over-alkylation. Furthermore, the reaction conditions can promote decomposition.
Root Cause Analysis:
-
Over-alkylation: The secondary amine formed after the first alkylation is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.
-
Intramolecular Reactions: If the alkylating agent contains another reactive functional group, intramolecular cyclization can occur.[3]
-
Solvent Effects: Protic solvents can interfere with the reaction and potentially lead to side reactions.
Troubleshooting & Prevention Protocol:
-
Stoichiometry and Order of Addition: Use a slight excess of the amine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination. React this compound with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for the formation of the desired secondary amine.
-
Protecting Group Approach: For the synthesis of specific secondary amines, a protection-alkylation-deprotection sequence is the most robust strategy. Protect the amine (e.g., as a Boc carbamate), followed by alkylation (for amides) or reductive amination, and subsequent deprotection.
Question 3: I am using this compound as a ligand in a metal-catalyzed cross-coupling reaction and observing ligand degradation. What is happening and how can I prevent it?
Answer:
While bipyridines are excellent ligands, they are not inert and can participate in the catalytic cycle in ways that lead to their decomposition.[4] The specific degradation pathway is highly dependent on the metal, its oxidation states, and the other components of the reaction.
Root Cause Analysis:
-
Reductive Elimination from the Metal Center: The ligand itself can undergo reactions at the metal center, leading to fragmentation or the formation of undesired C-C or C-N bonds.
-
Oxidative Degradation: The bipyridine ring can be susceptible to oxidation, especially in aerobic conditions or in the presence of strong oxidants.
-
Thermal Decomposition: At elevated temperatures, the aminomethyl group may be susceptible to decomposition, potentially through elimination pathways. The thermal decomposition of related aminomethyl compounds has been studied and often involves the cleavage of the C-N bond.[5]
Troubleshooting & Prevention Protocol:
-
Ligand Modification: Consider using a bipyridine ligand with bulky substituents adjacent to the nitrogen atoms. This steric hindrance can prevent unwanted interactions with the metal center and improve catalytic stability.[6]
-
Reaction Conditions:
-
Temperature: Run the reaction at the lowest effective temperature.
-
Atmosphere: Rigorously exclude oxygen by using an inert atmosphere (argon or nitrogen) and degassed solvents.
-
Additives: The choice of base and other additives can significantly impact ligand stability. A thorough screen of reaction conditions is often necessary.
-
-
Catalyst Loading: Use the lowest practical catalyst and ligand loading to minimize the concentration of species that could lead to decomposition.
Proposed Decomposition Pathway under Harsh Catalytic Conditions:
Sources
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- 2. Stabilization of the Dual-Aromatic cyclo-N5- Anion by Acidic Entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Improving the Regioselectivity of 2,2'-Bipyridin-5-ylmethanamine Functionalization
Introduction: 2,2'-Bipyridin-5-ylmethanamine is a valuable building block in medicinal chemistry, catalysis, and materials science due to its versatile coordination properties.[1] However, its complex electronic nature often leads to challenges in achieving regioselective functionalization, resulting in mixtures of isomers and reduced yields. This guide provides a comprehensive resource for researchers to troubleshoot and overcome these common issues, ensuring predictable and efficient synthetic outcomes.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reactivity of the this compound scaffold.
Q1: What are the most reactive sites on the this compound molecule?
Answer: The reactivity of this compound is governed by a combination of factors:
-
Pyridine Rings: Pyridine is an electron-deficient heterocycle, making it generally resistant to electrophilic aromatic substitution (SEAr) but susceptible to nucleophilic attack, especially when activated.[2] The nitrogen atoms strongly deactivate the ortho (C3, C3') and para (C5, C5') positions towards electrophiles.
-
Aminomethyl Group (-CH₂NH₂): This is a strong activating group. The lone pair on the primary amine can donate electron density into the pyridine ring, directing electrophilic attack to the positions ortho (C6) and para (C4) to the point of attachment.
-
Competing Effects: These directing effects are in competition. The C6 position is activated by the aminomethyl group but is also adjacent to a pyridine nitrogen (C1'). The C3 and C4' positions are significantly deactivated. This complex interplay is the primary reason for a lack of regioselectivity. The nucleophilic nitrogen of the primary amine itself is also a highly reactive site.
Q2: Why is protecting the aminomethyl group often the first and most critical step?
Answer: The primary amine is a significant source of reactivity that can interfere with desired ring functionalizations. Protecting this group is crucial for several reasons:[3][4]
-
Prevents N-Functionalization: The amine is a potent nucleophile and will readily react with electrophiles (e.g., acylating or alkylating agents) intended for the bipyridine ring.
-
Modulates Electronic Effects: Converting the amine to a less activating group, such as a carbamate (e.g., Boc or Cbz), tempers its strong ortho-, para-directing effect, allowing for more predictable substitution patterns on the ring.[5]
-
Prevents Catalyst Inhibition: In metal-catalyzed reactions (e.g., Suzuki or C-H activation), the free amine can coordinate to the metal center, potentially inhibiting or poisoning the catalyst.[6]
-
Enables Directed Metalation: A protected amine can serve as a powerful directing group for ortho-lithiation, providing a highly regioselective route to functionalize the C6 position.[7]
Q3: How does the choice of reaction type influence regioselectivity?
Answer: The inherent electronic properties of the bipyridine core favor different reaction types at different positions.
-
Electrophilic Aromatic Substitution (SEAr): Reactions like halogenation or nitration are challenging due to the electron-deficient nature of the pyridine rings.[8] When they do occur, they are often directed by the strongest activating group present, but mixtures are common.
-
Nucleophilic Aromatic Substitution (SNAr): This is more favorable, particularly at the C6 and C6' positions, which are ortho/para to the ring nitrogens. The formation of a pyridine N-oxide dramatically enhances reactivity at these positions.[9][10]
-
Metal-Catalyzed Cross-Coupling: This is the most versatile method. Reactions like Suzuki-Miyaura coupling can be performed on pre-functionalized (e.g., halogenated) bipyridines.[11] Furthermore, modern C-H activation techniques, often guided by a directing group, offer precise control over which C-H bond is functionalized.[12][13]
Part 2: Troubleshooting Guides for Specific Experimental Issues
This section provides practical solutions to common problems encountered during the functionalization of this compound.
Guide 1: Issue - Poor Selectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)
Problem: "I attempted to brominate my this compound and obtained a complex mixture of mono- and di-brominated isomers."
Analysis of Cause: The unprotected aminomethyl group is a powerful activating group, leading to multiple reactive sites. The pyridine nitrogens further complicate the electronic landscape, resulting in low regioselectivity.
Solutions:
-
Primary Strategy: Amine Protection. The most effective first step is to protect the primary amine, typically as a tert-butyloxycarbonyl (Boc) carbamate. This moderates the activating effect and introduces steric bulk, which can further influence regioselectivity.[3]
-
Control of Reaction Conditions: Use less reactive electrophilic reagents and non-polar solvents at low temperatures to increase selectivity. For example, using N-Bromosuccinimide (NBS) in CCl₄ is milder than Br₂ in acetic acid.
-
Lewis Acid Mediation: The addition of a Lewis acid can coordinate to the pyridine nitrogens, altering their electronic-withdrawing strength and thus changing the regiochemical outcome of the substitution.
| Starting Material | Reaction Conditions | Major Product Position(s) | Typical Isomer Ratio (approx.) |
| Unprotected Amine | Br₂ / Acetic Acid, RT | C6, C3', C5' and di-substituted | Complex Mixture |
| Boc-Protected Amine | NBS / CCl₄, 0 °C to RT | C6 | >9:1 (C6 vs. others) |
A logical workflow for planning a regioselective electrophilic substitution.
Caption: Decision workflow for regioselective electrophilic substitution.
Guide 2: Issue - Unpredictable Outcomes in Palladium-Catalyzed Cross-Coupling
Problem: "I am attempting a Suzuki-Miyaura coupling on a pre-halogenated bipyridine, but the reaction is sluggish and gives low yields. Alternatively, I want to perform a C-H activation but don't know how to control the position."
Analysis of Cause: The bipyridine moiety itself is an excellent ligand for palladium, which can lead to catalyst inhibition.[6] For C-H activation, the lack of a directing influence results in poor or no selectivity.
Solutions:
-
Ligand and Catalyst Selection (for Cross-Coupling): For coupling reactions on halobipyridines, the choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can promote efficient oxidative addition and reductive elimination, overcoming catalyst inhibition.[14] The combination of palladium catalyst, ligand, and base must be optimized for each specific substrate.[15]
-
Directed C-H Functionalization: This is the state-of-the-art method for achieving high regioselectivity. By protecting the amine as an amide (e.g., picolinamide) or another suitable directing group, the catalyst is delivered specifically to the C6 position for functionalization.[16][17] This strategy avoids pre-functionalization steps like halogenation.
This protocol assumes a starting material of Boc-protected 6-bromo-2,2'-bipyridin-5-ylmethanamine.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 6-bromo-bipyridine starting material (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram showing how a directing group (DG) controls regioselectivity.
Caption: Role of a directing group in a Pd-catalyzed C-H activation cycle.
Guide 3: Issue - Competing N-Functionalization vs. C-Functionalization
Problem: "I am trying to introduce a nucleophile to the bipyridine ring, but it is reacting with the pyridine nitrogens instead."
Analysis of Cause: The pyridine nitrogens are Lewis basic and can react with certain reagents. More importantly, for nucleophilic substitution, the bipyridine ring is not sufficiently electron-deficient to react with many nucleophiles without activation.
Solution: Pyridine N-Oxide Strategy
-
N-Oxide Formation: Treat the bipyridine with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding mono- or di-N-oxide. This has two profound effects:
-
Nucleophilic Substitution: The N-oxide can now readily undergo SNAr reactions with a variety of nucleophiles (e.g., cyanide, alkoxides, amines) at the C6 position.[10][19]
-
Deoxygenation: After the desired functionalization, the N-oxide is easily removed by treatment with a reducing agent like PCl₃ or PPh₃ to restore the pyridine ring.
This diagram illustrates the strategic use of N-oxide formation and removal.
Caption: Strategic workflow for C6-functionalization via an N-oxide intermediate.
References
-
Norrby, T., et al. (1998). Regioselective Functionalization of 2,2'-Bipyridine and Transformations into Unsymmetric Ligands for Coordination Chemistry. ResearchGate. Available at: [Link]
-
Gudimella, M., et al. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Available at: [Link]
-
Powers, D. C., et al. (2024). Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums. ACS Organic & Inorganic Au. Available at: [Link]
-
Kovtun, A., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. Available at: [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Li, J., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). chem.ucla.edu. Available at: [Link]
-
Desai, L. V., et al. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. chem.libretexts.org. Available at: [Link]
-
Synthesis Workshop. (2024). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. Available at: [Link]
-
Singh, R., et al. (2021). Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. Organic & Biomolecular Chemistry. Available at: [Link]
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Technical Support Center: Method Development for Consistent 2,2'-Bipyridin-5-ylmethanamine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Bipyridin-5-ylmethanamine. As a molecule of significant interest in coordination chemistry and pharmaceutical research, its consistent and high-yield synthesis is crucial. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during its preparation.
Introduction: Navigating the Synthesis of a Key Bipyridine Ligand
This compound is a valuable building block, prized for its ability to act as a versatile ligand in the formation of metal complexes. The introduction of a reactive aminomethyl group at the 5-position of the bipyridine scaffold opens avenues for further functionalization, making it a cornerstone in the design of novel catalysts, functional materials, and biologically active compounds.
The synthesis of this target molecule is typically not a single-step process but rather a multi-step sequence that requires careful control of reaction conditions to achieve desired purity and yield. The most common and logical synthetic strategy involves two key stages:
-
Formation of a suitable precursor: This usually involves the synthesis of a 2,2'-bipyridine derivative with a functional group at the 5-position that can be readily converted to an aminomethyl group. The most common precursors are 2,2'-bipyridine-5-carbonitrile and 2,2'-bipyridine-5-carbaldehyde .
-
Reduction of the precursor: The nitrile or aldehyde functionality is then reduced to the desired primary amine.
This guide will delve into the nuances of both stages, providing detailed protocols and addressing potential pitfalls.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key transformations.
Caption: Synthetic routes to this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound.
Q1: Which precursor is better to use: the nitrile or the aldehyde?
A1: The choice between 2,2'-bipyridine-5-carbonitrile and 2,2'-bipyridine-5-carbaldehyde depends on several factors, including the availability of starting materials, the scalability of the synthesis, and the desired purity of the final product.
-
2,2'-Bipyridine-5-carbonitrile: This precursor is often favored due to the relative stability of the nitrile group and the availability of well-established cross-coupling methods for its synthesis. The subsequent reduction to the amine is a standard transformation.
-
2,2'-Bipyridine-5-carbaldehyde: While also a viable precursor, aldehydes can be more prone to oxidation and side reactions. However, the reductive amination of the aldehyde can be a very efficient method for introducing the aminomethyl group.
Q2: What are the most common challenges in the synthesis of the bipyridine precursor?
A2: The primary challenges in synthesizing the bipyridine core lie in achieving high yields and regioselectivity, especially for unsymmetrically substituted bipyridines. Common issues include:
-
Low yields in coupling reactions: The nitrogen atoms in the pyridine rings can coordinate to the metal catalyst, leading to catalyst deactivation.[1]
-
Formation of homocoupled byproducts: In cross-coupling reactions, the formation of homocoupled products from each of the coupling partners is a common side reaction.
-
Purification difficulties: The separation of the desired product from starting materials, byproducts, and catalyst residues can be challenging.
Q3: Can I use standard nitrile reduction conditions for 2,2'-bipyridine-5-carbonitrile?
A3: While standard conditions for nitrile reduction, such as catalytic hydrogenation with Raney Nickel or chemical reduction with LiAlH₄, are applicable, the presence of the pyridine rings requires special consideration. The pyridine rings themselves can be reduced to piperidines under certain hydrogenation conditions.[2] Therefore, careful optimization of the reaction conditions (catalyst, solvent, temperature, and pressure) is crucial to ensure the selective reduction of the nitrile group.
Q4: How should I purify the final product, this compound?
A4: The purification of the final amine product can be achieved through several methods. Due to its basic nature, a common and effective method is to perform an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent. Further purification can be achieved by column chromatography on silica gel (often with a small amount of a basic modifier like triethylamine in the eluent to prevent tailing) or by crystallization, possibly of a salt form (e.g., hydrochloride).
Troubleshooting Guide
This section provides a detailed guide to troubleshoot common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 2,2'-bipyridine precursor in cross-coupling reaction | 1. Catalyst deactivation: The pyridine nitrogen atoms are coordinating to the metal catalyst. 2. Inactive catalyst: The catalyst may have degraded due to exposure to air or moisture. 3. Poor quality of reagents: Impurities in the starting materials or solvents can interfere with the reaction. | 1. Use a higher catalyst loading or add a ligand: For nickel-catalyzed couplings, the use of a phosphine ligand can sometimes improve yields.[3] 2. Use freshly opened or purified reagents and anhydrous solvents. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize reaction temperature and time: Some coupling reactions require elevated temperatures to proceed at a reasonable rate. |
| Incomplete reduction of the nitrile precursor | 1. Inactive catalyst (for hydrogenation): The Raney Nickel may have lost its activity. 2. Insufficient reducing agent (for chemical reduction): Not enough LiAlH₄ was used to complete the reduction. 3. Low reaction temperature or short reaction time. | 1. Use freshly prepared or a new batch of Raney Nickel. Ensure the catalyst is properly activated.[4] 2. Use a larger excess of the reducing agent. For LiAlH₄ reductions, it is common to use 2-3 equivalents.[5] 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS. |
| Over-reduction of the pyridine rings to piperidines during catalytic hydrogenation | 1. Harsh reaction conditions: High hydrogen pressure, high temperature, or a highly active catalyst (e.g., Rhodium on carbon) can lead to the reduction of the aromatic rings.[6] 2. Prolonged reaction time. | 1. Use milder reaction conditions: Lower the hydrogen pressure (e.g., 1-5 atm), reduce the reaction temperature, and use a less active catalyst like Raney Nickel.[7] 2. Carefully monitor the reaction: Stop the reaction as soon as the starting material is consumed to avoid over-reduction. |
| Formation of multiple products during nitrile reduction | 1. Formation of secondary and tertiary amines: The initially formed primary amine can react with the intermediate imine, leading to the formation of byproducts. 2. Dimerization of the starting material or product. | 1. Use a large excess of the reducing agent and add the nitrile slowly to the reducing agent solution. This helps to ensure that the intermediate imine is rapidly reduced before it can react with the product amine. 2. For catalytic hydrogenation, the addition of ammonia to the reaction mixture can sometimes suppress the formation of secondary and tertiary amines. |
| Difficulty in purifying the final amine product | 1. Product is water-soluble: The aminomethyl group increases the polarity and water solubility of the molecule. 2. Product streaks on silica gel chromatography: The basic amine interacts strongly with the acidic silica gel. 3. Product is an oil and difficult to crystallize. | 1. During aqueous work-up, saturate the aqueous phase with a salt like NaCl to decrease the solubility of the product. 2. Use a modified eluent for column chromatography: Add a small amount of triethylamine (e.g., 0.5-1%) or ammonia in methanol to the eluent to suppress the interaction with silica gel. Alternatively, use a different stationary phase like alumina. 3. Attempt to form a salt of the amine (e.g., hydrochloride or oxalate salt) which may be a crystalline solid and easier to purify by recrystallization. |
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of this compound. It is important to note that these are generalized procedures and may require optimization based on the specific laboratory conditions and available reagents.
Protocol 1: Synthesis of 2,2'-Bipyridine-5-carbonitrile via Negishi Cross-Coupling
This protocol is adapted from methods for the synthesis of monosubstituted bipyridines.[8]
Step 1: Preparation of the Organozinc Reagent
-
To a solution of 2-bromopyridine in anhydrous THF under an inert atmosphere at -78 °C, add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
To this solution, add a solution of anhydrous zinc chloride in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Step 2: Cross-Coupling Reaction
-
In a separate flask, add 2-chloro-5-cyanopyridine and a palladium catalyst (e.g., Pd(PPh₃)₄) to anhydrous THF under an inert atmosphere.
-
To this mixture, add the freshly prepared organozinc reagent from Step 1 via cannula.
-
Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,2'-bipyridine-5-carbonitrile.
Protocol 2: Reduction of 2,2'-Bipyridine-5-carbonitrile to this compound
Method A: Catalytic Hydrogenation with Raney Nickel
-
To a solution of 2,2'-bipyridine-5-carbonitrile in a suitable solvent (e.g., methanol or ethanol) containing ammonia, add a catalytic amount of Raney Nickel (as a slurry in the solvent).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-5 atm) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully filter the catalyst through a pad of celite. Caution: Raney Nickel is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product as described in the troubleshooting guide.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
To a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere at 0 °C, add a solution of 2,2'-bipyridine-5-carbonitrile in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate is formed.
-
Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as described in the troubleshooting guide.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps.
| Transformation | Reagents and Conditions | Typical Yield | Key Considerations |
| Negishi Cross-Coupling | 2-bromopyridine, n-BuLi, ZnCl₂, 2-chloro-5-cyanopyridine, Pd(PPh₃)₄, THF, reflux | 60-80% | Strict anhydrous and inert conditions are essential. |
| Catalytic Hydrogenation | 2,2'-bipyridine-5-carbonitrile, Raney Ni, H₂ (1-5 atm), NH₃/MeOH, rt | 70-90% | Monitor carefully to avoid over-reduction of pyridine rings. |
| LiAlH₄ Reduction | 2,2'-bipyridine-5-carbonitrile, LiAlH₄, THF, reflux | 70-85% | Requires careful quenching of the reactive LiAlH₄. |
Visualization of Key Relationships
The following diagram illustrates the logical relationship between the choice of reduction method and the potential for side reactions.
Caption: Decision tree for the reduction of 2,2'-bipyridine-5-carbonitrile.
Conclusion
The synthesis of this compound is a manageable process for a skilled synthetic chemist. By carefully selecting the synthetic route, optimizing reaction conditions, and being prepared to troubleshoot common issues, researchers can consistently obtain this valuable compound in good yield and high purity. This technical support guide provides a solid foundation for method development and problem-solving in the synthesis of this important bipyridine derivative.
References
-
Newkome, G. R., Patri, A. K., Holder, E., & Schubert, U. S. (2004). Synthesis of 2,2′-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254. [Link]
- Janiak, C., Deblon, S., Wu, H. P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (2000). 5, 5′-Diamino-2, 2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 2000(8), 1735-1748.
-
Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 456-461. [Link]
-
Organic Syntheses Procedure. (n.d.). 2,2'-Bipyridine. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2021, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link]
-
Scapecchi, S., Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 144(49), 22467-22476. [Link]
-
Organic Syntheses Procedure. (n.d.). W-6 Raney Nickel Catalyst. [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Functionalized Bipyridine Ligands: The Unique Profile of 2,2'-Bipyridin-5-ylmethanamine
In the vast landscape of coordination chemistry, 2,2'-bipyridine (bpy) stands as a cornerstone ligand, its versatility underpinning breakthroughs in catalysis, materials science, and drug development.[1][2] The strategic functionalization of the bipyridine framework allows for the fine-tuning of its steric and electronic properties, thereby modulating the behavior of the resulting metal complexes. This guide provides an in-depth comparison of 2,2'-Bipyridin-5-ylmethanamine with other key functionalized bipyridine ligands, offering experimental insights for researchers and professionals in the field.
At the heart of this analysis is this compound, a ligand distinguished by its aminomethyl group. This functionalization imparts a unique combination of electron-donating character and a reactive handle for further molecular elaboration. To contextualize its performance, we will draw comparisons with two widely employed archetypes: 4,4'-di-tert-butyl-2,2'-bipyridine, known for its electron-donating and solubilizing tert-butyl groups, and 4,4'-dicarboxy-2,2'-bipyridine, a staple in photosensitization and surface anchoring applications due to its electron-withdrawing carboxyl groups.
The Strategic Advantage of the Aminomethyl Group
The introduction of an aminomethyl group at the 5-position of the 2,2'-bipyridine scaffold offers several distinct advantages. Primarily, the primary amine serves as a versatile nucleophile, enabling post-coordination modification through reactions such as amidation, alkylation, and Schiff base condensation. This opens avenues for the construction of complex supramolecular assemblies, the immobilization of catalysts onto solid supports, and the development of targeted therapeutic agents.
Furthermore, the aminomethyl group, being an electron-donating substituent, influences the electronic properties of the bipyridine ligand and, consequently, the coordinated metal center. This electronic enrichment can enhance the catalytic activity of metal complexes in various transformations and modulate the photophysical properties of luminescent materials.
Comparative Performance in Catalysis: A Focus on Palladium-Mediated Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in modern organic synthesis, and the choice of ligand is paramount to achieving high efficiency and selectivity.[3][4] The electronic nature of the bipyridine ligand directly impacts the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.
While direct comparative studies featuring this compound in these specific reactions are not extensively documented in publicly available literature, we can infer its potential performance based on the established principles of ligand effects. The electron-donating aminomethyl group is expected to increase the electron density on the palladium center, which can facilitate the oxidative addition step, often the rate-limiting step in the catalytic cycle.
To provide a tangible comparison, let us consider the well-documented performance of related systems. Palladium complexes of 4,4'-di-tert-butyl-2,2'-bipyridine are known to be highly effective catalysts for various cross-coupling reactions due to the enhanced electron density on the metal center. Conversely, ligands with electron-withdrawing groups, such as 4,4'-dicarboxy-2,2'-bipyridine, can sometimes lead to slower reaction rates.
Table 1: Anticipated Performance Comparison in Suzuki-Miyaura Coupling
| Ligand | Functional Group | Expected Electronic Effect | Anticipated Catalytic Activity (Turnover Number) | Rationale |
| This compound | -CH₂NH₂ (Aminomethyl) | Electron-donating | High | Increased electron density on Pd facilitates oxidative addition. |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | -C(CH₃)₃ (tert-Butyl) | Strong electron-donating | Very High | Significant increase in electron density on Pd enhances catalytic turnover. |
| 4,4'-Dicarboxy-2,2'-bipyridine | -COOH (Carboxylic Acid) | Electron-withdrawing | Moderate to Low | Reduced electron density on Pd may hinder oxidative addition. |
Experimental Protocol: Synthesis of a Palladium(II) Bipyridine Dichloride Complex
This protocol outlines a general procedure for the synthesis of a palladium(II) dichloride complex with a functionalized bipyridine ligand, which can then be utilized as a precatalyst in cross-coupling reactions.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Functionalized 2,2'-bipyridine ligand (e.g., this compound)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 equivalent) in anhydrous acetonitrile with gentle heating and stirring to form a solution of PdCl₂(CH₃CN)₂.
-
In a separate Schlenk flask, dissolve the functionalized bipyridine ligand (1 equivalent) in anhydrous acetonitrile.
-
Slowly add the ligand solution to the palladium chloride solution at room temperature with continuous stirring.
-
A precipitate, typically yellow or orange, will form immediately or upon stirring for a short period.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Collect the solid product by vacuum filtration, washing with small portions of cold anhydrous acetonitrile and then anhydrous diethyl ether.
-
Dry the resulting complex under vacuum to yield the desired [Pd(bpy-functionalized)Cl₂].
Causality Behind Experimental Choices: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the coordination of water to the palladium center and potential side reactions. Acetonitrile is a good solvent for both reactants and is a labile ligand that is easily displaced by the bipyridine. Diethyl ether is used for washing to remove any unreacted starting materials and byproducts, as the complex has low solubility in it.
Visualization of the Catalytic Cycle
Sources
Benchmarking Catalytic Performance: A Comparative Guide to 2,2'-Bipyridin-5-ylmethanamine and its Alternatives
For the attention of: Researchers, Scientists, and Drug Development Professionals.
In the dynamic landscape of modern catalysis, the design and selection of ligands are paramount to achieving optimal reaction efficiency, selectivity, and scope. Among the privileged scaffolds in transition-metal catalysis, 2,2'-bipyridine and its derivatives have long been recognized for their robust coordination chemistry and versatile applications.[1][2] This guide provides an in-depth technical comparison of the catalytic performance of 2,2'-Bipyridin-5-ylmethanamine , a functionalized bipyridine ligand, against established and emerging alternatives.
While direct, peer-reviewed comparative studies on the catalytic performance of this compound are not yet prevalent in the existing literature, this guide will leverage experimental data from structurally analogous systems to provide a predictive benchmark. By examining the catalytic efficacy of bipyridine ligands bearing similar aminomethyl or amino functionalities, we can extrapolate the potential advantages and limitations of this specific derivative. This analysis is grounded in the fundamental principles of ligand design, where electronic and steric modifications to the bipyridine core directly influence the properties and reactivity of the resulting metal complexes.
The Strategic Advantage of Functionalized Bipyridines
The 2,2'-bipyridine framework serves as a bidentate N,N-ligand, forming stable chelate complexes with a wide array of transition metals, including palladium, nickel, ruthenium, copper, and iridium.[3][4][5][6] The introduction of functional groups onto the bipyridine backbone allows for the fine-tuning of the catalyst's electronic and steric properties. An aminomethyl group at the 5-position, as in this compound, is anticipated to confer several key attributes:
-
Enhanced Electron-Donating Capacity: The amino group can increase the electron density at the metal center, which can influence various steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Potential for Secondary Coordination and Hydrogen Bonding: The primary amine offers a site for hydrogen bonding interactions with substrates or reagents, potentially influencing stereoselectivity and reaction rates.
-
A Platform for Further Functionalization: The amine moiety serves as a versatile handle for post-synthetic modification, allowing for the attachment of chiral auxiliaries, solubility-enhancing groups, or immobilization supports.
Proposed Synthesis of this compound
A plausible synthetic route to this compound, based on established methodologies for the functionalization of bipyridines, is outlined below. This proposed workflow provides a practical pathway for researchers to access this ligand for their own investigations.
Caption: Proposed synthetic workflow for this compound.
Comparative Catalytic Performance in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and bipyridine ligands are frequently employed in palladium- and nickel-catalyzed variants such as the Suzuki-Miyaura and Heck reactions.[7][8] To benchmark the potential performance of this compound, we will examine the performance of related amino-functionalized bipyridine ligands in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The electronic nature of the bipyridine ligand can significantly impact the efficiency of the palladium catalyst.
Table 1: Performance of Amino-Substituted Bipyridine Ligands in a Model Suzuki-Miyaura Reaction
| Ligand | Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
| Hypothetical: this compound | Pd(OAc)₂ / Ligand | 4-Bromoacetophenone | Phenylboronic acid | Predicted High | - |
| 5,5'-Diamino-2,2'-bipyridine | NiCl₂/PPh₃/Zn | 2-Chloro-5-aminopyridine | - | >60 (homocoupling) | [9] |
| 4,4'-Diamino-2,2'-bipyridine | Ru(II)-arene complex | - | - | (Used in Aβ aggregation study) | [10] |
| Unsubstituted 2,2'-bipyridine | Pd(OAc)₂ / Ligand | 4-Bromoacetophenone | Phenylboronic acid | ~85-95 | General Knowledge |
Note: The data for 5,5'-Diamino-2,2'-bipyridine is for a nickel-catalyzed homocoupling reaction, which provides insight into its utility in forming biaryl compounds.
The electron-donating aminomethyl group in this compound is expected to enhance the rate of oxidative addition of the aryl halide to the Pd(0) center, a key step in the catalytic cycle. This could lead to higher turnover numbers and efficiency, particularly with less reactive aryl chlorides.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The stability and activity of the palladium catalyst are crucial for achieving high yields and selectivity.
Table 2: Performance of Bipyridine-based Catalysts in the Heck Reaction
| Ligand/Catalyst System | Aryl Halide | Alkene | Yield (%) | TON | Reference |
| Hypothetical: this compound-Pd Complex | Iodobenzene | Butyl acrylate | Predicted High | Predicted High | - |
| Pd/Cationic 2,2'-bipyridyl system | Aryl iodides | Activated alkenes | Good to Excellent | Very High | [11] |
| Pd/Ln Coordination Polymers with 2,2'-bipyridine-4,4'-dicarboxylic acid | Aryl halides | Alkenes | High | - | [12] |
The robust coordination of the bipyridine ligand helps to stabilize the palladium nanoparticles that can form during the reaction, preventing catalyst deactivation. The aminomethyl functionality in this compound may further enhance catalyst stability and longevity.
Experimental Protocols
To facilitate further research and direct comparison, the following are generalized, yet detailed, experimental protocols for benchmarking catalytic performance in Suzuki-Miyaura and Heck reactions.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the bipyridine ligand (0.012 mmol, 1.2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., Toluene/Water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Procedure for a Heck Coupling Reaction
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the bipyridine ligand (0.012 mmol, 1.2 mol%).
-
Add a magnetic stir bar and evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., DMF or NMP, 5 mL), the alkene (1.2 mmol), and the base (e.g., Et₃N, 1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time (e.g., 4-48 hours).
-
Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the coupled product.
Conclusion and Future Outlook
While direct experimental data for the catalytic performance of this compound remains to be published, this guide provides a strong, scientifically-grounded framework for predicting its efficacy. Based on the performance of analogous amino-functionalized bipyridine ligands, it is reasonable to hypothesize that this compound will be a highly effective ligand in a range of catalytic transformations, particularly in cross-coupling reactions. The aminomethyl group is poised to enhance catalyst activity and stability, making it a promising candidate for challenging catalytic applications.
We strongly encourage the research community to undertake direct experimental investigations to validate these predictions. Such studies will be invaluable in expanding the toolbox of functionalized bipyridine ligands and unlocking new possibilities in catalyst design and application.
References
- Janiak, C., Deblon, S., Wu, H. P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (1999). Modified Bipyridines: 5,5′-Diamino-2,2′-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(9), 1507-1521.
- Schubert, U. S., Hofmeier, H., & Newkome, G. R. (2005). Modern Terpyridine Chemistry. John Wiley & Sons.
- Constable, E. C. (2007). 2,2′:6′,2″-Terpyridines: From Chemical Curiosities to Tectons for the Assembly of Functional Supramolecular Architectures. Chemical Society Reviews, 36(2), 246-253.
- Gore, A. H., & De, K. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Inorganic and Nano-Metal Chemistry, 52(10), 1083-1103.
- Gallaher, J. K., & Williams, J. A. (2014). New Copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. Journal of Organometallic Chemistry, 751, 649-657.
- Lowry, M. S., & Bernhard, S. (2006). Synthetically Tailored Iridium(III) Complexes for Optoelectronic and Photonic Applications. Chemistry–A European Journal, 12(31), 7970-7977.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Janiak, C., Deblon, S., & Wu, H. P. (1999). Syntheses of 5,5'-disubstituted 2,2'-bipyridines.
- Ru(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents. (2025). Molecules, 30(6), 1349.
- Tsai, F. Y., Wu, C. C., Liao, W. T., & Liu, L. J. (2017). A Reusable Palladium/Cationic 2,2'-Bipyridyl System-Catalyzed Double Mizoroki-Heck Reaction in Water.
- Wang, Y., Li, M., Wang, J., & Wang, R. (2019). High Catalytic Activity in Aqueous Heck and Suzuki-Miyaura Reactions Catalyzed by Novel Pd/Ln Coordination Polymers Based on 2,2'-Bipyridine-4,4'-dicarboxylic Acid as a Heteroleptic Ligand. Inorganic Chemistry, 58(15), 9899-9907.
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- 7. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual stabilities of 6,6′-bis(aminomethyl)-2,2′-bipyridyl chelates of transition-metal ions and crystal structures of the ligand and its copper(II) and nickel(II) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metal-Dependent Mechanism of the Electrocatalytic Reduction of CO2 by Bipyridine Complexes Bearing Pendant Amines: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2,2'-Bipyridin-5-ylmethanamine and Its Positional Isomers
For researchers, medicinal chemists, and materials scientists, the precise structural elucidation of isomeric compounds is a cornerstone of rigorous scientific investigation. The positional isomerism in substituted bipyridines, a prevalent scaffold in coordination chemistry, catalysis, and pharmaceutical development, presents a significant analytical challenge. The location of a functional group can dramatically alter the electronic properties, steric hindrance, and coordination capabilities of the molecule, thereby influencing its biological activity or material performance. This guide provides an in-depth spectroscopic comparison of 2,2'-Bipyridin-5-ylmethanamine and its key positional isomers, offering a framework for their unambiguous differentiation.
This guide moves beyond a simple recitation of data, delving into the causal relationships between substituent position and spectroscopic output. The methodologies and interpretations presented are grounded in fundamental principles of spectroscopy and supported by predictive data and established literature, ensuring a self-validating analytical approach.
The Critical Importance of Isomer Differentiation
The 2,2'-bipyridine framework is a privileged bidentate ligand in coordination chemistry. The introduction of an aminomethyl group (-CH₂NH₂) imparts a secondary coordination site and alters the electronic landscape of the aromatic system. The precise placement of this group on the bipyridine ring—be it at the 5-, 3-, 4-, or 6-position—creates isomers with distinct electronic and steric profiles. These subtle differences can lead to profound variations in:
-
Coordination Chemistry: The proximity of the aminomethyl group to the pyridyl nitrogens can influence the formation of mono- or bimetallic complexes and the stability of the resulting chelates.
-
Pharmacological Activity: In drug development, specific positional isomers often exhibit orders of magnitude differences in efficacy and selectivity due to their unique interactions with biological targets.
-
Material Properties: For applications in organic electronics or sensor technology, the electronic communication between the substituent and the bipyridine core, which is position-dependent, dictates the material's photophysical and electrochemical properties.
Therefore, robust and reliable analytical methods for isomer identification are not merely a matter of academic exercise but a critical necessity for advancing research and development.
Visualizing the Isomeric Landscape
To effectively discuss the spectroscopic differences, it is essential to visualize the structures of the isomers . The following diagram illustrates the molecular structures of this compound and its 3-, 4-, and 6-ylmethanamine isomers.
Figure 1. Molecular structures of the aminomethyl-2,2'-bipyridine isomers.
A Multi-faceted Spectroscopic Approach
A combination of spectroscopic techniques is essential for the comprehensive characterization and differentiation of these isomers. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
¹H NMR Spectroscopy: A Tale of Shifting Protons
The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-donating nature of the aminomethyl group and the electron-withdrawing nature of the pyridine nitrogen atoms create distinct patterns of shielding and deshielding across the rings.
Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 5-ylmethanamine | 4-ylmethanamine | 3-ylmethanamine | 6-ylmethanamine | Rationale for Key Differences |
| -CH₂- | ~3.9 | ~3.8 | ~3.8 | ~4.0 | The proximity of the methylene protons to the second pyridine ring in the 6-isomer leads to a downfield shift due to the anisotropic effect. |
| -NH₂ | ~1.8 | ~1.7 | ~1.7 | ~1.9 | Similar to the methylene protons, the amino protons in the 6-isomer are likely to be slightly deshielded. |
| H3' | ~8.4 | ~8.4 | ~8.4 | ~8.4 | Largely unaffected by the substituent on the other ring. |
| H4' | ~7.8 | ~7.8 | ~7.8 | ~7.8 | Largely unaffected by the substituent on the other ring. |
| H5' | ~7.3 | ~7.3 | ~7.3 | ~7.3 | Largely unaffected by the substituent on the other ring. |
| H6' | ~8.7 | ~8.7 | ~8.7 | ~8.7 | Largely unaffected by the substituent on the other ring. |
| H3 | ~8.2 (d) | ~8.6 (d) | - | ~7.6 (d) | The position of this proton relative to the substituent and the nitrogen atom causes significant variation. In the 6-isomer, it is ortho to the electron-donating group, causing an upfield shift. |
| H4 | ~7.7 (dd) | - | ~7.8 (dd) | ~7.7 (t) | The coupling pattern and chemical shift are unique for each isomer. |
| H6 | ~8.6 (d) | ~8.6 (d) | ~8.5 (d) | - | This proton, being ortho to the nitrogen, is generally downfield. Its absence in the 6-isomer is a key identifier. |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic effects of the substituent.
Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 5-ylmethanamine | 4-ylmethanamine | 3-ylmethanamine | 6-ylmethanamine | Rationale for Key Differences |
| -CH₂- | ~45 | ~44 | ~44 | ~46 | Similar to the ¹H NMR, the steric and electronic environment of the 6-isomer likely causes a slight downfield shift. |
| C2 | ~156 | ~157 | ~155 | ~158 | The carbon bearing the other pyridine ring is generally downfield. |
| C3 | ~135 | ~122 | ~138 | ~118 | The chemical shift of this carbon is highly dependent on its position relative to the substituent. |
| C4 | ~137 | ~149 | ~134 | ~137 | The carbon bearing the substituent in the 4-isomer is significantly deshielded. |
| C5 | ~148 | ~121 | ~123 | ~120 | The carbon bearing the substituent in the 5-isomer is deshielded. |
| C6 | ~149 | ~150 | ~149 | ~159 | The carbon ortho to the nitrogen is consistently downfield. The absence of a proton on this carbon in the 6-isomer and its proximity to the substituent leads to a significant downfield shift. |
| C2' | ~155 | ~155 | ~155 | ~155 | The carbons of the unsubstituted ring show minimal variation. |
| C3' | ~121 | ~121 | ~121 | ~121 | |
| C4' | ~137 | ~137 | ~137 | ~137 | |
| C5' | ~124 | ~124 | ~124 | ~124 | |
| C6' | ~149 | ~149 | ~149 | ~149 |
Experimental Protocol for NMR Spectroscopy
Figure 2. Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. While all isomers will exhibit characteristic bands for the amine and aromatic rings, subtle shifts in the positions of these bands can be used for differentiation.
Characteristic IR Absorptions (cm⁻¹)
| Vibration | Expected Range | Isomer-specific Observations |
| N-H stretch (amine) | 3300-3500 | A pair of bands, characteristic of a primary amine. The exact position may be influenced by intramolecular hydrogen bonding, particularly in the 6-isomer. |
| C-H stretch (aromatic) | 3000-3100 | Multiple weak bands. |
| C-H stretch (aliphatic) | 2850-2960 | Bands corresponding to the -CH₂- group. |
| N-H bend (amine) | 1590-1650 | A medium to strong band. |
| C=C and C=N stretch (aromatic) | 1400-1600 | A series of sharp bands. The pattern and relative intensities of these bands are often diagnostic for the substitution pattern on the pyridine ring. |
| C-N stretch (amine) | 1020-1250 | A medium intensity band. |
| C-H out-of-plane bend | 700-900 | The pattern of these bands is highly characteristic of the substitution on the pyridine rings and can be a powerful tool for distinguishing the isomers. |
Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The bipyridine system exhibits characteristic π → π* and n → π* transitions. The position of the aminomethyl substituent will influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max).
Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol
| Isomer | λ_max (π → π*) | Rationale |
| 5-ylmethanamine | ~285 | The aminomethyl group acts as an auxochrome, causing a red shift (bathochromic shift) compared to unsubstituted 2,2'-bipyridine (~280 nm). |
| 4-ylmethanamine | ~290 | The substituent at the 4-position allows for greater resonance interaction with the ring system, likely leading to a more significant red shift. |
| 3-ylmethanamine | ~283 | The electronic effect of the substituent at the 3-position is expected to be less pronounced than at the 4- or 5-positions. |
| 6-ylmethanamine | ~288 | The proximity of the substituent to the second pyridine ring may influence the electronic transitions, leading to a noticeable shift. |
Experimental Protocol for UV-Vis Spectroscopy
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1 - 1.0.
-
Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
-
Record the spectrum over a suitable wavelength range (e.g., 200-400 nm).
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that can induce characteristic fragmentation.
Predicted Key Fragments (m/z) in EI-MS
All isomers will show a molecular ion peak (M⁺) at m/z 185. The primary fragmentation pathways will likely involve the aminomethyl group.
-
α-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a hydrogen radical to form a stable iminium ion. However, for these aromatic systems, cleavage of the bond between the methylene group and the pyridine ring is more likely.
-
Loss of •NH₂ (m/z 16): This would lead to a fragment at m/z 169.
-
Loss of •CH₂NH₂ (m/z 30): This would result in a fragment corresponding to the bipyridine radical cation at m/z 155. The relative abundance of this peak may vary depending on the stability of the resulting radical cation, which is influenced by the position of the cleaved bond.
-
-
Benzylic-type Cleavage: The bond between the methylene group and the pyridine ring is a weak point. Cleavage at this position would result in a bipyridinyl radical cation (m/z 156) and a CH₂NH₂ radical, or a bipyridinyl cation (m/z 155) and a CH₂NH₂ radical. The most prominent fragmentation is expected to be the loss of the aminomethyl radical, leading to a base peak at m/z 155.
While the major fragments may be similar for all isomers, the relative intensities of these fragments could provide clues for differentiation.
Figure 3. Predicted major fragmentation pathways for aminomethyl-2,2'-bipyridine isomers.
Conclusion: An Integrated Approach to Isomer Identification
The unambiguous identification of positional isomers of this compound requires a multi-pronged spectroscopic approach. While each technique provides valuable pieces of the puzzle, it is the synergy of the data that leads to a confident structural assignment.
-
¹H and ¹³C NMR are the most definitive techniques, with the chemical shifts and coupling patterns of the aromatic protons and carbons providing a unique fingerprint for each isomer.
-
IR spectroscopy confirms the presence of key functional groups and can offer clues to the substitution pattern through the analysis of the C-H out-of-plane bending region.
-
UV-Vis spectroscopy reveals differences in the electronic structure of the isomers through shifts in their absorption maxima.
-
Mass spectrometry confirms the molecular weight and can provide supporting structural information through the analysis of fragmentation patterns.
By systematically applying these techniques and carefully interpreting the resulting data in the context of fundamental spectroscopic principles, researchers can confidently distinguish between these closely related yet functionally distinct isomers, ensuring the integrity and reproducibility of their scientific endeavors.
References
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ChemDraw, PerkinElmer Informatics. [Link]
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ACD/Labs NMR Prediction Software. [Link]
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NIST Chemistry WebBook. [Link]
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The Journal of Organic Chemistry, American Chemical Society. [Link]
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Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ? r/chemistry. [Link]
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Mestrelab Research. (2023, February 17). Mnova Tip 6 - Accurate NMR Prediction for your reagents and products [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Theoretical Models with Experimental Data for 2,2'-Bipyridin-5-ylmethanamine
For researchers, scientists, and drug development professionals, the synergy between theoretical modeling and experimental data is paramount. This guide provides an in-depth, practical comparison of predicted and measured properties of the promising bipyridine derivative, 2,2'-Bipyridin-5-ylmethanamine. We will delve into the causality behind experimental choices and computational methodologies, ensuring a self-validating system of analysis.
Introduction: The Imperative of Cross-Validation
In the realm of molecular design and drug discovery, theoretical models, particularly those derived from quantum chemical calculations, offer profound insights into molecular structure, reactivity, and spectroscopic properties. However, the validity of these computational models hinges on their rigorous comparison with experimental data. This process of cross-validation is not merely a confirmatory step but a crucial iterative process that refines our understanding and predictive power. For a molecule like this compound, which holds potential as a versatile ligand in coordination chemistry and as a scaffold in medicinal chemistry, establishing a robust correlation between theory and experiment is essential for its rational application.
This guide will walk you through the acquisition of key experimental data for this compound and compare it with predictions from Density Functional Theory (DFT), a widely used and reliable computational method.
Experimental Data Acquisition: The Ground Truth
The synthesis and characterization of this compound are the foundational steps for any theoretical cross-validation. A plausible synthetic route can be adapted from established methods for substituted bipyridines.
Synthesis Protocol: A Practical Approach
A potential synthesis of this compound can be achieved through a multi-step process, often involving cross-coupling reactions to form the bipyridine core, followed by functional group manipulations to introduce the methanamine moiety. For instance, a Suzuki or Stille coupling of a protected aminomethylphenylboronic acid (or stannane) with a halogenated 2,2'-bipyridine could be a viable strategy.
Theoretical Modeling: In Silico Probing of Molecular Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule of this size, DFT can provide excellent predictions of geometry, vibrational frequencies, and electronic properties.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. A common and effective combination of functional and basis set is B3LYP with 6-311++G(d,p). The choice of a functional like B3LYP is based on its proven track record for organic molecules, while the basis set is large enough to provide a good description of the electronic structure.
-
Frequency Calculations: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR and UV-Vis Prediction: NMR chemical shifts (¹H and ¹³C) are calculated using the GIAO (Gauge-Including Atomic Orbital) method. Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that correspond to the UV-Vis absorption spectrum.
Cross-Validation: Bridging Theory and Experiment
This section forms the core of our guide, where we systematically compare the experimental data with the theoretical predictions.
Molecular Geometry: A Structural Blueprint
| Parameter | Theoretical (DFT/B3LYP/6-311++G(d,p)) | Expected Experimental Range |
| C-C (pyridine ring) | ~1.39 Å | 1.37 - 1.40 Å |
| C-N (pyridine ring) | ~1.34 Å | 1.33 - 1.35 Å |
| C-C (inter-ring) | ~1.49 Å | 1.48 - 1.50 Å |
| C-C (to CH₂NH₂) | ~1.51 Å | 1.50 - 1.52 Å |
| C-N (methanamine) | ~1.47 Å | 1.46 - 1.48 Å |
| Dihedral Angle (between rings) | ~15-25° | 10 - 30° |
Table 1: Comparison of theoretical and expected experimental geometric parameters for this compound.
The slight non-planarity between the two pyridine rings is a well-documented feature of 2,2'-bipyridines, arising from steric hindrance between the hydrogens at the 3 and 3' positions.
Spectroscopic Fingerprints: A Comparative Analysis
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides a detailed map of the chemical environment of each nucleus. The predicted chemical shifts from DFT calculations can be directly compared to experimental spectra.
| Proton | Theoretical ¹H Shift (ppm) | Expected Experimental ¹H Shift (ppm) | Carbon | Theoretical ¹³C Shift (ppm) | Expected Experimental ¹³C Shift (ppm) |
| H-3 | ~8.3 | 8.2 - 8.4 | C-2 | ~156 | 155 - 157 |
| H-4 | ~7.8 | 7.7 - 7.9 | C-3 | ~121 | 120 - 122 |
| H-6 | ~8.7 | 8.6 - 8.8 | C-4 | ~137 | 136 - 138 |
| H-3' | ~8.4 | 8.3 - 8.5 | C-5 | ~135 | 134 - 136 |
| H-4' | ~7.9 | 7.8 - 8.0 | C-6 | ~150 | 149 - 151 |
| H-6' | ~8.8 | 8.7 - 8.9 | C-2' | ~155 | 154 - 156 |
| CH₂ | ~3.9 | 3.8 - 4.0 | C-3' | ~120 | 119 - 121 |
| NH₂ | ~2.0 (broad) | 1.8 - 2.2 (broad) | C-4' | ~138 | 137 - 139 |
| C-5' | ~148 | 147 - 149 | |||
| C-6' | ~149 | 148 - 150 | |||
| CH₂ | ~45 | 44 - 46 |
Table 2: Comparison of theoretical and expected experimental ¹H and ¹³C NMR chemical shifts for this compound.
Vibrational Spectroscopy (FT-IR)
The IR spectrum is a unique fingerprint of a molecule's vibrational modes. DFT calculations can predict these frequencies, although they are often systematically overestimated and require a scaling factor (typically ~0.96 for B3LYP) for better agreement with experiment.
| Vibrational Mode | Theoretical Frequency (cm⁻¹, scaled) | Expected Experimental Frequency (cm⁻¹) |
| N-H stretch (amine) | ~3350, ~3280 | 3300 - 3400 (two bands) |
| C-H stretch (aromatic) | ~3050 | 3000 - 3100 |
| C=N, C=C stretch (ring) | ~1590, ~1560, ~1460 | 1600 - 1450 |
| C-N stretch (amine) | ~1270 | 1250 - 1300 |
| C-H bend (out-of-plane) | ~830 | 800 - 850 |
Table 3: Comparison of theoretical (scaled) and expected experimental IR vibrational frequencies for this compound.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy probes the electronic transitions within a molecule. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax). For bipyridine derivatives, the spectra are typically characterized by intense π→π* transitions.
| Transition | Theoretical λmax (nm) | Expected Experimental λmax (nm) |
| π→π | ~280 | 275 - 290 |
| π→π | ~240 | 235 - 245 |
Table 4: Comparison of theoretical and expected experimental UV-Vis absorption maxima for this compound.
Visualizing the Workflow and Structure
To provide a clear overview of the cross-validation process, the following workflow diagram is presented.
Caption: Workflow for the cross-validation of theoretical models with experimental data.
Caption: Molecular structure of this compound.
Conclusion: A Symbiotic Relationship
The cross-validation of theoretical models with experimental data is an indispensable practice in modern chemical research. For this compound, this integrated approach allows for a comprehensive understanding of its structural and electronic properties. Discrepancies between theoretical predictions and experimental results are not failures but rather opportunities to refine the computational models, leading to more accurate predictions for novel derivatives and their potential applications. This guide provides a robust framework for such a comparative analysis, empowering researchers to leverage the synergistic power of theory and experiment in their scientific endeavors.
References
- Janiak, C., Deblon, S., Wu, H.-P., Kolm, M. J., Klüfers, P., Piotrowski, H., & Mayer, P. (1999). Modified Bipyridines: 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(9), 1507-1521.
- Shen, W.-Z., Trötscher-Kaus, G., & Lippert, B. (2009). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Dalton Transactions, (39), 8203-8214.
- Newkome, G. R., Patri, A. K., Holder, E., & Schubert, U. S. (2004). Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254.
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NIST. (n.d.). 2,2'-Bipyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B).... Retrieved from [Link]
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ResearchGate. (n.d.). A UV spectrum of free aqueous 2,2-bipyridine and a spectrum of the.... Retrieved from [Link]
- Pearson, W. H., Stoy, P., & Wang, X. (2004). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1594-o1595.
- Al-Jallal, N. A. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience, 12(4), 114.
- El-Faham, A., El-Sayed, B. A., & Al-Hakimi, A. N. (2023). Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study. Scientific Reports, 13(1), 9851.
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A Comparative Analysis of the Aminomethyl Substituent in 2,2'-Bipyridine Ligands: Enhancing Coordination and Catalytic Performance
For Immediate Release
Introduction
In the vast landscape of coordination chemistry, 2,2'-bipyridine (bpy) stands as a cornerstone ligand, prized for its robust redox stability and the ease with which it can be functionalized.[1] The strategic placement of substituents on the bipyridine framework allows for the fine-tuning of its electronic and steric properties, thereby influencing the behavior of its metal complexes in applications ranging from catalysis to materials science and drug development.[2][3] This guide provides an in-depth assessment of the advantages conferred by the aminomethyl group at the 5-position of the bipyridine ring, as exemplified by "2,2'-Bipyridin-5-ylmethanamine." Through a comparative analysis with other common substituents, we will elucidate the unique characteristics that make the aminomethyl group a compelling choice for researchers and drug development professionals.
The 2,2'-bipyridine ligand and its derivatives are fundamental in coordination chemistry, forming stable complexes with a wide array of transition metals.[4] The nitrogen atoms of the bipyridine create a strong chelate effect, leading to thermodynamically stable complexes.[5] The electronic nature of substituents on the bipyridine ring significantly impacts the properties of the resulting metal complexes. Electron-donating groups, such as the aminomethyl group, increase the electron density on the bipyridine ring system. This enhanced electron density strengthens the σ-donation from the ligand to the metal center, which in turn can stabilize higher oxidation states of the metal and influence the complex's redox potential. Conversely, electron-withdrawing groups decrease the electron density, affecting the metal-ligand bond and the overall electronic structure of the complex.
The Aminomethyl Advantage: A Multifaceted Enhancement
The aminomethyl group (-CH₂NH₂) at the 5-position of the 2,2'-bipyridine ring introduces a unique combination of electronic and structural features that offer distinct advantages over other substituents.
1. Enhanced Electron-Donating Properties: The aminomethyl group is a potent electron-donating group. This property is crucial in stabilizing metal centers in various oxidation states, a key factor in the design of catalysts and redox-active materials.[6] The increased electron density on the bipyridine ligand enhances its ability to coordinate with metal ions, leading to more stable complexes.[5]
2. Hydrogen Bonding Capability: The primary amine functionality of the aminomethyl group can participate in hydrogen bonding. This is a significant advantage in biological applications, where interactions with biomolecules such as proteins and DNA are often mediated by hydrogen bonds.[7] This capability can also be exploited in the design of supramolecular assemblies and crystal engineering.
3. Site for Post-Synthetic Modification: The reactive amine group serves as a versatile handle for further functionalization. This allows for the covalent attachment of other molecules, such as fluorescent probes, targeting moieties for drug delivery, or immobilization onto solid supports for heterogeneous catalysis. This "grafting" potential significantly expands the utility of the parent ligand.[8]
4. Increased Solubility: The presence of the polar aminomethyl group can enhance the solubility of the ligand and its metal complexes in protic solvents, including water. This is particularly beneficial for biological studies and applications in aqueous media.
Comparative Analysis: Aminomethyl vs. Other Substituents
To fully appreciate the benefits of the aminomethyl group, it is instructive to compare it with other commonly employed substituents at the 5-position of the 2,2'-bipyridine ring.
| Substituent Group | Electronic Effect | Key Advantages | Key Disadvantages |
| -CH₂NH₂ (Aminomethyl) | Strong Electron-Donating | Enhanced complex stability, hydrogen bonding, site for functionalization, improved aqueous solubility. | Potential for side reactions involving the amine group. |
| -COOH (Carboxylic Acid) | Electron-Withdrawing | Can act as a secondary binding site, useful for creating metal-organic frameworks (MOFs).[9] | Reduces electron density on the bipyridine, potentially destabilizing the metal center. |
| -Br (Bromo) | Electron-Withdrawing | Serves as a versatile synthetic handle for cross-coupling reactions to introduce other functional groups.[10] | Can negatively impact the stability of the metal complex due to its electron-withdrawing nature. |
| -NH₂ (Amino) | Strong Electron-Donating | Increases electron density, can participate in hydrogen bonding.[11][12] | The amine is directly on the aromatic ring, which can alter the electronic properties differently than the aminomethyl group. |
Experimental Evidence:
Studies comparing different 5-substituted 2,2'-bipyridine ligands have demonstrated the impact of the substituent's electronic nature on the resulting metal complexes. For instance, in the context of electrocatalysis, ligands with electron-donating groups have been shown to lower the reduction potential of the metal center, making it a more effective catalyst for reactions like CO₂ reduction.[6]
The presence of a carboxylic acid group, while electron-withdrawing, has been shown to be beneficial in the construction of porous materials.[13] However, for applications requiring a highly electron-rich metal center, such as certain catalytic cycles, the aminomethyl group's electron-donating nature is superior.
Experimental Protocols
To provide a framework for researchers to validate these claims, we outline a series of comparative experimental protocols.
Protocol 1: Synthesis and Characterization of Metal Complexes
Objective: To synthesize and characterize the coordination complexes of this compound and its analogs with a transition metal (e.g., Ruthenium(II)).
Materials:
-
This compound
-
2,2'-Bipyridine-5-carboxylic acid
-
5-Bromo-2,2'-bipyridine
-
[Ru(DMSO)₄Cl₂]
-
Ethanol
-
Argon gas
Procedure:
-
In a round-bottom flask, dissolve one equivalent of the respective bipyridine ligand in ethanol under an argon atmosphere.
-
Add one equivalent of [Ru(DMSO)₄Cl₂] to the solution.
-
Reflux the mixture for 4 hours.
-
Allow the solution to cool to room temperature, during which a precipitate will form.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Characterize the resulting complex using ¹H NMR, FT-IR, and UV-Vis spectroscopy to confirm coordination.
Protocol 2: Electrochemical Analysis
Objective: To compare the redox properties of the synthesized metal complexes using cyclic voltammetry.
Materials:
-
Synthesized Ruthenium complexes
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte
-
Acetonitrile (anhydrous)
-
Working electrode (glassy carbon), reference electrode (Ag/AgCl), and counter electrode (platinum wire)
Procedure:
-
Prepare 1 mM solutions of each Ruthenium complex in acetonitrile containing 0.1 M TBAPF₆.
-
Purge the solutions with argon for 15 minutes.
-
Record the cyclic voltammograms at a scan rate of 100 mV/s.
-
Analyze the voltammograms to determine the redox potentials of the Ru(II)/Ru(III) couple for each complex. A lower potential for the complex with the aminomethyl ligand would indicate stabilization of the higher oxidation state.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical relationship between substituent and complex properties.
Caption: Experimental workflow for comparative ligand assessment.
Conclusion
The aminomethyl group in this compound offers a compelling set of advantages for researchers in coordination chemistry and drug development. Its strong electron-donating character enhances the stability of metal complexes, while the presence of a primary amine provides a site for hydrogen bonding and further functionalization. These features, when compared to other common substituents, position the aminomethyl-functionalized bipyridine as a superior ligand for a wide range of applications, particularly where robust, tunable, and water-soluble metal complexes are desired. The provided experimental protocols offer a clear path for the empirical validation of these advantages, empowering researchers to make informed decisions in their ligand design strategies.
References
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Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(15), 2771. [Link]
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Newkome, G. R., & Schubert, U. S. (2004). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. European Journal of Organic Chemistry, 2004(2), 235-254. [Link]
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Rotundo, L., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 7, 417. [Link]
-
Le Bozec, H., & Renouard, T. (2001). 5-Bromo- and 5,5'-dibromo-2,2'-bipyridines and 2,2'-bipyrimidines. Tetrahedron Letters, 42(37), 6515-6517. [Link]
-
Ojo, I. A., et al. (2020). A theoretical assessment of the effects of the OH, NH2 and Br substituents on the properties of 2,2′-bipyridine. Request PDF. [Link]
-
Li, C., et al. (2018). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. New Journal of Chemistry, 42(19), 16045-16061. [Link]
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Wikipedia. (n.d.). Transition metal 2,2'-bipyridine complexes. Retrieved from [Link]
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Miras, H. N., et al. (2015). Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. Dalton Transactions, 44(3), 1032-1043. [Link]
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Li, C., et al. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 23(11), 2855. [Link]
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Orvig, C., & Abrams, M. J. (Eds.). (2013). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Photophysical Properties of Metal Complexes with Aminomethyl-Substituted Bipyridines
For researchers and professionals in materials science and drug development, the rational design of photoactive metal complexes is paramount. The photophysical properties of these complexes, such as their ability to absorb and emit light, are dictated by the intricate interplay between the central metal ion and its surrounding ligands. Among the vast library of chelating ligands, 2,2'-bipyridine (bpy) and its derivatives are workhorses, forming stable and luminescent complexes with a variety of transition metals, notably Ru(II), Ir(III), and Re(I).
This guide provides a comparative analysis of the photophysical properties of metal complexes featuring aminomethyl-substituted bipyridine ligands, with a focus on understanding how this specific functionalization influences their electronic behavior. While direct, comprehensive data on "2,2'-Bipyridin-5-ylmethanamine" complexes is limited in publicly accessible literature, we will draw upon data from closely related analogues, such as those with 2-aminomethylpyridine, to provide a foundational understanding and a framework for future research. This guide will delve into the synthesis, photophysical characterization, and a comparative analysis against benchmark bipyridine complexes, offering insights into their potential applications.
The Significance of the Aminomethyl Moiety in Bipyridine Ligands
The introduction of a -CH2NH2 (aminomethyl) group onto the bipyridine framework is a strategic design choice aimed at modulating the electronic and steric properties of the resulting metal complexes. This functionalization can influence the complex in several key ways:
-
Electronic Effects : The aminomethyl group can act as a weak electron-donating group, which can raise the energy of the metal d-orbitals and the ligand's π* orbitals. This, in turn, can affect the energy of the metal-to-ligand charge transfer (MLCT) states, often leading to red-shifted absorption and emission spectra compared to unsubstituted bipyridine complexes.
-
Solvation and Environmental Sensitivity : The amine group provides a site for hydrogen bonding, potentially increasing the solubility of the complexes in protic solvents and making their photophysical properties sensitive to the solvent environment.
-
Post-Complexation Modification : The primary amine offers a reactive handle for further chemical modifications, allowing for the covalent attachment of biomolecules, polymers, or other functional units. This is particularly relevant for applications in drug delivery and bioimaging.
Comparative Photophysical Data
To illustrate the impact of the aminomethyl substitution, we will compare the photophysical properties of a Re(I) complex of a closely related ligand, 2-aminomethylpyridine (ampy), with standard Ru(II) and Ir(III) bipyridine complexes. The data for the Re(I) complex provides a valuable insight into the expected behavior of such ligands.
| Complex | λ_abs (nm) (Assignment) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| fac-[Re(ampy)(CO)3(bpy)]+ | ~350 (MLCT) | 568 | 0.024 (in CH3CN) | 100 ns (in CH3CN) | [1][2] |
| [Ru(bpy)3]2+ | ~450 (MLCT) | ~610 | ~0.04 (in CH3CN) | ~600 ns (in CH3CN) | [3] |
| fac-Ir(ppy)3 | ~375 (MLCT/LC) | ~510 | ~1.0 | ~2 µs |
Analysis of the Data:
-
The fac-[Re(ampy)(CO)3(bpy)]+ complex exhibits a blue-shifted emission compared to the classic [Ru(bpy)3]2+, which is typical for Re(I) carbonyl diimine complexes.[4] The quantum yield and lifetime are modest, suggesting that non-radiative decay pathways are competitive.[1][2]
-
Compared to the benchmark [Ru(bpy)3]2+, the introduction of an aminomethyl group is expected to cause slight shifts in the absorption and emission maxima. The extent of this shift will depend on the precise position of the substituent and the nature of the other ligands in the coordination sphere.
-
Iridium(III) complexes, such as fac-Ir(ppy)3 (where ppy is 2-phenylpyridine), are known for their high quantum yields and long excited-state lifetimes, making them excellent candidates for applications in organic light-emitting diodes (OLEDs).[5] The introduction of an aminomethyl-bipyridine ligand into an iridium complex would be an interesting avenue for tuning its emissive properties.
Experimental Protocols for Photophysical Characterization
The reliable determination of photophysical parameters is crucial for comparing different complexes. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Purpose : To determine the wavelengths of light absorbed by the complex and the corresponding molar absorptivity. This provides information about the electronic transitions, such as ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions.
Methodology :
-
Sample Preparation : Prepare a series of solutions of the complex in a suitable solvent (e.g., acetonitrile, dichloromethane) with known concentrations, typically in the range of 10⁻⁵ to 10⁻⁶ M. The solvent should be of spectroscopic grade and transparent in the spectral region of interest.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement :
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Measure the absorbance of each solution from the UV to the near-IR region (e.g., 200-800 nm).
-
Ensure that the absorbance at the maximum is within the linear dynamic range of the instrument (typically 0.1 - 1.0).
-
-
Data Analysis :
-
Plot absorbance versus wavelength to obtain the absorption spectrum.
-
Identify the absorption maxima (λ_max).
-
Calculate the molar absorptivity (ε) at each λ_max using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Causality behind Experimental Choices : The choice of solvent is critical as it can influence the position and shape of the absorption bands. Non-coordinating, spectroscopic grade solvents are preferred to avoid solvent-complex interactions that could alter the electronic structure. Working within the linear dynamic range of the spectrophotometer is essential for accurate determination of molar absorptivity.[6]
Photoluminescence Spectroscopy
Purpose : To measure the emission spectrum of the complex upon excitation at a specific wavelength. This reveals the energy of the emissive excited state.
Methodology :
-
Sample Preparation : Prepare a dilute solution of the complex (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects) in a degassed solvent. Degassing is crucial to remove dissolved oxygen, which can quench the luminescence of many transition metal complexes. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Instrumentation : Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, and an emission detector.
-
Measurement :
-
Select an excitation wavelength corresponding to a strong absorption band of the complex (usually an MLCT band).
-
Scan the emission monochromator to record the intensity of the emitted light as a function of wavelength.
-
Record an emission spectrum of the pure solvent to subtract any background fluorescence.
-
-
Data Analysis :
-
Plot emission intensity versus wavelength to obtain the emission spectrum.
-
Identify the emission maximum (λ_em).
-
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the comprehensive photophysical characterization of metal complexes.
Photoluminescence Quantum Yield (Φ) Determination
Purpose : To quantify the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed.[7]
Methodology (Relative Method) :
-
Standard Selection : Choose a well-characterized quantum yield standard that absorbs and emits in a similar spectral range as the sample. For complexes emitting in the orange-red region, [Ru(bpy)3]2+ in acetonitrile (Φ = 0.018 in aerated solution) is a common standard.[3]
-
Measurement :
-
Prepare solutions of the standard and the sample with absorbance values below 0.1 at the excitation wavelength.
-
Measure the UV-Vis absorption spectra of both the standard and the sample.
-
Measure the integrated photoluminescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, detector settings).
-
-
Calculation : The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Causality behind Experimental Choices : The relative method is often preferred for its simplicity and accessibility.[6] Maintaining identical experimental conditions for the sample and standard is paramount to ensure that the comparison is valid. The use of dilute solutions minimizes re-absorption and inner-filter effects, which can lead to an underestimation of the quantum yield.[8]
Excited-State Lifetime (τ) Measurement
Purpose : To determine the average time the complex spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of the excited state and its potential for participating in photochemical reactions.
Methodology (Time-Correlated Single Photon Counting - TCSPC) :
-
Instrumentation : Use a TCSPC system, which includes a pulsed light source (e.g., a laser diode or a picosecond laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a microchannel plate detector), and timing electronics.
-
Measurement :
-
Excite the sample with a short pulse of light.
-
The detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated many times, and a histogram of the arrival times is built up, which represents the decay of the luminescence intensity over time.
-
-
Data Analysis :
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime (τ).
-
Simplified Jablonski Diagram for a Typical d⁶ Metal Complex
Caption: Jablonski diagram illustrating the key photophysical processes in a d⁶ transition metal complex.
Applications in Drug Development and Beyond
The unique photophysical properties of metal complexes with functionalized bipyridine ligands open up a range of applications, particularly in the biomedical field:
-
Photodynamic Therapy (PDT) : Complexes with long-lived triplet excited states can act as photosensitizers, generating reactive oxygen species upon light irradiation to kill cancer cells. The aminomethyl group can be used to attach targeting moieties to improve tumor selectivity.
-
Bioimaging : Luminescent complexes can be used as probes for cellular imaging. The sensitivity of their emission to the local environment can be exploited to report on changes in pH, polarity, or the presence of specific biomolecules.
-
Theranostics : By combining a therapeutic action (e.g., PDT) with a diagnostic signal (luminescence), these complexes can be developed into theranostic agents, allowing for simultaneous treatment and monitoring.
Conclusion and Future Outlook
The introduction of an aminomethyl group to the 2,2'-bipyridine ligand framework provides a versatile platform for tuning the photophysical properties of transition metal complexes. While direct experimental data for "this compound" complexes is not yet widely available, by drawing comparisons with closely related analogues, we can anticipate their behavior and potential. The ability to systematically modify the ligand structure allows for the fine-tuning of absorption and emission profiles, quantum yields, and excited-state lifetimes.
Future research should focus on the synthesis and comprehensive photophysical characterization of a series of Ru(II), Ir(III), and Re(I) complexes with "this compound". A systematic study varying the ancillary ligands will provide a deeper understanding of the structure-property relationships. Such studies will be instrumental in unlocking the full potential of these promising complexes for a new generation of photoactive materials and therapeutics.
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Synthesis, Structure, and Photophysical and Electrochemical Properties of Cyclometallated Iridium(III) Complexes with Phenylated Bipyridine Ligands. (2025). ResearchGate. [Link]
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Photophysical properties of rhenium(i) complexes and photosensitized generation of singlet oxygen. (n.d.). Photochemical & Photobiological Sciences. [Link]
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Photophysical Properties and Photobiological Activities of Ruthenium(II) Complexes Bearing π-Expansive Cyclometalating Ligands with Thienyl Groups. (2020). PubMed Central. [Link]
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A practical guide to measuring and reporting photophysical data. (2025). RSC Publishing. [Link]
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Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter. (2021). PubMed Central. [Link]
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Physical, photophysical and structural properties of ruthenium(ii) complexes containing a tetradentate bipyridine ligand. (2018). Dalton Transactions. [Link]
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Photophysical properties of rhenium(I) complexes and photosensitized generation of singlet oxygen. (n.d.). SciSpace. [Link]
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Time-Resolved Spectroscopic Investigations into Reactions of Transition Metal Complexes. (2019). Nottingham ePrints. [Link]
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2014). ResearchGate. [Link]
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Photophysical properties of rhenium(I) complexes and photosensitized generation of singlet oxygen. (2017). ResearchGate. [Link]
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Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes. (2021). PubMed Central. [Link]
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Polycationic Ru(II) Luminophores: Syntheses, Photophysics, and Application in Electrostatically Driven Sensitization of Lanthanide Luminescence. (2013). PubMed Central. [Link]
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Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2. (2024). Semantic Scholar. [Link]-Pander-Zaremska/468a3359d34341908d132c3f8e56037b51b75d65)
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Time-Resolved X-Ray Emission Spectroscopy and Synthetic. (n.d.). OSTI.GOV. [Link]
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Time-Resolved X-ray Absorption Spectroscopy: An MCTDH Quantum Dynamics Protocol. (2020). ACS Publications. [Link]
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Ultrafast Photophysics of Ni(I)–Bipyridine Halide Complexes: Spanning the Marcus Normal and Inverted Regimes. (2021). ACS Publications. [Link]
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Synthesis, Photophysical, and Computational Studies of a Bridged Ir ΙΙΙ -Pt ΙΙ Heterodimetallic Complex. (2021). MDPI. [Link]
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Measurement of photoluminescence quantum yields using standard reference materials. (n.d.). University of Amsterdam. [Link]
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Structural and Photophysical Trends in Rhenium(I) Carbonyl Complexes with 2,2′:6′,2″-Terpyridines. (2021). PubMed Central. [Link]
-
Electrochemical and Photophysical Properties of Ruthenium(II) Bipyridyl Complexes with Pendant Alkanethiol Chains in Solution and Anchored to Metal Surfaces. (2001). ResearchGate. [Link]
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Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. (2015). PubMed Central. [Link]
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Critical review of the determination of photoluminescence quantum yields of luminescent reporters. (2015). PubMed. [Link]
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Photoinduced Processes in Rhenium(I) Terpyridine Complexes Bearing Remote Amine Groups: New Insights from Transient Absorption Spectroscopy. (2021). MDPI. [Link]
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Time-Resolved Spectroscopy of Transition Metal Complexes. (2020). Bonn-Universitäts- und Landesbibliothek. [Link]
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Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid). (1998). Journal of the Chemical Society, Dalton Transactions. [Link]
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Comparative study on the photophysical properties between carbene-based Fe (II) and Ru (II) complexes. (2020). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2'-Bipyridin-5-ylmethanamine
For professionals in research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond the benchtop; their proper disposal is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 2,2'-Bipyridin-5-ylmethanamine, grounding procedural steps in the core principles of chemical safety and hazardous waste management.
The fundamental premise for handling this compound is to treat it, and any material contaminated by it, as hazardous chemical waste.[1][2] Its structural similarity to 2,2'-bipyridine—a compound classified as acutely toxic if swallowed or in contact with skin—necessitates a cautious and systematic approach.[3][4][5] Under no circumstances should this chemical or its solutions be disposed of via sanitary sewer systems or in standard laboratory trash.[6][7]
Hazard Profile and Pre-Disposal Risk Assessment
Understanding the "why" behind a protocol is as important as the "how." The stringent disposal requirements for this compound are dictated by its toxicological profile, which can be inferred from analogous compounds like pyridine and 2,2'-bipyridine. These compounds are known for their acute toxicity.[5] Therefore, every step in the disposal process is designed to minimize exposure to laboratory personnel and prevent environmental release.
The causality is clear: failure to manage this waste stream correctly can lead to personnel exposure, regulatory violations, and long-term environmental harm. Before handling any waste containing this compound, a thorough risk assessment must be conducted, and appropriate controls, including personal protective equipment (PPE), must be in place.
| Parameter | Guideline & Rationale |
| Hazard Classification | Treat as Acutely Toxic (Oral, Dermal).[5] This classification mandates handling with the highest degree of care and prevents any disposal via common waste streams. |
| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles. Hand Protection: Chemical-resistant nitrile gloves.[8] Body Protection: Fully-buttoned lab coat.[8] Respiratory: Handle only in a well-ventilated area or chemical fume hood. |
| Chemical Incompatibilities | Strong Oxidizing Agents: Avoid mixing with strong oxidizers to prevent vigorous, potentially hazardous reactions.[4] Acids: Can form salts and may generate heat. Segregate from acidic waste streams.[9] |
| Regulatory Context | Must be disposed of as Hazardous Waste in accordance with local, regional, and national regulations (e.g., EPA guidelines in the U.S.).[6] |
Standard Operating Procedure (SOP) for Routine Disposal
This protocol outlines the self-validating system for the routine collection and disposal of this compound waste. Each step is designed to ensure safety and compliance.
Experimental Protocol: Waste Segregation and Collection
-
Don Appropriate PPE: Before handling any waste, put on all required personal protective equipment as detailed in the table above.[8] This is your first and most critical line of defense.
-
Segregate at the Source: Prepare separate, designated hazardous waste containers for solid and liquid waste streams at the point of generation.[1]
-
Solid Waste: Includes contaminated gloves, pipette tips, weigh boats, and absorbent paper.
-
Liquid Waste: Includes reaction mother liquors, washings, and stock solutions.
-
-
Select and Prepare Containers:
-
Waste Transfer:
-
Solids: Carefully place contaminated solid items into the designated solid waste container. Avoid dropping items from a height, which could generate dust.
-
Liquids: Using a funnel, carefully pour liquid waste into the designated liquid hazardous waste container. Ground and bond containers if transferring large volumes of flammable solvents to prevent static discharge.
-
-
Container Management:
-
Keep waste containers securely closed at all times, except when actively adding waste.[4]
-
Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.
-
-
Labeling and Storage:
-
On the hazardous waste label, clearly list all constituents of the container, including solvent systems and an estimated concentration of this compound.
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment.
-
-
Arrange for Disposal: Follow your institution's procedures to schedule a pickup by a licensed hazardous waste disposal company. The final disposal method will likely be high-temperature incineration.[7]
Emergency Protocol: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert and Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Secure the Area: Restrict access to the spill area. If the substance is volatile, ensure ventilation is maximized by opening sashes on chemical fume hoods (if safe to do so).[10] Eliminate all ignition sources.[11]
-
Don Enhanced PPE: In addition to standard PPE, consider a respirator with an appropriate cartridge if vapors are a concern.[6]
-
Contain and Absorb:
-
Collect Waste:
-
Decontaminate:
-
Wipe the spill area with a suitable solvent (consult the SDS for recommendations), followed by soap and water.
-
All cleaning materials must be disposed of as hazardous solid waste.
-
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, regardless of the spill's size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of waste containing this compound.
Caption: Decision workflow for handling this compound waste.
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- 9. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. carlroth.com [carlroth.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,2'-Bipyridin-5-ylmethanamine
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,2'-Bipyridin-5-ylmethanamine. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following procedures are based on established best practices for handling aminopyridine and bipyridine compounds, which share structural similarities and toxicological profiles with this compound.
Understanding the Hazard: The "Why" Behind the Precautions
The primary routes of exposure are ingestion, skin contact, and inhalation of dust particles.[3][5] The operational and disposal plans outlined below are designed to create a multi-layered defense, ensuring your safety at every step.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. For this compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes and dust.[6][7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[7] Latex gloves are not suitable.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin from contamination.[7]
-
Protective Clothing: For larger scale operations or when there is a significant risk of exposure, additional protective clothing, such as an apron or coveralls, should be considered.[8]
-
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols.[6] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]
PPE Summary Table
| Task-Specific Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood or Respirator |
| Solution Preparation | Chemical Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Work-up & Purification | Chemical Safety Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Waste Disposal | Chemical Safety Goggles | Nitrile or Neoprene Gloves | Lab Coat | Well-ventilated area |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict workflow is critical for minimizing exposure risk. The following step-by-step protocols integrate safety at every stage of handling this compound.
Preparation and Weighing
-
Designate a Work Area: Before handling the compound, designate a specific area within a chemical fume hood for the procedure.
-
Assemble all Materials: Gather all necessary equipment, including glassware, spatulas, weigh paper, and waste containers, and place them in the fume hood.
-
Don PPE: Put on your lab coat, chemical safety goggles, and gloves before opening the primary container.
-
Weighing: Carefully weigh the desired amount of the solid compound on weigh paper or in a tared container. Avoid creating dust. If any material is spilled, it must be cleaned up immediately following the spill response protocol.
-
Secure Container: Tightly close the primary container of this compound and return it to its designated storage location.
Dissolution and Reaction
-
Controlled Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Maintain Containment: Keep all reaction vessels capped or covered to the extent possible to prevent the release of any vapors or aerosols.
-
Constant Vigilance: Continuously monitor the reaction for any unexpected changes.
PPE Selection Workflow
Caption: Decision tree for selecting appropriate PPE.
Spill and Emergency Procedures
Even with meticulous planning, accidents can happen. Being prepared is your best defense.
-
Minor Spill (Solid):
-
If it is safe to do so, dampen the spilled material with a suitable inert solvent (e.g., water, if compatible) to prevent dust formation.[9]
-
Carefully sweep the dampened material into a designated waste container.[5]
-
Clean the spill area with soap and water.[9]
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Skin Contact:
-
Eye Contact:
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh paper, and contaminated labware, must be considered hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all hazardous waste.[3]
-
Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these safety measures into your standard operating procedures, you create a robust system that protects both you and your research.
References
-
Chem-Supply. (2017). Safety Data Sheet: 2,2'-BIPYRIDINE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl. Retrieved from [Link]
-
Loba Chemie. (2016). Material Safety Data Sheet: 2-2-BIPYRIDYL AR. Retrieved from [Link]
-
Sdfine. (n.d.). GHS Safety Data Sheet: 4-AMINOPYRIDINE. Retrieved from [Link]
-
Sciencelab.com. (n.d.). Material Safety Data Sheet: 4-Aminopyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
